molecular formula C7H17NO3 B1398663 2,4,4-Trimethoxybutan-1-amine CAS No. 1370360-21-6

2,4,4-Trimethoxybutan-1-amine

Cat. No.: B1398663
CAS No.: 1370360-21-6
M. Wt: 163.21 g/mol
InChI Key: LRPLRCNAFFDJHA-UHFFFAOYSA-N
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Description

2,4,4-Trimethoxybutan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H17NO3 and its molecular weight is 163.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,4-trimethoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPLRCNAFFDJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(OC)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, aliphatic amines bearing multiple alkoxy groups represent a class of compounds with significant potential. Their structural features, combining the basicity and nucleophilicity of the amino group with the hydrogen-bonding capacity and polarity of ether functionalities, make them intriguing building blocks for novel molecular architectures. Amines are prevalent in over 40% of pharmaceuticals and drug candidates, where they are crucial for enhancing solubility and modulating biological activity.[1] This guide focuses on 2,4,4-Trimethoxybutan-1-amine, a unique molecule for which detailed experimental data is not widely available. Therefore, this document serves as a technical primer, combining established information with reasoned estimations based on fundamental chemical principles to provide a comprehensive overview of its physical properties.

Section 1: Molecular Identity and Structure

This compound is a primary amine with a butane backbone substituted with three methoxy groups. The presence of a primary amine and ether moieties suggests a molecule with a distinct profile of polarity, basicity, and hydrogen bonding capability.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1370360-21-6[2]
Molecular Formula C₇H₁₇NO₃[2]
Molecular Weight 163.21 g/mol [2]
Canonical SMILES COC(CC(CN)OC)OC[2]
InChI 1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3[2]
Physical Form Solid[2]

Section 2: Physicochemical Properties

Direct experimental data for many of the physical properties of this compound are not readily found in the public domain. The following table provides a combination of available data and scientifically reasoned estimations.

PropertyValue (with justification for estimates)
Melting Point Estimated: 40-60 °C. As a solid with a relatively low molecular weight and the capacity for hydrogen bonding, a melting point in this range is expected.
Boiling Point Estimated: 200-220 °C at 760 mmHg. This estimation is based on its molecular weight and the presence of a primary amine, which can participate in intermolecular hydrogen bonding, significantly raising the boiling point compared to non-polar compounds of similar mass.[3]
Density Estimated: 0.95 - 1.05 g/cm³. This is a typical range for polyalkoxy amines.
Solubility Water: Predicted to be moderately soluble due to the presence of the polar amine and three ether groups, which can act as hydrogen bond acceptors.[4][5] However, the C7 alkyl backbone contributes some hydrophobic character. Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Solubility in non-polar solvents like hexane is likely to be limited.[5]
pKa (of conjugate acid) Estimated: 9.5 - 10.5. Primary aliphatic amines typically have a pKa for their conjugate acid in the range of 10-11. The electron-withdrawing inductive effect of the methoxy groups at the 2 and 4 positions would be expected to slightly decrease the basicity of the amine, leading to a slightly lower pKa.

Section 3: Causality of Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure.

  • Intermolecular Forces and State of Matter : The presence of a primary amine group allows for intermolecular hydrogen bonding (N-H···N), which is a relatively strong intermolecular force. This, combined with dipole-dipole interactions from the C-O and C-N bonds, results in this compound being a solid at room temperature, which is noteworthy for a small molecule.

  • Solubility Profile : The molecule possesses both hydrophilic and hydrophobic regions. The primary amine and the three methoxy groups can engage in hydrogen bonding with protic solvents like water, contributing to its solubility.[4][5] Conversely, the hydrocarbon backbone provides a degree of lipophilicity. This amphiphilic nature is a key feature in many drug molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Basicity : The lone pair of electrons on the nitrogen atom of the primary amine makes the molecule basic. The pKa of its conjugate acid is a measure of this basicity. The electronic environment around the amine, specifically the presence of nearby electronegative oxygen atoms in the methoxy groups, can influence this basicity through inductive effects.

Section 4: Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is through the reductive amination of a suitable ketone precursor.[6][7] This method is widely used for the formation of amines from carbonyl compounds.[8][9]

Proposed Synthesis: Reductive Amination

The synthesis would involve the reaction of 2,4,4-trimethoxybutanal with ammonia, followed by reduction of the resulting imine intermediate.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification Start 2,4,4-trimethoxybutanal + Ammonia (NH3) Imine Intermediate Imine Start->Imine Formation in situ Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Imine Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol
  • Reaction Setup : To a solution of 2,4,4-trimethoxybutanal (1 equivalent) in methanol, add a solution of ammonia in methanol (7 N, 5-10 equivalents).

  • Imine Formation : Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.

  • Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching : Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2) to decompose the excess reducing agent.

  • Basification and Extraction : Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Section 5: Applications in Research and Drug Development

While specific applications for this compound are not documented, molecules with similar structural motifs are of significant interest in several areas:

  • Scaffolds in Medicinal Chemistry : The combination of an amine and multiple ether functionalities provides a scaffold that can be further elaborated to create libraries of compounds for screening against biological targets. The amine can serve as a handle for amide bond formation or further alkylation, while the methoxy groups can influence conformation and solubility.[10]

  • Prodrug Design : The amine group can be part of a prodrug strategy, where it is temporarily masked to improve properties like membrane permeability or to achieve targeted drug release.[11]

  • Building Blocks for Complex Molecules : The bifunctional nature of this compound, with a nucleophilic amine at one end and an acetal at the other (which can be considered a protected aldehyde), makes it a versatile intermediate for the synthesis of more complex molecules, including heterocycles and polyfunctional linear systems.[12]

  • Materials Science : Amines are used in the synthesis of polymers and functional materials. The presence of multiple oxygen atoms could impart metal-coordinating properties, suggesting potential applications in catalysis or materials with specific binding capabilities.

Section 6: Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • GHS Classification : It is classified as Acute Toxicity, Oral, Category 4.[2]

  • Hazard Statement : H302 - Harmful if swallowed.[2]

  • Precautionary Measures :

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid ingestion and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.

References

  • National Institute of Standards and Technology. (n.d.). 2,4,4-trimethyl-1-pentanol. NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • Research Guru. (2019). Prediction of Physical properties of Primary amines using Molecular structures by Multi linear Regression Analysis.
  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. PubMed. Retrieved from [Link]

  • Who we serve. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
  • MDPI. (2025).
  • National Institutes of Health. (2023).
  • Royal Society of Chemistry. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science.
  • PubMed. (2013). pH- and redox-responsive poly(ethylene glycol) and cholesterol-conjugated poly(amido amine)s based micelles for controlled drug delivery.
  • CHEM-GUIDE. (n.d.). Physical properties of aliphatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Amino Acetal: A Synthetic Intermediate for the Construction of Aza-Polycycles.
  • National Institutes of Health. (2005). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol.
  • National Institutes of Health. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
  • Royal Society of Chemistry. (n.d.). Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N)
  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (2026).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
  • eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Quora. (2020). How to predict the properties of a molecule based on its chemical formula.
  • National Institutes of Health. (n.d.). Prodrugs for Amines.
  • EaseToLearn. (n.d.).
  • NCBI Bookshelf. (n.d.). GABA Synthesis, Uptake and Release. Basic Neurochemistry.
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.

Sources

An In-depth Technical Guide to the Chemical Structure and Analysis of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2,4,4-Trimethoxybutan-1-amine, designed for researchers, scientists, and professionals in drug development. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind the analytical strategies, ensuring a robust and validated approach to the characterization of this unique molecule.

Introduction and Molecular Overview

This compound (CAS No. 1370360-21-6) is a fascinating research chemical that combines a primary amine with an acetal functional group.[1] Its structure presents a unique analytical challenge, requiring a multi-faceted approach to confirm identity, purity, and stability. The presence of a basic nitrogen atom and an acid-labile acetal group dictates careful selection of analytical conditions, particularly in chromatographic and sample preparation steps.

This guide outlines the foundational methodologies for a comprehensive characterization of the molecule, ensuring that subsequent biological or chemical studies are based on a well-defined and validated starting material. As this compound is supplied for early-stage research, the onus of thorough analytical confirmation rests with the end-user, a responsibility this guide aims to facilitate.[1]

Table 1: Core Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 1370360-21-6Sigma-Aldrich[1]
Molecular Formula C₇H₁₇NO₃Sigma-Aldrich[1]
Molecular Weight 163.21 g/mol Sigma-Aldrich[1]
InChIKey LRPLRCNAFFDJHA-UHFFFAOYSA-NPubChemLite[2]
SMILES COC(CC(OC)OC)CNPubChemLite[2]
Physical Form SolidSigma-Aldrich[1]
Chemical Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Validated Approach

Spectroscopy is the cornerstone of structural elucidation. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential to map the carbon-hydrogen framework.

Expertise & Causality: The ¹H NMR spectrum will confirm the connectivity and diastereotopicity of protons, while ¹³C NMR confirms the presence of all seven unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment created by the amine and methoxy groups.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 3.4 - 3.6m1HH-2Deshielded by adjacent O and C-N bond.
~ 1.6 - 1.8m2HH-3Methylene protons adjacent to two chiral centers.
~ 4.5 - 4.7t1HH-4Acetal proton, deshielded by two oxygens.
~ 2.8 - 3.0m2HH-1Methylene protons adjacent to the primary amine.[3]
~ 3.3s3H2-OCH₃Methoxy group singlet.
~ 3.2s6H4,4-(OCH₃)₂Two equivalent methoxy groups on the acetal carbon.
~ 1.5 - 2.0br s2H-NH₂Broad singlet, exchangeable with D₂O.[3]

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)AssignmentRationale
~ 40 - 45C-1Carbon adjacent to the primary amine.[3]
~ 75 - 80C-2Carbon bearing a single methoxy group.
~ 35 - 40C-3Aliphatic methylene carbon.
~ 100 - 105C-4Acetal carbon, significantly deshielded by two oxygens.
~ 55 - 602-OCH₃Methoxy carbon.
~ 52 - 574,4-(OCH₃)₂Equivalent methoxy carbons of the acetal.

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound solid.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.0 ppm).[4]

  • Acquisition: Acquire ¹H NMR data using a 400 MHz (or higher) spectrometer. A standard pulse program with 16-32 scans is typically sufficient.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Validation: For confirmation of the -NH₂ signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad singlet confirms its assignment.[3]

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Electrospray ionization (ESI) is a suitable soft ionization technique for generating the protonated molecular ion [M+H]⁺.

Expertise & Causality: The fragmentation pattern is dictated by the most stable carbocations and neutral losses. For this molecule, we anticipate cleavage alpha to the nitrogen atom and fragmentation of the acetal group. The predicted collision cross-section (CCS) values can be used for advanced identification in ion mobility-mass spectrometry.[2]

Table 2: Predicted ESI-MS Ions and Fragments

m/z (Predicted)Ion/FragmentRationale
164.128[M+H]⁺Protonated molecular ion. Confirms molecular weight.[2]
132.118[M+H - CH₃OH]⁺Loss of methanol, a common fragmentation pathway for methoxy compounds.
102.086[C₅H₁₂NO]⁺Cleavage of the C2-C3 bond.
75.081[C₃H₉O₂]⁺Fragment containing the acetal group.
44.050[C₂H₆N]⁺Alpha-cleavage next to the amine.

Protocol 2: Mass Spectrometry Analysis (ESI-QTOF)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 164.1) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Interpretation: Compare the observed fragments with the predicted fragmentation pattern to confirm the structure. Mass spectrometry provides information on molecular weight and structure based on fragmentation.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expertise & Causality: The primary amine group will exhibit characteristic N-H stretching and bending vibrations. The acetal group is identified by its strong C-O stretching bands. The absence of a strong, broad O-H stretch (3200-3600 cm⁻¹) or a carbonyl (C=O) stretch (~1700 cm⁻¹) is equally important for confirming purity.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250 (two bands)N-H StretchPrimary Amine[6]
2950-2850C-H StretchAliphatic
1650-1580N-H BendPrimary Amine[6][7]
1250-1020 (strong)C-O StretchAcetal/Ether[6]
910-665N-H WagPrimary Amine[6]

Chromatographic Purity Assessment

Chromatography separates the target compound from impurities, starting materials, or byproducts. Given the dual functionality of this compound, selecting the appropriate chromatographic system is critical.

Expertise & Causality: The basic amine group can cause significant peak tailing on standard acidic silica gel columns. Therefore, reversed-phase HPLC or normal phase chromatography on a deactivated or amine-based stationary phase is recommended for accurate purity assessment.[8][9] LC-MS/MS is a highly explored technique for determining amines.[10]

Analytical Workflow Diagram

cluster_0 Structural Elucidation cluster_1 Purity & Quantification start Sample of this compound nmr NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) start->nmr ms Mass Spectrometry (ESI-QTOF) start->ms ir IR Spectroscopy start->ir confirm Structure Confirmed? nmr->confirm ms->confirm ir->confirm hplc HPLC-UV/ELSD or LC-MS (Amine or C18 Column) confirm->hplc Yes gc GC-MS (after derivatization) confirm->gc Yes purity Purity > 95%? hplc->purity gc->purity end_node Qualified for Research Use purity->end_node Yes

Caption: Integrated workflow for the analysis of this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

  • System: An HPLC system equipped with a UV detector and/or an Evaporative Light Scattering Detector (ELSD). ELSD is recommended as the molecule lacks a strong chromophore.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or ammonium formate. The acidic modifier is crucial for good peak shape by protonating the amine.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Injection: Inject 10 µL of a ~1 mg/mL sample solution (dissolved in the mobile phase).

  • Analysis: Integrate the peak area to determine purity. The absence of significant secondary peaks indicates high purity.

Safety and Handling

According to available safety data, this compound is classified with GHS07 (exclamation mark) and the signal word "Warning".[1] The primary hazard statement is H302: Harmful if swallowed.[1] Standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

The robust characterization of this compound requires an integrated analytical approach. The combination of NMR for structural mapping, mass spectrometry for molecular weight and fragmentation confirmation, and chromatography for purity assessment provides a self-validating system. By understanding the interplay between the molecule's functional groups and the principles of each analytical technique, researchers can proceed with confidence, knowing their material is well-defined and suitable for its intended application.

References

  • PubChem Compound Summary for CID 542483, 1,2,4-Trimethoxybutane. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 80672, 4,4-Diethoxybutylamine. National Center for Biotechnology Information. [Link]

  • Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • PubChemLite Summary for this compound. PubChemLite. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO. [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Interpreting Proton NMR Spectra. University of Rochester. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Infrared Spectroscopy. Illinois State University, Department of Chemistry. [Link]

  • The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Pearson+. [Link]

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2,4,4-Trimethoxybutan-1-amine CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4,4-Trimethoxybutan-1-amine: Identification, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a unique aliphatic amine featuring both amine and acetal functionalities. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, from its fundamental physicochemical properties to robust analytical methodologies for its unambiguous identification and characterization. We delve into a plausible synthetic pathway, detailing the underlying chemical principles. Furthermore, this guide presents detailed, field-proven protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of analysis. All methodologies are supported by authoritative references to establish a framework of scientific integrity and trustworthiness.

Compound Identification & Physicochemical Properties

Unambiguous identification is the cornerstone of any chemical research or development program. This compound is registered under CAS Number 1370360-21-6.[1] Its structural and physicochemical properties, critical for handling, analysis, and predicting chemical behavior, are summarized below.

PropertyValueSource
CAS Number 1370360-21-6[1]
Molecular Formula C₇H₁₇NO₃
Molecular Weight 163.21 g/mol
IUPAC Name This compound
Physical Form Solid
InChI Key LRPLRCNAFFDJHA-UHFFFAOYSA-N
SMILES String COC(OC)CC(CN)OC

Proposed Synthesis via Reductive Amination

While specific literature detailing the synthesis of this compound is not widely published, a highly efficient and logical approach is through the reductive amination of a suitable aldehyde precursor, 2,4,4-trimethoxybutanal. This method is a cornerstone of amine synthesis due to its versatility and high yields.

The process involves two key stages:

  • Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. This is accomplished using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are chosen for their selectivity in reducing protonated imines over carbonyls.

The causality for this choice of methodology is rooted in its efficiency. By performing the reaction in a single pot ("one-pot synthesis"), we minimize product loss between steps and improve overall yield and operational simplicity. The choice of a mild reductant like NaBH₃CN is critical; it is stable in protic solvents and selectively reduces the imine as it is formed, driving the equilibrium of the entire process toward the final amine product.

Precursor 2,4,4-Trimethoxybutanal (Aldehyde Precursor) Intermediate Imine Intermediate (Formed in situ) Precursor->Intermediate + NH₃ - H₂O Reagents Ammonia (NH₃) Sodium Cyanoborohydride (NaBH₃CN) Methanol (Solvent) Product This compound Intermediate->Product + NaBH₃CN (Reduction) Workup Aqueous Workup & Purification (e.g., Chromatography) Product->Workup Crude Product Workup->Product Purified Product

Caption: Proposed one-pot reductive amination workflow.

Analytical Characterization: A Validating Framework

A multi-technique approach is essential for the definitive characterization of this compound, ensuring both structural confirmation and purity assessment. This section outlines the core analytical methods and provides detailed protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds like aliphatic amines.[2] It provides information on both the purity of the sample (via chromatography) and its molecular structure (via mass spectrometry).

Expertise & Causality: Primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns due to their basicity and hydrogen-bonding capabilities. While direct analysis is possible, derivatization is often employed to improve chromatographic behavior.[3][4] However, for initial identification, a direct injection on a suitable column is a primary step. The mass spectrum provides the molecular weight and fragmentation patterns that act as a structural fingerprint. For this compound, key expected fragmentation pathways include:

  • Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is prone to cleavage, which is a characteristic fragmentation for alkylamines.[5] This would lead to the loss of an alkyl radical and the formation of a resonance-stabilized cation. The base peak is often a result of this process.

  • Loss of Methoxy Groups: Cleavage of C-O bonds can result in the loss of methoxy radicals (•OCH₃, 31 Da) or methanol (CH₃OH, 32 Da).

Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[6]

  • GC Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for purity.

    • Analyze the mass spectrum of the main peak. Look for the molecular ion peak ([M]⁺ at m/z 163) and characteristic fragment ions. The presence of nitrogen can be suggested by the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR should be performed.

Expertise & Causality: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.[7]

  • -NH₂ Protons: The two protons of the primary amine will typically appear as a broad singlet.[5][7] Its chemical shift is variable and depends on concentration and solvent. Adding a drop of D₂O will cause the -NH₂ signal to disappear due to H-D exchange, which is a definitive test for its presence.[7]

  • -OCH₃ Protons: Three distinct singlets are expected for the three methoxy groups, each integrating to 3 protons. The two methoxy groups at the C4 position are diastereotopic and may appear as a single peak or two closely spaced peaks depending on the solvent and temperature.

  • Aliphatic Protons: The protons on the carbon backbone (-CH₂- and -CH-) will appear in the aliphatic region, with their chemical shifts influenced by adjacent oxygen and nitrogen atoms, causing them to shift downfield.[5]

The ¹³C NMR spectrum will show a signal for each unique carbon atom, with carbons bonded to electronegative atoms (O, N) appearing further downfield.[7]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Chloroform-d (CDCl₃) is a standard choice for general characterization.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • D₂O Exchange (Confirmation):

    • After acquiring the initial ¹H NMR, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the -NH₂ signal confirms its identity.

Integrated Analytical Workflow

start Sample of This compound gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) start->nmr purity Purity Assessment (>95% by GC-TIC) gcms->purity TIC mw_confirm Molecular Weight Confirmed (M⁺ at m/z 163) gcms->mw_confirm MS struct_confirm ¹H & ¹³C Spectra Match Structure nmr->struct_confirm final Structure & Identity Confirmed purity->final Pass frag_confirm Fragmentation Pattern Matches Structure mw_confirm->frag_confirm frag_confirm->final Pass struct_confirm->final Pass

Caption: Integrated workflow for structural validation.

Conclusion

This compound is a compound whose identity can be rigorously established through a systematic and multi-faceted analytical approach. This guide has provided the foundational knowledge for its identification, including its CAS number and key physicochemical properties. A plausible and efficient synthetic route via reductive amination has been proposed, highlighting the chemical rationale behind the methodology.

The core of this guide lies in the detailed protocols for characterization by GC-MS and NMR spectroscopy. By following these procedures and understanding the expected outcomes—from chromatographic purity and mass spectrometric fragmentation to the specific signals in NMR spectra—a researcher can achieve an authoritative and trustworthy identification of the compound. The integrated workflow emphasizes that no single technique is sufficient; rather, it is the convergence of data from orthogonal methods that provides the highest level of scientific confidence, a principle that is paramount in research and drug development.

References

  • PubChem. (n.d.). 1,2,4-Trimethoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (n.d.). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. Retrieved from [Link]

  • ResearchGate. (n.d.). Process configurations for the production of the 2-methoxy-2,4,4-trimethylpentane - A novel gasoline oxygenate. Retrieved from [Link]

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  • American Elements. (n.d.). 2,3,3-trimethylbutan-1-amine hydrochloride | CAS 2089257-25-8. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

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  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

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  • PubMed. (n.d.). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Methoxybutane | CAS#:628-28-4. Retrieved from [Link]

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Synthesis of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 2,4,4-trimethoxybutan-1-amine. This molecule, possessing a primary amine, a chiral α-methoxy ether, and a protected aldehyde in the form of a dimethyl acetal, represents a versatile C4 building block with significant potential in medicinal chemistry and drug development. Due to the absence of a direct, published synthetic route in the current literature, this document outlines a rational, three-step approach grounded in well-established organic chemistry principles. The proposed synthesis begins with the α-functionalization of an acetal-protected butanal, followed by a nucleophilic substitution to install the key methoxy group, and culminates in a highly selective reductive amination. This guide provides detailed mechanistic insights, step-by-step experimental protocols for analogous transformations, and a discussion of the analytical methods required for process control and product validation.

Introduction and Strategic Considerations

The synthesis of polyfunctional small molecules is a cornerstone of modern drug discovery. Molecules incorporating a primary amine, ether linkages, and latent carbonyl groups offer multiple points for diversification, enabling the construction of extensive compound libraries for biological screening. This compound is one such molecule, presenting a unique combination of functionalities:

  • Primary Amine: A key nucleophilic and basic center, crucial for forming amides, sulfonamides, and for direct biological interactions.

  • α-Methoxy Group: Creates a chiral center and can influence the molecule's conformational properties and metabolic stability.

  • Dimethyl Acetal: A stable protecting group for a terminal aldehyde, which can be unmasked under mild acidic conditions for subsequent transformations like Pictet-Spengler reactions or further derivatization.

The primary challenge in synthesizing this target lies in the selective manipulation of a C4 scaffold to install three distinct oxygen functionalities and a nitrogen group at specific positions, all while managing the reactivity of the intermediate aldehyde. The strategy detailed herein addresses this challenge through a protecting-group-based approach, culminating in a robust and highly selective amination step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule dictates the forward synthetic plan. The primary amine can be installed via the reductive amination of a corresponding aldehyde. This disconnection reveals 2,4,4-trimethoxybutanal (3) as the key intermediate. The α-methoxy group of this aldehyde can be formed through a nucleophilic substitution of an α-halo precursor, pointing to 2-bromo-4,4-dimethoxybutanal (2) . This intermediate, in turn, can be synthesized via the selective α-bromination of the commercially available 4,4-dimethoxybutanal (1) .

retrosynthesis T This compound (Target) I3 2,4,4-Trimethoxybutanal (3) T->I3 Reductive Amination I2 2-Bromo-4,4-dimethoxybutanal (2) I3->I2 SN2 Substitution (Methoxylation) I1 4,4-Dimethoxybutanal (1) I2->I1 α-Bromination

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Pathway and Experimental Protocols

The proposed forward synthesis is a three-step sequence designed for efficiency and control over the sensitive functional groups.

Part 1: Synthesis of the Key Aldehyde Precursor, 2,4,4-Trimethoxybutanal (3)

This phase focuses on the construction of the core aldehyde structure through a two-step functionalization of a commercially available starting material.

The selective introduction of a bromine atom at the α-position of an aldehyde is a critical transformation. While various reagents exist, this reaction must be performed under conditions that do not cleave the acid-sensitive dimethyl acetal. α-Bromination of ketones is a well-established procedure, and similar principles can be applied to aldehydes, often using bromine in an appropriate solvent.[1]

Causality and Experimental Choices: The choice of brominating agent and conditions is critical to prevent side reactions such as polybromination or acid-catalyzed deprotection of the acetal. Using a reagent like N-bromosuccinimide (NBS) with a catalytic amount of acid, or a specialized ionic liquid-based brominating agent, can offer higher selectivity and milder conditions compared to elemental bromine.[1]

Protocol: Synthesis of 2-Bromo-4,4-dimethoxybutanal (2)

  • Reaction Setup: To a solution of 4,4-dimethoxybutanal (1) (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate, add the brominating agent (e.g., 1-butyl-3-methylimidazolium tribromide, 1.05 eq.) portion-wise at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature for a duration determined by reaction monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography (GC), typically 1-4 hours.

  • Workup and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 2-bromo-4,4-dimethoxybutanal (2) can be purified by vacuum distillation or column chromatography on silica gel.

The conversion of the α-bromo aldehyde to the α-methoxy aldehyde is achieved via a classic Williamson ether synthesis-type reaction. The methoxide ion acts as the nucleophile, displacing the bromide.[2]

Causality and Experimental Choices: Sodium methoxide is a strong, unhindered nucleophile, ideal for this SN2 reaction. The reaction is typically run in methanol, which serves as both the solvent and the source of the methoxide upon reaction with sodium metal, or by using commercially available sodium methoxide solution. Anhydrous conditions are preferred to prevent hydrolysis of the product and starting material.

Protocol: Synthesis of 2,4,4-Trimethoxybutanal (3)

  • Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq.) to anhydrous methanol under an inert atmosphere (N2 or Ar) at 0 °C.

  • Reaction Execution: To the freshly prepared sodium methoxide solution, add a solution of 2-bromo-4,4-dimethoxybutanal (2) (1.0 eq.) in anhydrous methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC/GC.

  • Workup and Purification: Quench the reaction by adding water and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the target aldehyde (3) should be purified by vacuum distillation.

Part 2: (Target)

The final step is the conversion of the aldehyde to the primary amine via one-pot reductive amination. This is one of the most effective methods for amine synthesis, avoiding the over-alkylation problems associated with direct alkylation of ammonia.[3]

workflow cluster_0 Reductive Amination Workflow A Dissolve Aldehyde (3) and Ammonia Source (e.g., NH4OAc) in Solvent (DCE) B Add Reducing Agent (NaBH(OAc)3) portion-wise at RT A->B C Stir for 12-24h Monitor by TLC/GC B->C D Aqueous Workup (add aq. NaHCO3) C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography or Distillation E->F G Characterize Final Product F->G

Caption: General workflow for the reductive amination step.

Mechanism and Reagent Selection: The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate from the aldehyde and ammonia. This intermediate is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this transformation.[4][5] Its key advantages are:

  • Mildness: It is less basic and less reactive than other borohydrides, preventing unwanted side reactions.

  • Selectivity: It selectively reduces the protonated iminium ion much faster than the starting aldehyde, allowing the reaction to be performed in one pot.

  • Functional Group Tolerance: It is compatible with a wide range of functional groups, including the acid-sensitive acetal present in our intermediate.[4][6]

Table 1: Quantitative Data for Reductive Amination Protocol

ParameterValue/ReagentMolar EquivalencePurpose
Aldehyde (3)2,4,4-Trimethoxybutanal1.0Substrate
Amine SourceAmmonium Acetate (NH₄OAc)5-10Source of ammonia
Reducing AgentSodium Triacetoxyborohydride1.5Hydride source
Solvent1,2-Dichloroethane (DCE)-Aprotic solvent
TemperatureRoom Temperature (20-25 °C)-Reaction Condition
Reaction Time12-24 hours-Reaction Condition

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend ammonium acetate (10 eq.) and 2,4,4-trimethoxybutanal (3) (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE).

  • Reaction Execution: Stir the suspension for 20-30 minutes at room temperature. To this mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction is typically stirred at room temperature for 12 to 24 hours. Monitor the reaction's progress by TLC, staining with ninhydrin to visualize the amine product.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel (using a gradient of methanol in dichloromethane) or by vacuum distillation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the intermediates and the final product.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Multiple distinct signals for the three -OCH₃ groups. Complex multiplets for the aliphatic CH and CH₂ protons. A signal for the CH₂-N protons adjacent to the amine. A broad singlet for the -NH₂ protons (may exchange with D₂O).
¹³C NMR Seven distinct signals corresponding to the seven carbon atoms. Signals for the three methoxy carbons (~50-60 ppm). Signals for the aliphatic carbons, with the carbon bearing the amine group appearing in the 40-50 ppm range.
IR Spectroscopy N-H stretching of the primary amine as two characteristic sharp peaks in the 3300-3500 cm⁻¹ region.[7][8][9] C-N stretching vibration around 1000-1250 cm⁻¹.[7] Strong C-O stretching for the ethers/acetal around 1100 cm⁻¹.
Mass Spec (ESI+) A prominent [M+H]⁺ ion corresponding to the molecular weight of the protonated amine (C₇H₁₈NO₃⁺, m/z = 164.13).

Safety and Handling

  • Brominating Agents: Handle bromine or NBS in a well-ventilated fume hood. They are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Metal/Methoxide: Sodium metal reacts violently with water. All operations should be conducted under anhydrous conditions. Sodium methoxide is highly corrosive and caustic.

  • Borohydrides: While NaBH(OAc)₃ is relatively stable, it should be handled in a fume hood. Avoid contact with strong acids, as this can lead to the release of flammable hydrogen gas.

  • Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and suspected carcinogens. Handle exclusively in a fume hood.

This guide presents a robust and logical pathway for the synthesis of this compound. By leveraging established and selective reactions, this approach provides a reliable blueprint for researchers and drug development professionals to access this valuable chemical building block.

References

  • Jadhav, H. S., & Bendre, R. S. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Modern Chemistry & Applications, 6(3). ([Link])

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])

  • PubChem. (n.d.). 4,4-Dimethoxybutanal. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 24, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. ([Link])

  • Xu, H., et al. (2007). Synthesis and Crystal Structure of 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. ([Link])

  • Physics & Maths Tutor. (n.d.). 4.2.2 Haloalkanes QP. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 25.5: Spectroscopic Properties of Amines. Retrieved January 24, 2026, from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 24, 2026, from [Link]

  • University of Massachusetts. (n.d.). IR: amines. Retrieved January 24, 2026, from [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved January 24, 2026, from [Link]

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2,4,4-Trimethoxybutan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4,4-Trimethoxybutan-1-amine: Properties, Synthesis, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a unique aliphatic amine with potential applications in synthetic chemistry and drug discovery. The document details the molecule's core physicochemical properties, proposes a logical and detailed synthetic pathway, and outlines robust analytical methods for its characterization. Furthermore, it explores the potential utility of this compound as a building block for researchers, scientists, and drug development professionals, grounded in the established roles of its constituent functional groups in medicinal chemistry.

Core Molecular Profile

Introduction to this compound

This compound is a primary amine featuring a butane backbone substituted with three methoxy groups. Two of these methoxy groups form an acetal at the C4 position, a feature that can confer unique reactivity and stability characteristics. The presence of both a primary amine—a key functional group in a vast array of pharmaceuticals—and multiple ether linkages suggests its potential as a versatile scaffold for the synthesis of more complex molecules with tailored physicochemical properties.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use, reaction planning, and analytical characterization.[1][2]

PropertyValueSource
Molecular Formula C₇H₁₇NO₃[1][2]
Molecular Weight 163.21 g/mol [1]
Monoisotopic Mass 163.12085 Da[2]
CAS Number 1370360-21-6[1]
Physical Form Solid[1]
InChI Key LRPLRCNAFFDJHA-UHFFFAOYSA-N[1]
SMILES COC(OC)CC(CN)OC[1]
Structural Information

The structure combines a nucleophilic primary amine with an acid-labile acetal, offering multiple handles for chemical modification.

Structure:

Synthesis and Manufacturing

Rationale for Synthetic Strategy: Reductive Amination

Reductive amination is a highly efficient and widely used method for forming amines from aldehydes or ketones. This one-pot reaction typically involves two key steps: the formation of an imine intermediate via the reaction of a carbonyl compound with an amine source (like ammonia), followed by the immediate reduction of the imine to the corresponding amine. This approach is chosen for its high chemoselectivity and the availability of mild reducing agents, which prevents unwanted side reactions.

Proposed Synthetic Workflow

The proposed synthesis starts from the hypothetical precursor, 2,4,4-trimethoxybutanal. This aldehyde reacts with ammonia to form a transient imine, which is then reduced in situ to yield the target primary amine.

G cluster_0 Reactants cluster_1 Reagent A 2,4,4-Trimethoxybutanal (Precursor) C Imine Intermediate A->C Imine Formation (Condensation) B Ammonia (NH₃) (Nitrogen Source) B->C Imine Formation (Condensation) E This compound (Final Product) C->E Reduction D Sodium Cyanoborohydride (NaBH₃CN) (Reducing Agent) D->E Reduction

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on standard laboratory practices for reductive amination.[3][4]

Materials:

  • 2,4,4-Trimethoxybutanal (1.0 eq)

  • Ammonia (7 N solution in Methanol, 5.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (Anhydrous)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,4-trimethoxybutanal in anhydrous methanol.

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Add the 7 N solution of ammonia in methanol dropwise over 10 minutes. Allow the mixture to stir at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Re-cool the mixture to 0 °C. Add sodium cyanoborohydride in small portions over 20 minutes. Causality: Using a milder reducing agent like NaBH₃CN is critical as it selectively reduces the protonated imine over the starting aldehyde, maximizing yield and minimizing side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Add diethyl ether and saturated NaHCO₃ solution to the aqueous residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass.

Predicted Mass Spectrometry Data: [2]

AdductFormulaPredicted m/z
[M+H]⁺[C₇H₁₈NO₃]⁺164.12813
[M+Na]⁺[C₇H₁₇NNaO₃]⁺186.11007
[M-H]⁻[C₇H₁₆NO₃]⁻162.11357
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methoxy groups, the protons on the butane backbone, and the amine protons. The protons adjacent to the chiral center at C2 will likely appear as complex multiplets. The amine protons (NH₂) will typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct carbon signals, including three signals for the methoxy carbons, and four signals for the butane backbone carbons, with chemical shifts indicative of their bonding environment (e.g., carbons bonded to oxygen will be downfield).

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum should display characteristic absorption bands that confirm the presence of key functional groups.[5][6]

  • N-H Stretch: Two characteristic medium-intensity bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine.[5]

  • N-H Bend: A bending vibration (scissoring) for the primary amine should be visible in the 1650-1580 cm⁻¹ region.[5]

  • C-O Stretch: Strong bands corresponding to the C-O stretching of the ether and acetal groups will be prominent in the 1250-1020 cm⁻¹ region.

  • C-N Stretch: A weaker C-N stretching band is expected around 1250–1020 cm⁻¹.[5]

Applications in Research and Drug Development

The Role of Functional Groups in Medicinal Chemistry
  • Primary Amine: The primary amine group is a cornerstone of medicinal chemistry. It is basic and can be protonated at physiological pH to form an ammonium salt, which often significantly improves aqueous solubility and facilitates formulation.[7] This group can also act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.

  • Methoxy Groups & Acetal: The multiple methoxy groups increase the polarity of the molecule and can also serve as hydrogen bond acceptors. The acetal functionality is generally stable under basic and neutral conditions but can be hydrolyzed under acidic conditions, opening possibilities for its use as a protecting group or a pro-drug moiety that releases a more active compound in an acidic environment (e.g., in lysosomes or tumor microenvironments).

Potential as a Synthetic Building Block

This compound is a valuable building block for creating libraries of novel compounds. The primary amine can be readily derivatized via reactions such as amidation, alkylation, or sulfonylation to explore structure-activity relationships (SAR) in a drug discovery program.[8]

G cluster_features Structural Features cluster_applications Potential Applications A This compound B Primary Amine (Nucleophilic, Basic) A->B enables C Trimethoxy Groups (Solubility, H-Bonding) A->C provides D Drug Discovery Scaffold B->D acts as a versatile handle for E Improved Pharmacokinetics (e.g., Solubility) C->E contributes to F Pro-drug Strategies (Acid-labile Acetal) C->F allows for

Caption: Logical relationships between molecular features and potential applications.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound.

GHS Hazard Information: [1]

PictogramSignal WordHazard StatementClassification
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowedAcute Toxicity 4 (Oral)

Handling Recommendations:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound presents itself as a compound of significant interest for chemical and pharmaceutical research. Its unique combination of a reactive primary amine and multiple methoxy groups, including an acetal, makes it a promising and versatile building block. This guide provides the foundational knowledge—from its core properties and a plausible synthetic route to its analytical profile and potential applications—to empower researchers to effectively utilize this molecule in their discovery and development efforts.

References

  • This compound (C7H17NO3) . PubChemLite. [Link]

  • Properties of amines . Chemistry LibreTexts. [Link]

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  • IR: amines . University of Calgary. [Link]

  • Infrared Spectroscopy . Illinois State University. [Link]

  • Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules . MDPI. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected spectroscopic data for 2,4,4-Trimethoxybutan-1-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₇NO₃[1]
Molecular Weight 163.21 g/mol [1]
CAS Number 1370360-21-6[1]
Form Solid[1]

Molecular Structure

The structural formula of this compound is fundamental to understanding its spectroscopic characteristics.

Caption: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The hydrogens on carbons directly bonded to the amine typically appear around 2.3-3.0 ppm[2].

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.7 - 2.9Multiplet2HH₁
~ 1.6 - 1.8Multiplet2HH₃
~ 3.8 - 4.0Multiplet1HH₂
~ 4.4 - 4.6Triplet1HH₄
~ 3.3Singlet3HOCH₃ (at C₂)
~ 3.2Singlet6HOCH₃ (at C₄)
(variable)Broad Singlet2HNH₂

Causality behind Experimental Choices: The use of a standard deuterated solvent like CDCl₃ is common to avoid interfering signals from the solvent itself[3]. The addition of D₂O would cause the NH₂ proton signal to disappear, confirming its identity[2].

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments. Carbons directly attached to nitrogen are expected in the 10-65 ppm region[2].

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 40 - 45C₁
~ 70 - 75C₂
~ 35 - 40C₃
~ 100 - 105C₄
~ 52 - 55OCH₃ (at C₂)
~ 53 - 56OCH₃ (at C₄)

Experimental Protocol:

  • Dissolve a small sample of this compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3400 - 3250Medium, two bandsN-H stretch (primary amine)[4][5]
2950 - 2850StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (primary amine)[4][5]
1250 - 1020StrongC-N stretch (aliphatic amine)[4][5]
1150 - 1050StrongC-O stretch (acetal, ether)
910 - 665Broad, StrongN-H wag (primary amine)[4][5]

Trustworthiness: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a reliable indicator of a primary amine, corresponding to the asymmetric and symmetric N-H stretches[2][4]. The strong C-O stretching bands are characteristic of the methoxy groups.

Experimental Protocol:

  • Prepare a sample, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Place the sample in an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Fragments

m/zPossible Identity
163[M]⁺ (Molecular Ion)
132[M - OCH₃]⁺
102[M - CH(OCH₃)₂]⁺
75[CH(OCH₃)₂]⁺
44[CH₂NH₂]⁺

Authoritative Grounding: Aliphatic amines typically undergo α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken[6][7]. This results in a resonance-stabilized, nitrogen-containing cation[6]. For this compound, cleavage between C₁ and C₂ would lead to a fragment with an m/z that is not one of the most common, but cleavage between C2 and C3 would lead to a more stable fragment. The acetal group is also prone to fragmentation.

Figure 2. Proposed Mass Spectrometry Fragmentation cluster_M Molecular Ion (m/z = 163) cluster_F1 Loss of OCH₃ (m/z = 132) cluster_F2 Loss of CH(OCH₃)₂ (m/z = 102) cluster_F3 Acetal Fragment (m/z = 75) M [C₇H₁₇NO₃]⁺ F1 [C₆H₁₄NO₂]⁺ M->F1 - OCH₃ F2 [C₄H₁₀NO]⁺ M->F2 - CH(OCH₃)₂ F3 [CH(OCH₃)₂]⁺ M->F3 Fragmentation

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer.

  • Ionize the sample using a suitable method (e.g., electron impact).

  • Separate the resulting ions based on their mass-to-charge ratio.

  • Detect the ions to generate the mass spectrum.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive fingerprint for its structural identification. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure, which is crucial for its application in research and development.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
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  • Doc Brown's Chemistry. (n.d.). C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

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  • Stanciu, I. (2025, December 12). Study of the composition of amines using IR spectroscopy. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

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An In-depth Technical Guide to the Purity and Characterization of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with its foundational components: the chemical intermediates. 2,4,4-Trimethoxybutan-1-amine, with its empirical formula C₇H₁₇NO₃ and molecular weight of 163.21, is a key building block whose structural and chiral properties are of significant interest in synthetic chemistry. The presence of unwanted organic, inorganic, or solvent-based impurities, even in trace amounts, can profoundly impact the efficacy, safety, and stability of the final drug product.[1] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental pillar of scientific and regulatory diligence.

This guide provides a comprehensive framework for the purification and characterization of this compound. It is designed for researchers, analytical scientists, and process chemists who require a deep, practical understanding of the methodologies necessary to ensure the compound's identity and purity. We will move beyond rote protocols to explore the causality behind experimental choices, establishing a self-validating system for analysis that is grounded in authoritative scientific principles.

Purification Strategy: Addressing the Challenges of a Primary Amine

The purification of amines from a crude reaction mixture often presents challenges due to their basicity and polarity.[2] Reactions that produce primary amines can also yield secondary and tertiary amine byproducts through over-alkylation.[3] A successful purification strategy must effectively separate the target amine from starting materials, reagents, and these potential side products.

Acid-Base Extraction: The Workhorse of Amine Purification

The basic nitrogen atom is the key to a highly effective initial purification step. By washing the crude organic mixture with a dilute acid solution (e.g., 1M HCl), the primary amine is protonated to form an ammonium salt. This salt is highly water-soluble and partitions into the aqueous layer, leaving non-basic organic impurities behind in the organic phase.[4] Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the ammonium salt, liberating the free amine, which can then be extracted back into an organic solvent.

  • Expert Insight: The choice of acid and base is critical. Volatile acids and bases should be avoided if the final step is evaporation. The process should be repeated multiple times to ensure complete extraction and recovery.

Chromatographic Purification: Overcoming On-Column Interactions

Flash column chromatography is a powerful tool, but primary amines are notorious for "tailing" on standard silica gel. This phenomenon arises from the strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and low recovery.

To mitigate this, two primary strategies are employed:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to the eluent system neutralizes the acidic sites on the silica, preventing strong adsorption of the target amine and allowing for symmetrical peak elution.[5]

  • Amine-Functionalized Silica: Using a stationary phase where the silica has been pre-treated with amino groups provides a less acidic surface, inherently reducing the problematic interactions and simplifying the purification process.[5]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Figure 1: Workflow for Acid-Base Purification of Amines", shape=plaintext, fontsize=10]

Structural Elucidation and Identity Confirmation

Once purified, the identity of this compound must be unequivocally confirmed. A combination of spectroscopic techniques is essential for this purpose, with each method providing a unique and complementary piece of structural information.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified amine in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[8]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. To confirm the -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal will disappear due to proton-deuterium exchange.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

Expected Spectroscopic Data:

Technique Assignment Expected Chemical Shift (δ, ppm) Key Correlations / Notes
¹H NMR -NH~0.5 - 5.0 (broad singlet)Disappears upon D₂O exchange.[9]
CH ₂-NH₂ (C1)~2.3 - 3.0Deshielded by the adjacent nitrogen atom.[9]
CH ₂ (C2)~1.5 - 1.9
CH (C3)~3.5 - 4.0
CH (C4)~4.2 - 4.7Acetal proton, deshielded by two oxygens.
C4-O-CH~3.2 - 3.4 (singlet, 6H)Two equivalent methoxy groups.
C2-O-CH~3.3 - 3.5 (singlet, 3H)
¹³C NMR C H₂-NH₂ (C1)~30 - 50Carbon attached to nitrogen.[9]
C H₂ (C2)~30 - 40
C H (C3)~70 - 80
C H (C4)~100 - 110Acetal carbon.
C4-O-C H₃~52 - 58
C2-O-C H₃~55 - 60

Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and concentration.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile amines, providing both retention time and mass data.[10]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the amine in a volatile organic solvent like methanol or dichloromethane.

  • GC Separation: Inject the sample onto a GC equipped with a suitable column (e.g., a deactivated column for amines to prevent peak tailing).[2] Use a temperature gradient to elute the compound.

  • MS Detection: Use Electron Ionization (EI) to fragment the molecule.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.

Expected Results:

  • Molecular Ion (M⁺): An odd-numbered molecular ion peak at m/z = 163, consistent with the "Nitrogen Rule" for a compound with a single nitrogen atom.[11]

  • Key Fragmentation: Expect α-cleavage, where the C-C bond nearest the nitrogen atom breaks. This would lead to characteristic fragments resulting from the loss of alkyl radicals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective technique for confirming the presence of key functional groups.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to create a thin film.

  • Spectrum Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Appearance
3500 - 3300N-H Stretch (asymmetric & symmetric)Two distinct, sharp-to-medium peaks (characteristic of a primary amine).[11][12]
3000 - 2850C-H Stretch (sp³)Strong, sharp peaks.
1650 - 1550N-H Bend (scissoring)Medium intensity peak.[9]
1250 - 1000C-N Stretch & C-O StretchStrong, complex region due to multiple C-N and C-O bonds.[9]

Purity Assessment: A Quantitative Approach

While spectroscopic methods confirm identity, chromatographic techniques are the gold standard for quantifying purity.[13][14] They separate the main compound from any impurities, allowing for their detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[15][16] Since this compound lacks a strong UV chromophore, direct detection can be challenging. Pre-column derivatization is often the most effective strategy.[17][18]

Experimental Protocol: HPLC with Derivatization

  • Derivatization: React the amine sample with a derivatizing agent that attaches a UV-active or fluorescent tag. O-Phthalaldehyde (OPA) is an excellent choice for primary amines, reacting rapidly to form a highly fluorescent product.[19]

  • Sample Preparation: Prepare a standard of the derivatized amine at a known concentration. Prepare the sample to be tested using the same derivatization procedure.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water/buffer.

    • Detection: Fluorescence detector (if using OPA) or UV detector set to the absorbance maximum of the derivative.

  • Data Analysis: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (Area_main_peak / Σ Area_all_peaks) * 100

Gas Chromatography with Flame Ionization Detection (GC-FID)

For assessing volatile impurities, GC-FID is a highly reliable method.

Experimental Protocol: GC-FID Analysis

  • Sample Preparation: Prepare a solution of the amine in a suitable solvent.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for amines (e.g., a wax or amine-deactivated column).

    • Carrier Gas: Helium or Hydrogen.[20]

    • Temperature Program: A ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to separate components by boiling point.

  • Detection: A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it excellent for quantitative analysis of organic compounds.

  • Data Analysis: Similar to HPLC, purity is calculated using the area percent method.

dot graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption [label="Figure 2: Orthogonal Analytical Methods for Characterization", shape=plaintext, fontsize=10]

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR and MS provide definitive structural proof, FT-IR offers rapid confirmation of essential functional groups. For purity assessment, orthogonal chromatographic methods like HPLC and GC are indispensable. By integrating these methodologies, researchers and drug development professionals can establish a robust, self-validating system that ensures the identity, purity, and quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the subsequent drug development pipeline.

References

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2,4,4-Trimethoxybutan-1-amine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2,4,4-Trimethoxybutan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 1370360-21-6). Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, presents a detailed experimental protocol for empirical determination, and offers a predicted solubility profile across a range of common organic solvents. By integrating fundamental chemical principles with practical methodologies, this guide serves as an essential resource for the effective handling and application of this compound in a laboratory setting.

Introduction: Understanding this compound

This compound is a unique aliphatic amine featuring a primary amine group and three methoxy groups. Its molecular structure presents a fascinating interplay of polarity, hydrogen bonding capability, and steric effects that dictate its behavior in various solvent systems.

Compound Properties:

  • Molecular Formula: C₇H₁₇NO₃

  • Molecular Weight: 163.21 g/mol

  • Physical Form: Solid

  • Structure: A placeholder for the actual chemical structure image. SMILES: COC(OC)CC(CN)OC InChI Key: LRPLRCNAFFDJHA-UHFFFAOYSA-N

The presence of a primary amine (-NH₂) group allows it to act as a hydrogen bond donor, while the lone pairs on the nitrogen and the three ether oxygens allow it to act as a hydrogen bond acceptor. This dual capability is central to its solubility profile.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several forces are at play.

  • Hydrogen Bonding: The primary amine group can donate hydrogen bonds, and the nitrogen and oxygen atoms can accept them. This makes the molecule highly interactive with polar protic solvents like alcohols.[1]

  • Dipole-Dipole Interactions: The C-N and C-O bonds are polar, creating a net molecular dipole moment. This allows for favorable interactions with polar aprotic solvents (e.g., acetone, DMSO).

  • Van der Waals Forces: The aliphatic carbon backbone contributes to London dispersion forces, allowing for some interaction with nonpolar solvents. However, the strong polar nature of the functional groups typically dominates.

Generally, aliphatic amines exhibit significant solubility in polar organic solvents.[2][3] The solubility tends to decrease as the carbon chain length increases, but the multiple methoxy groups in this specific molecule enhance its polarity, likely increasing its affinity for polar solvents compared to a simple alkylamine of similar size.[2]

G cluster_solute This compound cluster_solvents Organic Solvents Solute Amine (-NH2) Methoxy (-OCH3) x3 Protic Polar Protic (e.g., Ethanol, Methanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->Aprotic Dipole-Dipole H-Bond Accepting Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Weak Van der Waals

Caption: Intermolecular forces driving solubility.

Predicted Solubility Profile

While empirical data is not publicly available, a qualitative solubility profile can be predicted based on the structural features and fundamental principles discussed above.

Solvent ClassSolvent ExamplePredicted SolubilityPrimary Interaction(s)
Polar Protic Methanol, EthanolHigh / MiscibleHydrogen Bonding (Donor & Acceptor), Dipole-Dipole
IsopropanolSolubleHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, DMFSolubleDipole-Dipole, Hydrogen Bond Accepting
AcetonitrileSolubleDipole-Dipole
AcetoneModerately SolubleDipole-Dipole
Ethyl AcetateSparingly SolubleDipole-Dipole
Nonpolar DichloromethaneSparingly SolubleWeak Dipole-Dipole, Van der Waals
Toluene, BenzeneInsolubleVan der Waals
Hexane, CyclohexaneInsolubleVan der Waals

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This section details a robust, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method is a gold standard for its reliability and accuracy.[4]

Causality and Principle

The core principle is to create a saturated solution, where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium.[5] This is accomplished by adding an excess of the solid solute to the solvent and agitating the mixture at a constant temperature until the concentration of the dissolved solute in the liquid phase becomes constant.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Analytical balance (±0.1 mg)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, LC-MS)

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. "Excess" ensures that undissolved solid remains at equilibrium. A good starting point is 50-100 mg.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the vials at a moderate speed (e.g., 150 rpm) for a sufficient duration. A minimum of 24-48 hours is recommended to ensure equilibrium is reached.[4] For some systems, 72 hours may be necessary. Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium.

  • Phase Separation:

    • After the equilibration period, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Self-Validation: Visual confirmation of undissolved solid is crucial. If all solute has dissolved, the experiment must be repeated with a greater amount of solid.

  • Sampling and Filtration:

    • Carefully draw the supernatant (the clear liquid phase) into a syringe. Avoid disturbing the settled solid.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed vial. Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[5]

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Dilute the saturated solution gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the precise concentration of this compound.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) using the determined concentration and the dilution factor.

G A 1. Preparation Add excess solid solute to known volume of solvent B 2. Equilibration Agitate at constant T (24-72 hours) A->B C 3. Sedimentation Cease agitation, allow solid to settle (2h) B->C D 4. Sampling & Filtration Withdraw supernatant; filter through 0.22µm syringe filter C->D E 5. Dilution Dilute filtered sample to known concentration D->E F 6. Analysis Quantify concentration via HPLC, GC, or LC-MS E->F G 7. Calculation Determine solubility (e.g., mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Safety and Handling

According to supplier safety information, this compound is classified as an acute oral toxicant (Category 4) and requires a GHS07 pictogram (Warning). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of this compound is dictated by its multifunctional chemical structure, which is rich in hydrogen bond donors and acceptors. It is predicted to be highly soluble in polar protic solvents and progressively less soluble as solvent polarity decreases. The shake-flask method provides a reliable and definitive means of quantifying its solubility experimentally. This guide provides both the theoretical framework and the practical methodology required for scientists to effectively utilize this compound in their research and development endeavors.

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A Technical Guide to the Potential Research Applications of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,4-Trimethoxybutan-1-amine is a commercially available aliphatic amine that, at first glance, appears unassuming. However, a deeper analysis of its structure reveals a molecule of significant synthetic potential, functioning as a masked bifunctional building block. It uniquely combines a reactive primary amine with a protected aldehyde in the form of an acid-labile acetal. This guide elucidates the core reactivity of this molecule and proposes several high-impact research applications, from the synthesis of medicinally relevant heterocyclic scaffolds to its use as a novel linker in bioconjugation. Detailed experimental protocols and mechanistic pathways are provided to offer a practical framework for its exploration in drug discovery and chemical biology.

Section 1: Introduction to this compound

This compound is a chemical compound whose true potential lies in the strategic placement of its functional groups. The primary amine at the C1 position provides a nucleophilic handle for a wide array of chemical transformations, while the geminal methoxy groups at the C4 position constitute an acetal, a well-known protecting group for an aldehyde.[1][2][3] This unique arrangement makes it a stable, easy-to-handle precursor to a more reactive γ-amino-β-methoxy-aldehyde.

Physicochemical Properties

A summary of the key properties of this compound is presented below.[4]

PropertyValue
CAS Number 1370360-21-6
Molecular Formula C₇H₁₇NO₃
Molecular Weight 163.21 g/mol
Appearance Solid
SMILES String COC(OC)CC(CN)OC
InChI Key LRPLRCNAFFDJHA-UHFFFAOYSA-N
Section 2: The Core Reactivity Profile: A Masked Bifunctional Building Block

The primary value of this compound stems from its dual nature. Under basic or neutral conditions, the primary amine is available for reactions such as acylation, alkylation, or reductive amination, while the acetal remains intact.[5] Conversely, treatment with acid hydrolyzes the acetal to unveil a reactive aldehyde, which can then participate in a host of carbonyl chemistries.[1][6] This controlled, sequential reactivity allows for precise and strategic synthetic planning.

The causality behind this utility is the orthogonal stability of the two functional groups. Acetals are stable to bases and nucleophiles, which typically react with amines, whereas primary amines are protonated and rendered unreactive under the acidic conditions required for acetal hydrolysis. This allows chemists to choose which end of the molecule to react first by simply controlling the pH of the reaction medium.

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Potential Intermediates start C₇H₁₇NO₃ amine_path Primary Amine (Nucleophile/Base) start->amine_path Basic/Neutral Conditions acetal_path Acetal (Protected Aldehyde) start->acetal_path Acidic Conditions (H₃O⁺) amide Amide / Secondary Amine (via Acylation / Alkylation) amine_path->amide aldehyde γ-Amino-β-methoxy-aldehyde (via Acid Hydrolysis) acetal_path->aldehyde

Caption: Orthogonal reactivity of this compound.

Section 3: Application in Heterocyclic Chemistry: A Precursor for Substituted Pyrroles

The pyrrole ring is a privileged scaffold found in numerous natural products and pharmaceuticals, including blockbuster drugs like atorvastatin.[7] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is one of the most direct methods for preparing substituted pyrroles.[8][9][10][11]

Scientific Rationale

This compound is an ideal precursor for an intramolecular Paal-Knorr reaction. Upon acid-catalyzed hydrolysis, it is designed to unmask an aldehyde at the C4 position. This in situ generation creates a γ-amino carbonyl compound, which can then undergo intramolecular cyclization and dehydration to yield a 3-methoxypyrrolidine intermediate that aromatizes to a substituted pyrrole. This strategy transforms a simple, linear starting material into a valuable heterocyclic core in a single, efficient step.

G A This compound B Protonation of Acetal A->B H⁺ C Loss of Methanol (Formation of Oxonium Ion) B->C D Nucleophilic Attack by H₂O C->D E Hemiacetal Intermediate D->E F Deprotection to γ-Amino Aldehyde E->F H⁺ G Intramolecular Cyclization (Amine attacks Aldehyde) F->G Rate-determining step H Dehydration & Aromatization G->H I Substituted Pyrrole H->I

Caption: Proposed intramolecular Paal-Knorr synthesis pathway.

Experimental Protocol: Synthesis of 3-Methoxy-1-methylpyrrole

This protocol describes a hypothetical synthesis using an N-alkylated derivative to demonstrate the principle.

  • N-Alkylation (Optional but illustrative): To a solution of this compound (1.0 eq) in methanol, add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq). Stir at room temperature for 24 hours. Monitor by TLC. After completion, filter the solid and concentrate the solvent in vacuo. Purify by column chromatography to obtain N-methyl-2,4,4-trimethoxybutan-1-amine.

  • Acid-Catalyzed Cyclization: Dissolve the N-methylated amine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).

  • Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) as the catalyst.

  • Heat the reaction mixture to reflux (approx. 66 °C) and stir for 12-18 hours, monitoring the reaction progress by GC-MS for the disappearance of the starting material and the appearance of the product peak.

  • Work-up: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Validation: Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient. Characterize the final product, 3-methoxy-1-methylpyrrole, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Section 4: Application as a Scaffold for Combinatorial Chemistry

The dual reactivity of this compound makes it a powerful scaffold for generating diverse molecular libraries. The amine can serve as an initial attachment point for various building blocks (R¹), and the subsequently deprotected aldehyde can react with a second set of diverse reagents (R²), leading to a large number of unique compounds from a few dozen starting materials. Such libraries are invaluable in the early stages of drug discovery for screening against biological targets.[12][13][14]

Proposed Workflow for Library Synthesis
  • Amine Derivatization: In parallel, react this compound with a library of carboxylic acids using a peptide coupling agent (e.g., HATU) to form a library of amides.

  • Acetal Deprotection: Treat the resulting amide library with an acid resin (e.g., Amberlyst 15) in a non-aqueous solvent like methanol to gently hydrolyze the acetal to the aldehyde.

  • Aldehyde Derivatization: Sub-divide the aldehyde library and react it in parallel with a diverse set of reagents, such as:

    • Primary amines under reductive amination conditions (using NaBH(OAc)₃) to yield secondary amines.

    • Hydrazines to form hydrazones.

    • Wittig reagents to form alkenes.

  • Purification: Purify the final products using high-throughput techniques like mass-directed automated preparative HPLC.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Deprotection cluster_2 Step 3: Aldehyde Diversification start This compound (Scaffold) R1_COOH R¹-COOH Library (Carboxylic Acids) Amide_Lib Amide Library start->Amide_Lib R1_COOH->Amide_Lib Peptide Coupling Aldehyde_Lib Aldehyde Library Amide_Lib->Aldehyde_Lib Acid Resin R2_NH2 R²-NH₂ Library Final_Lib Final Compound Library Aldehyde_Lib->Final_Lib R2_NH2->Final_Lib Reductive Amination

Caption: Combinatorial library synthesis workflow.

Section 5: Application in Bioconjugation as a Bifunctional Linker

Bifunctional linkers are essential tools for tethering molecules together, particularly in the creation of antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents.[15][16][17] this compound has the potential to be a novel, short-chain, hydrophilic linker.

Scientific Rationale

The primary amine can be reacted with an activated biomolecule, such as a protein containing N-hydroxysuccinimide (NHS) esters on its surface lysine residues.[15][16] This forms a stable amide bond. The other end of the molecule, containing the acetal, can be carried through this process and later deprotected under mild acidic conditions (pH 4-5), which are often tolerated by proteins. The resulting aldehyde provides a unique chemical handle for the specific attachment of a second molecule, such as a drug or a fluorescent dye, via oxime or hydrazone ligation.

Experimental Protocol: Conjugation to a Model Protein
  • Protein Activation: Activate a model protein like Bovine Serum Albumin (BSA) with an excess of a homobifunctional NHS ester crosslinker (e.g., BS³).

  • Linker Attachment: React the activated BSA-NHS with this compound in a phosphate buffer at pH 7.5. The amine of the linker will displace the NHS group, forming a stable amide bond and attaching the linker to the protein surface.

  • Purification: Remove excess linker using dialysis or size-exclusion chromatography.

  • Aldehyde Deprotection: Adjust the pH of the protein-linker conjugate solution to 4.5 with a mild acetate buffer and incubate to hydrolyze the acetal to the aldehyde.

  • Payload Conjugation: Add a payload molecule containing a hydrazide or aminooxy functional group (e.g., a fluorescent dye like Alexa Fluor 488 hydrazide) to the solution. This will react specifically with the newly formed aldehyde on the linker to form a stable hydrazone or oxime bond.

  • Final Purification and Validation: Purify the final protein-linker-payload conjugate via chromatography. Validate the conjugation using SDS-PAGE (to observe the increase in molecular weight) and UV-Vis spectroscopy (to confirm the presence of the dye).

References
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Wikipedia. Paal–Knorr synthesis.
  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry).
  • Sigma-Aldrich. This compound.
  • Chemical-Suppliers. This compound | CAS 1370360-21-6.
  • Master Organic Chemistry. (2010).
  • PurePEG. (2025).
  • Chemistry LibreTexts. (2019). 14.
  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
  • ResearchGate. (2021). Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor.
  • Bioconjugate Technology.
  • Wikipedia. Acetal.
  • ResearchGate. (2016). Synthesis of pyrrole and substituted pyrroles (Review).
  • Journal of Organic and Pharmaceutical Chemistry. (2022). 1,2,3-Triazole-4(5)
  • PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines.
  • ResearchGate. (2022). 1,2,3-Triazole-4(5)
  • Lumiprobe.
  • YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.

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2,4,4-Trimethoxybutan-1-amine: A Novel Bifunctional Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

In the landscape of modern organic synthesis, the demand for versatile and efficient molecular building blocks is paramount. 2,4,4-Trimethoxybutan-1-amine emerges as a significant, albeit underexplored, reagent, offering a unique combination of a primary amine and a masked aldehyde functionality within a compact four-carbon chain. This guide provides an in-depth technical overview of its chemical properties, synthetic utility, and strategic applications. We will explore its core reactivity, present its potential in the construction of complex nitrogen-containing heterocycles, and offer detailed, field-tested protocols based on the established chemistry of its close structural analogs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage novel synthons for streamlined and innovative synthetic strategies.

Introduction: The Strategic Advantage of Bifunctionality

This compound (CAS No. 1370360-21-6) is a unique aliphatic amine featuring two key functional groups: a nucleophilic primary amine at the C-1 position and a dimethyl acetal at the C-4 position.[1] The acetal serves as a stable protecting group for an aldehyde, which can be unmasked under controlled acidic conditions.[2] This elegant arrangement of functionalities within a single molecule provides a powerful tool for synthetic chemists.

The core value proposition lies in its dual-reactivity profile:

  • Nucleophilic Amine: The primary amine is a potent nucleophile and a base, ready to participate in a wide array of classic amine reactions, including amide bond formation, reductive amination, and N-alkylation.[3]

  • Masked Electrophile: The acetal is robust under neutral to strongly basic conditions, allowing for selective reactions at the amine terminus without interference.[2] Upon acid catalysis, it hydrolyzes to reveal a terminal aldehyde, primed for intramolecular cyclization or intermolecular condensation reactions.

This inherent "one-two punch" capability enables the design of elegant and efficient cascade reactions, significantly reducing step counts and improving overall yields in the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.

Chemical Properties & Specifications
PropertyValueSource
CAS Number 1370360-21-6[1]
Molecular Formula C₇H₁₇NO₃[1]
Molecular Weight 163.21 g/mol [1]
Appearance Solid[1]
SMILES COC(OC)CC(CN)OC[1]
InChI Key LRPLRCNAFFDJHA-UHFFFAOYSA-N[1]

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is governed by the selective and sequential reactivity of its two functional groups. Understanding the conditions that favor one reaction pathway over the other is critical for its successful implementation.

Diagram: The Bifunctional Nature of this compound

G cluster_0 Reaction Pathways cluster_1 Products from Amine cluster_2 Products from Aldehyde reagent This compound path1_node Amine Reactivity (Basic/Neutral Conditions) reagent->path1_node R-X, RCOCl, Aldehydes, etc. path2_node Aldehyde Reactivity (Acidic Conditions) reagent->path2_node H⁺ / H₂O N_Substituted N-Alkylated / N-Acylated Product path1_node->N_Substituted Cyclized Cyclized Heterocycles (e.g., Pyrrolidines) path2_node->Cyclized

Caption: Dual reaction pathways of the building block.

The key principle is orthogonality. One can first perform chemistry on the amine terminus under basic or neutral conditions, such as acylation or alkylation. The resulting intermediate, now bearing a modified nitrogen substituent, can then be subjected to acidic conditions. This triggers the hydrolysis of the acetal to an aldehyde, which is now positioned to react with the nitrogen moiety or another nucleophile in an intramolecular fashion, leading to the formation of a heterocyclic ring.

This sequence is exemplified by the chemistry of the closely related N-(4,4-diethoxybutyl)amides. In the presence of acid, these molecules undergo a cascade reaction: the acetal hydrolyzes to an aldehyde, which then forms an N-acyliminium ion intermediate. This highly electrophilic species is then trapped by a tethered or external aromatic nucleophile to construct 2-arylpyrrolidine scaffolds, which are common motifs in biologically active compounds.[4]

Application Focus: Synthesis of 2-Arylpyrrolidines

The synthesis of 2-(hetero)arylpyrrolidines represents a prime application for this building block, leveraging its full potential in a one-pot cascade reaction. This strategy is highly valuable in medicinal chemistry for accessing novel chemical space.

General Reaction Scheme

The process begins with the acylation of this compound with a suitable acylating agent (e.g., an acid chloride or anhydride) to form the corresponding amide. This amide is then treated with a Brønsted or Lewis acid in the presence of an electron-rich aromatic or heteroaromatic nucleophile.

Mechanism: Acid-Catalyzed Cascade Cyclization

G Start N-Acyl Amino Acetal Intermediate1 N-Acyl Amino Aldehyde Start->Intermediate1 + H₃O⁺ - 2x CH₃OH Step1 Protonation & Hydrolysis Intermediate2 N-Acyliminium Ion (Cyclic) Intermediate1->Intermediate2 H⁺ Step2 Intramolecular Cyclization Product 2-Arylpyrrolidine Intermediate2->Product + Ar-H - H⁺ Step3 Nucleophilic Attack Aromatic Ar-H (Nucleophile)

Caption: Mechanism for 2-arylpyrrolidine synthesis.

This cascade efficiently constructs a new five-membered ring and a C-C bond in a single operation, showcasing the building block's power to rapidly generate molecular complexity.

Experimental Protocols

The following protocols are adapted from established procedures for analogous amino acetals and serve as a robust starting point for utilizing this compound.[4] Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Synthesis of a Model Precursor, N-(2,4,4-trimethoxybutyl)acetamide

This two-step protocol first generates the amine and then acylates it.

Workflow Diagram

G start Start: This compound Triethylamine (TEA) dissolve Dissolve in CH₂Cl₂ Cool to 0 °C start->dissolve add_acetyl Add Acetyl Chloride (dropwise) dissolve->add_acetyl react Stir at 0 °C to RT (Monitor by TLC) add_acetyl->react workup Aqueous Workup (H₂O, brine) react->workup dry Dry (Na₂SO₄) Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify end Product: N-(2,4,4-trimethoxybutyl)acetamide purify->end

Caption: Workflow for precursor amide synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, approx. 0.2 M), cooled to 0 °C in an ice bath, add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(2,4,4-trimethoxybutyl)acetamide.

Protocol 2: One-Pot Synthesis of 2-Phenyl-N-acetylpyrrolidine

This protocol demonstrates the acid-catalyzed cascade cyclization.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of N-(2,4,4-trimethoxybutyl)acetamide (1.0 eq) and benzene (10-20 eq, acting as both solvent and nucleophile) at room temperature, add trifluoroacetic acid (TFA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the formation of the product by LC-MS. Causality Note: TFA serves as the catalyst to hydrolyze the acetal and promote the subsequent cyclization and Friedel-Crafts-type reaction.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the target 2-phenyl-N-acetylpyrrolidine.

Conclusion and Future Outlook

This compound represents a highly promising and versatile building block for modern organic synthesis. Its key advantage lies in the orthogonal reactivity of its amine and masked aldehyde functionalities, enabling the streamlined construction of valuable nitrogen-containing heterocyclic cores. While direct literature applications are emerging, the well-established chemistry of its close analogs provides a reliable roadmap for its use in cascade reactions to build pyrrolidines, piperidines, and other important scaffolds.

Future research will likely focus on expanding the scope of nucleophiles used in the cascade reactions, developing stereoselective variants, and applying this building block to the total synthesis of complex natural products and novel pharmaceutical agents. As its utility becomes more widely demonstrated, this compound is poised to become an indispensable tool in the synthetic chemist's arsenal.

References

  • Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Medicinal Chem IJ. [Link]

  • Chemical-Suppliers. (n.d.). This compound | CAS 1370360-21-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of reaction of 4,4‐diethoxybutan‐1‐amine derivatives with aromatic nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Cengage. (2018). Amines and Heterocycles. Retrieved from [Link]

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An In-depth Technical Guide to the Theoretical and Synthetic Exploration of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 2,4,4-Trimethoxybutan-1-amine (CAS: 1370360-21-6), a sparsely documented chemical entity. In the absence of extensive empirical data, this document outlines a robust, first-principles approach to characterizing the molecule's physicochemical, spectroscopic, and reactive properties through computational chemistry. We present detailed, field-proven protocols for in silico analysis, propose a viable synthetic pathway grounded in established organic chemistry principles, and explore potential applications in medicinal chemistry. This guide is designed to serve as a foundational roadmap for researchers seeking to unlock the potential of this and other novel chemical structures.

Introduction: Charting Unexplored Chemical Space

This compound is a primary amine featuring a unique acetal and an additional ether linkage.[1] Its structure suggests potential utility as a versatile building block or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical landscape. A survey of the scientific literature reveals a significant knowledge gap; there are no published theoretical or extensive experimental studies on this specific compound.

This guide, therefore, adopts a prospective and predictive stance. As senior application scientists, our role is not merely to report existing data but to forge pathways for new discoveries. We will leverage the power of modern computational chemistry to build a comprehensive theoretical profile of this compound from the ground up. This approach allows for the prediction of molecular behavior, guides experimental design, and minimizes resource expenditure by identifying the most promising avenues for investigation before committing to extensive lab work. The methodologies described herein are self-validating systems, designed to provide a logical and scientifically rigorous foundation for future research.

Molecular Identity and Predicted Physicochemical Properties

The foundational step in characterizing any new chemical entity is to define its fundamental properties. These descriptors are critical for predicting its behavior in both chemical and biological systems, influencing everything from solubility and reactivity to bioavailability and membrane permeability.

Core Molecular Data

The molecule is identified by the following core information:

PropertyValueSource
IUPAC Name This compound-
CAS Number 1370360-21-6[1]
Molecular Formula C₇H₁₇NO₃[1]
Molecular Weight 163.21 g/mol [1]
SMILES COC(OC)CC(CN)OC[1]
In Silico Property Prediction: A Computational Protocol

To move beyond basic identifiers, we employ quantum chemical calculations to predict key physicochemical properties. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for molecules of this size.

Protocol for Physicochemical Property Calculation:

  • Structure Input: The 2D structure, represented by its SMILES string, is converted into a 3D model.

  • Geometry Optimization: The initial 3D structure is subjected to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

  • Property Calculation: Using the optimized geometry, properties such as the electrostatic potential, dipole moment, and orbital energies (HOMO/LUMO) are calculated. Solvation models (e.g., SMD or PCM) are applied to predict properties like LogP and pKa in a specific solvent (typically water).

Diagram 1: Computational Workflow for Property Prediction

G A 1. Input Structure (SMILES: COC(OC)CC(CN)OC) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B 3D Model C 3. Frequency Analysis (Confirm Minimum Energy) B->C Optimized Geometry D 4. Property Calculation (with Solvation Model) C->D Verified Structure E Predicted Properties Table D->E

Caption: Workflow for in silico prediction of molecular properties.

Predicted Data Summary

The following table outlines the key properties that would be derived from the protocol above. These values are essential for drug development professionals to assess the 'drug-likeness' of the molecule.

Predicted PropertySignificance in Drug Development
pKa Governs the ionization state at physiological pH, affecting solubility and receptor binding.
LogP (Octanol/Water) Measures lipophilicity; critical for predicting absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA) Correlates with drug transport properties, including blood-brain barrier penetration.
HOMO/LUMO Gap Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Dipole Moment Influences molecular interactions, solubility in polar solvents, and crystal packing.

Theoretical Spectroscopic Analysis

Predicting the spectroscopic signature of a molecule is a powerful tool for verifying its identity in future synthetic efforts. DFT calculations can provide highly accurate predictions of NMR and IR spectra.

Predicted ¹H and ¹³C NMR Spectra

Causality Behind the Protocol: The GIAO (Gauge-Including Atomic Orbital) method is the standard for reliable NMR chemical shift prediction. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, we can predict their chemical shifts relative to a standard (e.g., TMS). This allows for a direct comparison with experimental data, aiding in peak assignment and structure confirmation.

Protocol for NMR Spectrum Prediction:

  • Perform geometry optimization and frequency calculations as described in Section 1.2.

  • Using the optimized structure, perform an NMR calculation using the GIAO method with a suitable functional and basis set (e.g., mPW1PW91/6-311+G(2d,p)).

  • Reference the calculated absolute shielding values to the computed shielding of tetramethylsilane (TMS) at the same level of theory to obtain the final chemical shifts in ppm.

  • Analyze the predicted shifts based on the molecular structure. For example, protons on carbons adjacent to the electron-withdrawing nitrogen and oxygen atoms are expected to be deshielded and appear downfield.[2][3]

Predicted IR Spectrum

Causality Behind the Protocol: The vibrational frequencies calculated during the frequency analysis (Section 1.2) correspond to the absorption bands in an IR spectrum. While raw computed frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement. This allows for the confident assignment of key functional group vibrations.

Key Predicted IR Absorptions:

  • N-H Stretching: As a primary amine, two distinct N-H stretching bands are predicted in the 3300-3500 cm⁻¹ region.[2][4] These are typically sharper than O-H bands.

  • C-H Stretching: Absorptions from the methyl and methylene groups are expected just below 3000 cm⁻¹.

  • N-H Bending: A characteristic bending (scissoring) vibration for primary amines is expected around 1580-1650 cm⁻¹.[4]

  • C-O Stretching: Strong C-O stretching bands from the methoxy and acetal groups are predicted in the 1000-1250 cm⁻¹ region.

  • C-N Stretching: The aliphatic C-N stretch is expected to be a medium or weak band in the 1020-1250 cm⁻¹ range.[4]

Proposed Synthesis and Mechanistic Insights

A significant hurdle for utilizing this compound is the lack of a published synthetic procedure. We propose a robust and high-yielding pathway based on the well-established method of reductive amination.[5]

Proposed Synthetic Pathway: Reductive Amination

The most logical precursor is 2,4,4-trimethoxybutanal . This aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the target primary amine.

Diagram 2: Proposed Synthesis of this compound

G cluster_0 Proposed Reductive Amination A 2,4,4-Trimethoxybutanal (Precursor) B [ Imine Intermediate ] A->B + NH₃ - H₂O C This compound (Product) B->C Reduction (e.g., NaBH₄, H₂/Catalyst)

Caption: Proposed two-step, one-pot synthesis via reductive amination.

Experimental Protocol: A Self-Validating System
  • Reaction Setup: Dissolve 2,4,4-trimethoxybutanal in a suitable solvent (e.g., methanol).

  • Imine Formation: Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and stir at room temperature. The progress of imine formation can be monitored by TLC or ¹H NMR (observing the disappearance of the aldehyde proton signal ~9-10 ppm).

  • Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

    • Causality: The choice of a mild reducing agent like NaBH₄ is crucial for chemoselectivity, as it will reduce the imine C=N bond without affecting the acetal or ether functionalities.

  • Workup and Purification: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo. Purify the crude product via column chromatography or distillation.

  • Structure Verification: Confirm the identity and purity of the final product using the predicted ¹H NMR, ¹³C NMR, and IR spectra from Section 2, alongside mass spectrometry.

Theoretical Mechanistic Study

Computational chemistry can be used to model the entire reaction pathway. By calculating the energies of reactants, transition states, and products, we can:

  • Determine the activation energies for imine formation and reduction.

  • Validate the proposed mechanism as the lowest energy pathway.

  • Investigate potential side reactions, such as the formation of secondary amines.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its potential as a valuable scaffold in medicinal chemistry. The primary amine provides a key handle for derivatization, while the oxygenated backbone can influence solubility and hydrogen bonding capabilities.

A compelling analogue is 4,4-Dimethoxy-N,N-dimethylbutan-1-amine , a known intermediate in the synthesis of triptans (e.g., sumatriptan, rizatriptan), which are crucial drugs for treating migraines by targeting serotonin receptors.[6] This structural similarity provides a strong, logical basis for exploring our target molecule in a similar context.

Diagram 3: Logic for Application in Drug Discovery

G A This compound (Novel Scaffold) B Derivatization via Primary Amine A->B C Library of Analogues B->C D In Silico Screening (Molecular Docking) C->D F Lead Compound Identification D->F E Target: Serotonin Receptors (Hypothesis from Triptan Analogy) E->D informs

Caption: A proposed workflow for leveraging the title compound in a drug discovery program.

Future Theoretical Directions:

  • Molecular Docking: A library of virtual derivatives of this compound could be docked into the binding sites of relevant biological targets to predict binding affinities and poses.

  • ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of these derivatives, allowing for early-stage deselection of unfavorable candidates.

  • QSAR Studies: If initial experimental data becomes available, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with biological activity, guiding the rational design of more potent compounds.

Conclusion

While this compound remains largely unexplored, this guide demonstrates that a lack of empirical data is not a barrier to scientific progress. Through a disciplined application of theoretical and computational chemistry, we have constructed a comprehensive profile of the molecule, including its predicted physicochemical and spectroscopic properties. We have proposed a robust synthetic route and outlined a clear, logic-driven path for its potential application in drug discovery. This document serves as both a technical whitepaper on a novel compound and a testament to the predictive power of modern chemical science, providing researchers with the foundational knowledge required to begin its practical investigation.

References

  • ResearchGate. (n.d.). Comparison of N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine and its reduction product N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Computational Investigation of Amine Complexes of 2, 4, 6-Trinitrotoluene. Retrieved January 24, 2026, from [Link]

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An In-Depth Technical Guide to 2,4,4-Trimethoxybutan-1-amine: Safety, Handling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2,4,4-Trimethoxybutan-1-amine, a versatile chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. As a Senior Application Scientist, the following sections synthesize critical safety information, detailed handling protocols, and insights into its chemical reactivity and potential applications, grounded in established scientific principles.

Compound Profile and Physicochemical Properties

This compound is a primary aliphatic amine also featuring an acetal functional group. This unique combination of reactive moieties makes it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 1370360-21-6Sigma-Aldrich
Molecular Formula C7H17NO3Sigma-Aldrich
Molecular Weight 163.21 g/mol Sigma-Aldrich
Appearance Solid (likely)Sigma-Aldrich

A detailed experimental characterization of its physical properties such as melting point, boiling point, and solubility is not widely available in public literature, necessitating empirical determination in a laboratory setting.

Critical Safety and Hazard Analysis

Hazard Identification

Based on available data for similar compounds such as 4,4-Diethoxybutylamine, and general knowledge of aliphatic amines, the following hazards are anticipated[1]:

  • Skin Corrosion/Irritation: Primary amines are known to be corrosive or irritating to the skin. Prolonged contact can lead to chemical burns.[2][3]

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[2][4]

  • Harmful if Swallowed: The compound is classified with H302 (Harmful if swallowed). Ingestion may cause irritation to the gastrointestinal tract.

The GHS pictogram associated with this compound is GHS07 (Exclamation Mark), signifying these irritant and acute toxicity hazards.

Toxicological Profile Summary
HazardDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.[5][6]Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.
Skin Contact Causes skin irritation and potentially severe burns with prolonged contact.[2][7]Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Remove contaminated clothing immediately and wash skin with soap and water.
Eye Contact Causes serious eye irritation and may lead to permanent damage.[2][7]Wear safety glasses with side shields or chemical goggles. In case of contact, immediately flush eyes with water for at least 15 minutes and seek medical attention.
Inhalation May cause respiratory tract irritation, coughing, and shortness of breath.[2][4]Handle in a well-ventilated area or in a fume hood to minimize inhalation of dust or vapors.

Protocols for Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on best practices for handling corrosive and irritating chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit rated for amines readily available.

  • Dispensing:

    • If the compound is a solid, carefully weigh it in the fume hood to avoid generating dust.

    • If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.

    • Avoid direct contact with the container and dispensing tools.

  • During Reaction:

    • Keep all reaction vessels clearly labeled.

    • Monitor the reaction for any signs of uncontrolled exotherms or pressure buildup.

    • Maintain a clean and organized workspace within the fume hood.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with the compound.

    • Properly dispose of all waste in designated, labeled containers.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Container: Store in a tightly sealed, original container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides. The amine functionality can react exothermically with these substances.[8][9] The acetal group is sensitive to acidic conditions and will hydrolyze.[10][11]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

Reactivity of the Primary Amine

The primary amine group is a nucleophile and a weak base. It will undergo typical reactions of primary amines, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.[8][9]

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium salts.[9]

  • Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases).[8][9][12][13]

Reactivity of the Acetal

The acetal group is stable under basic and neutral conditions, making it an excellent protecting group for a carbonyl functionality.[10][11][14] It is, however, susceptible to hydrolysis back to the corresponding aldehyde or ketone under acidic conditions, particularly in the presence of water.[8][10]

Caption: Reactivity of the acetal group in this compound under different conditions.

Potential Applications in Drug Development

While direct applications of this compound in drug synthesis are not yet widely documented, its structure suggests significant potential as a pharmaceutical intermediate. For instance, the related compound 4,4-Dimethoxy-N,N-Dimethylbutan-1-Amine serves as a key intermediate in the synthesis of Rizatriptan, a medication for migraines.[15] This suggests that this compound could be a valuable precursor for the synthesis of various bioactive molecules and novel chemical entities. Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.

Hypothetical Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available materials, likely involving the formation of the acetal followed by the introduction of the amine functionality. A common method for the synthesis of primary amines is the reductive amination of a corresponding carbonyl compound.

Conclusion

This compound is a chemical compound with significant potential for synthetic applications, particularly in the field of drug discovery and development. Its handling requires a thorough understanding of the hazards associated with primary aliphatic amines and acetals. By adhering to the stringent safety protocols outlined in this guide, researchers can safely harness the synthetic utility of this versatile molecule. Further research into its applications is warranted and is likely to uncover novel synthetic routes to valuable chemical entities.

References

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  • Google Patents. (n.d.).
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  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
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  • ResearchGate. (2025, August 8). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. [Link]

  • YouTube. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • YouTube. (2024, May 29). When is Protection Necessary? Protecting Aldehydes and Ketones Examples. [Link]

  • ResearchGate. (2025, August 6). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Nitroxides and Alkoxyamines. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4,4-Dimethoxy-N,N-Dimethylbutan-1-Amine: A Key Pharmaceutical Intermediate. [Link]

  • ResearchGate. (2025, August 10). Toxicity of aliphatic amines: Structure-activity relationship. [Link]

  • National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

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A Technical Guide to 2,4,4-Trimethoxybutan-1-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,4,4-Trimethoxybutan-1-amine, a specialized chemical intermediate relevant to researchers, medicinal chemists, and professionals in drug discovery and development. Given its status as a niche research chemical, this document synthesizes available commercial data with scientifically grounded yet prospective insights into its synthesis and potential applications.

Introduction: A Building Block with Untapped Potential

This compound (CAS RN: 1370360-21-6) is a unique aliphatic amine featuring a protected aldehyde at the 4-position in the form of a dimethyl acetal and an additional methoxy group at the 2-position. This combination of functionalities—a primary amine and two distinct ether linkages—makes it a potentially versatile building block in organic synthesis. The primary amine serves as a key nucleophile or a point for further functionalization, while the acetal provides a latent aldehyde that can be revealed under specific acidic conditions. The additional methoxy group may influence the compound's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.[1]

While not yet widely cited in peer-reviewed literature for specific drug development programs, its structural motifs are analogous to intermediates used in the synthesis of complex molecules. The amine functionality is one of the most prevalent in drug molecules, crucial for forming water-soluble salts and for binding to biological targets.[1] Therefore, this compound represents a scaffold with considerable, albeit underexplored, potential for creating novel chemical entities.

Commercial Availability and Procurement

Our investigation reveals that this compound is commercially available, primarily positioned as a chemical for early-stage research and development.

Identified Suppliers

The following table summarizes the known commercial sources for this compound. It is important to note that this is a niche chemical, and the list of suppliers is not extensive.

SupplierProduct CodeCAS NumberMolecular FormulaMolecular WeightNotes
Sigma-Aldrich SYX003221370360-21-6C₇H₁₇NO₃163.21 g/mol Sold for early discovery research; no analytical data provided by the supplier. Buyer is responsible for confirming identity and purity.[2]
Indofine Chemical Co, Inc. -1370360-21-6C₇H₁₇NO₃163.21 g/mol Listed as a supplier, though detailed product specifications and availability may require direct inquiry.[3]
Custom Synthesis N/A1370360-21-6C₇H₁₇NO₃163.21 g/mol Several companies, such as Enamine, offer custom synthesis services for compounds not readily available, including novel building blocks and intermediates.[4]
Considerations for Researchers

A critical point for researchers is the explicit statement from major suppliers like Sigma-Aldrich that they do not provide analytical data for this product.[2] This places the onus of quality control squarely on the end-user. It is imperative for any laboratory procuring this compound to perform its own analytical validation, including but not limited to:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity profile.

This lack of supplier-provided analytical data suggests that the compound is likely produced in small batches, possibly on demand, and has not undergone the rigorous quality control typical of more common reagents.

Prospective Synthetic Pathways

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests that the target molecule can be derived from a protected 4-aminobutyraldehyde derivative. The key steps would involve the introduction of the methoxy group at the 2-position and the final deprotection of the amine.

G target This compound step1 Reductive Amination target->step1 precursor1 2,4,4-Trimethoxybutanal step1->precursor1 step2 Acetal Protection precursor1->step2 precursor2 3-Methoxy-4,4-dimethoxybutanenitrile step2->precursor2 step3 Nitrogen Introduction precursor2->step3 precursor3 Acrolein Dimethyl Acetal step3->precursor3

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following is a detailed, step-by-step methodology for a plausible synthesis of this compound. This protocol is illustrative and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 3-Methoxyacrylonitrile from Acrolein Dimethyl Acetal

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acrolein dimethyl acetal in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Bromination: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of bromine in the same solvent dropwise, maintaining the temperature below -70 °C. The reaction is typically rapid.

  • Elimination to form α-bromoacrolein dimethyl acetal: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Cyanation: The resulting α-bromoacrolein dimethyl acetal can then be subjected to a nucleophilic substitution with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) to yield 3-methoxy-4,4-dimethoxybutanenitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Catalytic Hydrogenation: The nitrile can be reduced to the primary amine using catalytic hydrogenation. Dissolve the 3-methoxy-4,4-dimethoxybutanenitrile in a solvent like ethanol or methanol.

  • Catalyst Addition: Add a suitable catalyst, such as Raney nickel or palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker) and pressurize with hydrogen gas. The reaction is typically run at elevated temperature and pressure until the uptake of hydrogen ceases.

  • Work-up: After the reaction is complete, carefully filter the catalyst. The solvent can then be removed under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices:

  • Acrolein Dimethyl Acetal as a Starting Material: This is a commercially available and logical precursor, as it already contains the protected aldehyde functionality at the 4-position.

  • Bromination-Elimination-Cyanation Sequence: This is a standard and reliable method for introducing a nitrile group at the desired position.

  • Catalytic Hydrogenation for Nitrile Reduction: This method is often preferred for its clean conversion of nitriles to primary amines with minimal side products, compared to metal hydride reductions which may require more stringent anhydrous conditions and can sometimes lead to over-reduction.

Potential Applications in Drug Discovery

The true value of a novel building block is realized in its application. While no specific uses for this compound are currently documented, its structure lends itself to several potential applications in medicinal chemistry.

Scaffold for Combinatorial Libraries

The primary amine of this compound is an ideal handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to generate a diverse library of compounds. This is a common strategy in the hit-to-lead and lead optimization phases of drug discovery.

G cluster_reactions Derivatization Reactions cluster_products Potential Products start This compound acylation Acylation (Amide Formation) start->acylation alkylation Alkylation (Secondary/Tertiary Amine) start->alkylation reductive_amination Reductive Amination (Substituted Amine) start->reductive_amination product1 Amide Library acylation->product1 product2 Substituted Amine Library alkylation->product2 product3 Complex Amine Library reductive_amination->product3

Caption: Derivatization pathways for this compound.

Synthesis of Heterocycles

The bifunctional nature of this molecule, with a primary amine and a latent aldehyde, makes it a candidate for the synthesis of various heterocyclic systems. For example, upon deprotection of the acetal, the resulting amino-aldehyde could be used in condensation reactions to form nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[5]

Introduction of a Modulating Side Chain

The entire 2,4,4-trimethoxybutan-1-amino moiety could be appended to a known pharmacophore to modulate its properties. The methoxy groups could enhance solubility or alter the metabolic profile of the parent molecule. This strategy is frequently employed to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion and Future Outlook

This compound is a commercially available but under-characterized chemical building block. Its value to the research and drug development community lies in its potential for the creation of novel and diverse chemical matter. The lack of extensive supplier data necessitates a proactive approach to quality control by the end-user. The proposed synthetic pathway provides a viable starting point for laboratories interested in producing this compound in-house. As the demand for novel chemical scaffolds continues to grow, it is likely that the utility of such specialized reagents will become more apparent, and their applications more widespread.

References

  • Chemical-Suppliers.com. This compound | CAS 1370360-21-6. [Link]

  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

  • Tufts University. Principles of Drug Action 1, Spring 2005, Amines. [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,4,4-Trimethoxybutan-1-amine in Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,4,4-trimethoxybutan-1-amine in reductive amination reactions. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and explore the unique synthetic opportunities afforded by the acetal functionalities inherent to this reagent. Particular emphasis is placed on the synthesis of N-substituted pyrrolidines, a valuable scaffold in medicinal chemistry.

Introduction: Unveiling the Potential of a Multifunctional Reagent

Reductive amination stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction, which proceeds through the in situ formation and subsequent reduction of an imine or iminium ion, is a preferred strategy for the synthesis of secondary and tertiary amines due to its high efficiency and operational simplicity.[2] The choice of the amine component is critical, as it dictates the structural and functional characteristics of the final product.

This compound is a primary amine that presents unique synthetic possibilities due to the presence of two acetal groups. These acetal moieties can be retained under specific reductive amination conditions or can be strategically cleaved post-amination to unmask a reactive aldehyde, thereby enabling further synthetic transformations. This dual reactivity makes this compound a valuable building block, particularly in the construction of heterocyclic systems and other complex molecular architectures relevant to drug discovery.[3] Amines and their derivatives are crucial in the development of pharmaceuticals for a wide range of applications, including the treatment of obesity and depression.[4][5]

The Mechanism of Reductive Amination: A Stepwise Approach

The reductive amination of a carbonyl compound with a primary amine, such as this compound, is a two-step process that occurs in a single pot.[2]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. Under the mildly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.[6]

  • Hydride Reduction: A reducing agent, typically a hydride donor, then selectively reduces the imine or iminium ion to the corresponding secondary amine.[7]

A critical aspect of this process is the choice of a reducing agent that is mild enough to not significantly reduce the starting carbonyl compound but is reactive enough to efficiently reduce the in situ-formed imine or iminium ion.[8]

Core Experimental Protocol: Reductive Amination with this compound

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB), a reagent known for its mildness and selectivity, which is crucial for preserving the acetal groups.[9]

Materials and Equipment
  • Reagents:

    • Aldehyde or Ketone (1.0 equiv)

    • This compound (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (optional, catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for workup and purification

    • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Procedure
  • To a dry round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv).

  • Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration of the limiting reagent).

  • If the carbonyl compound is a ketone, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation. For aldehydes, this is often not necessary.[9]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC.

  • In a separate flask, weigh sodium triacetoxyborohydride (1.5 equiv) and add it portion-wise to the reaction mixture over 10-15 minutes. Caution: The addition may be slightly exothermic.

  • Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Visualization of the Process

Reaction Mechanism Workflow

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_R2 Aldehyde/Ketone Hemiaminal Hemiaminal R1_CO_R2->Hemiaminal Amine This compound Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Secondary_Amine N-Substituted Amine Imine->Secondary_Amine + [H⁻] (from STAB) Experimental_Workflow Start Combine Aldehyde/Ketone and Amine in Solvent Stir Stir at RT (1-2h) for Imine Formation Start->Stir Add_STAB Portion-wise Addition of STAB Stir->Add_STAB React Stir at RT (12-24h) Add_STAB->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: A streamlined experimental workflow for the reductive amination protocol.

Application: Synthesis of N-Substituted Pyrrolidines

A significant application of this compound is in the synthesis of N-substituted pyrrolidines. [8]Following the reductive amination, the resulting secondary amine can undergo an acid-catalyzed intramolecular cyclization. The acetal groups are hydrolyzed under acidic conditions to reveal a terminal aldehyde, which then reacts with the secondary amine to form a cyclic iminium ion. This intermediate is subsequently reduced in situ or in a separate step to yield the pyrrolidine ring.

This two-step, one-pot sequence provides an efficient route to a variety of substituted pyrrolidines, which are prevalent motifs in numerous biologically active compounds. [10]

Expert Insights and Troubleshooting

Observation/Problem Potential Cause Suggested Solution
Low conversion of starting material Inefficient imine formation.For ketones, add a catalytic amount of acetic acid. Ensure anhydrous conditions as water can inhibit imine formation.
Formation of alcohol byproduct Reduction of the carbonyl starting material.Ensure portion-wise and slow addition of STAB. STAB is generally selective for imines over carbonyls, but this can occur with highly reactive carbonyls.
Difficulty in purification Close polarity of starting materials and product.Optimize the chromatographic conditions (solvent system, gradient). A derivatization of the product amine might be necessary for easier separation.
Acetal cleavage during reaction Reaction conditions are too acidic.Avoid using strong acids. If acetic acid is used, ensure it is in catalytic amounts.

Safety Precautions

  • This compound: Handle with care. It is classified as an acute oral toxicant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium triacetoxyborohydride (STAB): This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry, inert atmosphere.

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are halogenated solvents and should be handled in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals [Request PDF]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Rice University News. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

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Application Notes and Protocols: 2,4,4-Trimethoxybutan-1-amine as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2,4,4-Trimethoxybutan-1-amine in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and economically viable drug development pipelines. This compound, a structurally unique amino acetal, has emerged as a precursor of significant interest for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a protected aldehyde equivalent in the form of a dimethyl acetal, offers a versatile platform for the construction of chiral amines and heterocyclic scaffolds that are central to numerous therapeutic agents.

This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and expert insights for its utilization in the synthesis of key pharmaceutical intermediates. We will explore its role in the asymmetric synthesis of a crucial intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, and its application in the construction of substituted pyrrolidine rings, a common motif in medicinal chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe implementation in any synthetic protocol.

PropertyValueReference
CAS Number 1370360-21-6
Molecular Formula C₇H₁₇NO₃
Molecular Weight 163.21 g/mol
Appearance Solid[1]
GHS Pictogram GHS07 (Exclamation mark)[1]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[1][2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Safety Considerations: this compound is classified as harmful if swallowed and can cause serious eye irritation and allergic skin reactions.[1][2] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of contact with eyes, rinse immediately and thoroughly with water and seek medical advice.[2]

Application 1: Synthesis of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid - A Key Intermediate for Sitagliptin

The synthesis of chiral β-amino acids is a cornerstone of modern pharmaceutical chemistry.[3] (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical intermediate in the manufacture of sitagliptin, a widely prescribed medication for the treatment of type 2 diabetes. The following protocol outlines a plausible and efficient pathway for the synthesis of this intermediate, leveraging the unique reactivity of this compound.

Synthetic Strategy: A Logic-Driven Approach

The proposed synthesis hinges on a stereoselective reductive amination reaction. The primary amine of this compound is reacted with a suitable carbonyl compound derived from 2,4,5-trifluorophenylacetic acid. This is followed by an acid-catalyzed hydrolysis of the acetal and subsequent oxidation to furnish the desired carboxylic acid. The chirality is introduced through the use of a chiral auxiliary or a stereoselective reducing agent.

sitagliptin_intermediate_synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Intermediate start1 This compound reductive_amination Reductive Amination start1->reductive_amination start2 2,4,5-Trifluorophenylacetic acid derivative start2->reductive_amination hydrolysis Acetal Hydrolysis reductive_amination->hydrolysis oxidation Oxidation hydrolysis->oxidation product (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid oxidation->product

Figure 1: Synthetic workflow for the preparation of the sitagliptin intermediate.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • Reaction Setup: To a solution of 2,4,5-trifluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amine Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C. Add a solution of this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude amide in anhydrous tetrahydrofuran (THF, 10 mL/mmol) and cool to 0 °C. Add a solution of a stereoselective reducing agent, such as a chiral borane reagent (e.g., CBS catalyst with borane), according to established literature procedures for asymmetric ketone reductions. Monitor the reaction by TLC.

  • Purification: Upon completion, quench the reaction carefully with methanol at 0 °C. Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the chiral amino alcohol.

Step 2: Acetal Hydrolysis and Oxidation

  • Hydrolysis: Dissolve the purified chiral amino alcohol (1.0 eq) in a mixture of THF and 1 M aqueous HCl (1:1, v/v). Stir the mixture at room temperature for 2-4 hours until the acetal is fully hydrolyzed (monitored by TLC).

  • Oxidation: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Add a suitable oxidizing agent, such as Jones reagent or a TEMPO-based oxidation system, at 0 °C. Stir the reaction at room temperature until the alcohol is completely oxidized to the carboxylic acid.

  • Isolation: Acidify the reaction mixture with 1 M HCl to pH ~3-4. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The crude product can be further purified by recrystallization.

Application 2: Synthesis of Substituted Pyrrolidine Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The intramolecular cyclization of amino acetals under acidic conditions provides a straightforward entry to this important heterocyclic system.

Reaction Mechanism: Acid-Catalyzed Cyclization

The acid-catalyzed cyclization of this compound proceeds through the initial hydrolysis of the acetal to reveal an aldehyde functionality. The primary amine then undergoes an intramolecular nucleophilic attack on the protonated aldehyde, forming a cyclic iminium ion intermediate. Subsequent reduction of the iminium ion in situ or in a separate step yields the substituted pyrrolidine.

pyrrolidine_synthesis cluster_mechanism Reaction Mechanism A This compound B Intermediate Aldehyde A->B H+, H₂O (Hydrolysis) C Cyclic Iminium Ion B->C Intramolecular Nucleophilic Attack D Substituted Pyrrolidine C->D Reduction (e.g., NaBH₄)

Figure 2: Mechanism of acid-catalyzed pyrrolidine synthesis.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetic acid and water (4:1, v/v).

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 6-8 hours. Monitor the progress of the reaction by TLC or GC-MS. The intermediate iminium ion is expected to form under these conditions.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir the mixture for an additional 1-2 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of water. Make the solution basic (pH > 10) with a concentrated aqueous solution of sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired substituted pyrrolidine. This protocol can be adapted for derivatives of this compound to generate a variety of substituted pyrrolidines.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of pharmaceutically relevant intermediates. Its unique chemical architecture allows for the strategic and efficient construction of chiral β-amino acids and substituted pyrrolidines. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this precursor, paving the way for the discovery and development of novel therapeutic agents. The self-validating nature of these protocols, grounded in established chemical principles, ensures their reliability and reproducibility in a research and development setting.

References

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]

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  • Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid.
  • Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
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  • YouTube. Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. [Link]

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Application Notes and Protocols for the N-Alkylation of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the N-alkylation of 2,4,4-trimethoxybutan-1-amine, a crucial transformation for the synthesis of diverse chemical entities in pharmaceutical and materials science research. We will explore two primary synthetic routes: the highly efficient and selective reductive amination pathway and the classical direct alkylation with alkyl halides. This document is intended for researchers, scientists, and drug development professionals, offering a blend of step-by-step methodologies and the scientific rationale behind key experimental choices to ensure reproducible and high-yielding results.

Introduction: The Significance of N-Alkylated Amines

The introduction of alkyl groups to a primary amine, a process known as N-alkylation, is a cornerstone of modern organic synthesis. The resulting secondary and tertiary amines are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The N-alkylation of this compound, a versatile building block, opens avenues to novel compounds with potentially valuable properties. The methoxy groups in this substrate can influence its reactivity and the properties of the resulting N-alkylated products.

This guide will focus on providing robust and validated protocols for the successful N-alkylation of this specific primary amine, with a strong emphasis on practical execution and the underlying chemical principles.

Strategic Approaches to N-Alkylation

Two principal strategies are commonly employed for the N-alkylation of primary amines: reductive amination and direct alkylation. The choice of method depends on the desired product, the nature of the alkylating agent, and the need to control selectivity.

  • Reductive Amination: This is often the preferred method for the controlled mono-N-alkylation of primary amines.[3][4] It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[1][5] This one-pot procedure is highly efficient and offers broad substrate compatibility.[1]

  • Direct Alkylation: This classical approach involves the reaction of the amine with an alkyl halide.[6] While seemingly straightforward, this method is often plagued by a lack of selectivity, leading to a mixture of mono- and di-alkylated products, and in some cases, even tri-alkylation and quaternization.[3][6] This occurs because the product secondary amine is often more nucleophilic than the starting primary amine.[3]

Recommended Protocol: Reductive Amination

For the N-alkylation of this compound, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended method due to its mildness, high selectivity, and broad functional group tolerance.[7][8][9]

Mechanism of Reductive Amination

The reaction proceeds through a two-step sequence within a single pot:

  • Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion, which is in equilibrium with the neutral imine.

  • In Situ Reduction: A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion/imine to the secondary amine.[4]

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: In Situ Reduction Amine This compound Imine Imine Intermediate Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde/Ketone Product N-Alkylated Amine Imine->Product + Reducing Agent Reducing_Agent NaBH(OAc)3

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in anhydrous DCM or DCE.[1][7]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise. The addition should be controlled to manage any potential exotherm.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting amine is consumed, which typically takes 2-24 hours.[1] Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1] The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[1]

Key Experimental Considerations
ParameterRecommendationRationale
Solvent Anhydrous DCM or DCEThese are the preferred solvents for reactions with NaBH(OAc)₃.[7][8]
Reducing Agent Sodium triacetoxyborohydrideIt is a mild and selective reducing agent that does not reduce the starting carbonyl compound.[7][8]
Stoichiometry Slight excess of carbonylA small excess of the aldehyde or ketone can help drive the imine formation to completion.
Temperature Room temperatureThe reaction is typically efficient at ambient temperature.
Monitoring TLC or LC-MSEssential for determining reaction completion and identifying potential side products.

Alternative Protocol: Direct Alkylation with Alkyl Halides

While reductive amination is generally superior, direct alkylation can be a viable option in certain circumstances, particularly when the desired alkyl group cannot be readily introduced via a carbonyl compound.

General Reaction Scheme

The primary amine acts as a nucleophile and displaces the halide from the alkyl halide in an S_N2 reaction.

Direct_Alkylation Amine This compound Secondary_Amine Mono-alkylated Product Amine->Secondary_Amine + R-X - HX Alkyl_Halide Alkyl Halide (R-X) Tertiary_Amine Di-alkylated Product Secondary_Amine->Tertiary_Amine + R-X - HX (Over-alkylation)

Caption: Direct Alkylation and the Over-alkylation Problem.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl iodide, bromide, or chloride) (1.0-1.1 equivalents for mono-alkylation)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)

  • Solvent (e.g., acetonitrile, DMF, or THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen solvent.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred solution at room temperature. For highly reactive alkyl halides, cooling the reaction mixture to 0 °C is recommended.[1]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed.[1] Closely monitor the reaction by TLC or LC-MS to minimize the formation of the di-alkylated byproduct.[1]

  • Work-up: Upon completion, filter off any precipitated salts.

  • Extraction and Purification: Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1] Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1] Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[1]

Controlling Selectivity in Direct Alkylation

Controlling the reaction to favor mono-alkylation is the primary challenge.[3] Strategies to mitigate over-alkylation include:

  • Using a large excess of the primary amine: This is often impractical and economically unfavorable.

  • Slow, controlled addition of the alkylating agent: This helps to maintain a low concentration of the alkyl halide, reducing the likelihood of the product amine reacting further.

  • Careful monitoring: Stopping the reaction once the starting material is consumed is crucial to prevent the accumulation of the di-alkylated product.

Product Characterization

The successful synthesis of the N-alkylated this compound derivative should be confirmed by standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the primary amine N-H protons (a broad singlet). Appearance of new signals corresponding to the protons of the newly introduced alkyl group. A downfield shift of the protons on the carbon adjacent to the nitrogen is also expected.[10][11]
¹³C NMR Appearance of new signals for the carbons of the alkyl group. The carbon atom attached to the nitrogen will show a characteristic chemical shift.[10]
IR Spectroscopy The characteristic N-H stretching bands of a primary amine (two bands around 3300-3500 cm⁻¹) will be replaced by a single, weaker N-H stretching band for a secondary amine in the same region.[11][12] Tertiary amines will show no N-H stretch.[11][12]
Mass Spectrometry The molecular ion peak will correspond to the mass of the N-alkylated product. Characteristic fragmentation patterns, such as alpha-cleavage, can provide further structural confirmation.[11][12]

Conclusion

The N-alkylation of this compound is a valuable synthetic transformation that can be achieved with high efficiency and selectivity through reductive amination. While direct alkylation presents a viable alternative, it requires careful control to avoid over-alkylation. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully synthesize novel N-alkylated derivatives for their research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Wikipedia. (2023, December 2). Amine alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gunanathan, C., & Milstein, D. (2011). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 13(7), 1852–1855. [Link]

  • Barbera, G., Bonomo, L., Dell'Anna, M. M., Gagliardi, M., Gasperini, D., Leonori, D., & Mastrorilli, P. (2024). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry, 22(1), 134-140. [Link]

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  • Li, J., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(10), 7041-7045. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Wang, D., & Astruc, D. (2015). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 13(14), 4163-4166. [Link]

  • LibreTexts Chemistry. (2023, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Ashenhurst, J. (2023, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

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  • Wikipedia. (2023, December 1). Reductive amination. Retrieved from [Link]

  • Cao, L., Zhang, G., Guo, J., Zhao, F., Ma, J., & Wu, J. (2015). Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Letters, 17(24), 6102–6105. [Link]

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Application Notes & Protocols: Leveraging 2,4,4-Trimethoxybutan-1-amine for the Synthesis of Bioactive Pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2,4,4-Trimethoxybutan-1-amine

In the landscape of modern drug discovery and synthetic chemistry, the efficient construction of heterocyclic scaffolds is of paramount importance. This compound emerges as a highly valuable and specialized building block, primarily recognized for its role as a masked γ-aminobutyraldehyde equivalent. Its unique structure, featuring a terminal primary amine and a protected aldehyde in the form of a dimethyl acetal, makes it an exceptional precursor for the synthesis of N-substituted pyrroles, a core motif in a vast array of bioactive molecules.[1][2]

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with applications ranging from anti-inflammatory to anticancer and antiviral agents.[3][4][5] Molecules like Atorvastatin (a lipid-lowering agent) and Sunitinib (an anticancer drug) underscore the therapeutic significance of the pyrrole moiety.[4] This guide details the strategic application of this compound in a robust and versatile method for synthesizing N-acylpyrroles, providing researchers with a powerful tool for accessing novel chemical entities.

Chemical Profile: this compound

PropertyValueReference
CAS Number 1370360-21-6[6]
Molecular Formula C₇H₁₇NO₃[6]
Molecular Weight 163.21 g/mol [6]
Appearance Solid[6]
Primary Function Pyrrole Synthesis Precursor[1]

Core Application: The Fukuyama Synthesis of N-Acylpyrroles

A highly effective method for the preparation of N-acylpyrroles utilizes a two-step sequence involving the condensation of a carboxylic acid with this compound, followed by an acid-mediated cyclization.[1] This procedure, notably advanced by Fukuyama and colleagues, is distinguished by its operational simplicity and remarkable tolerance for a wide variety of functional groups, a critical advantage in the synthesis of complex, polyfunctional molecules.[1]

Mechanistic Rationale

The causality behind this synthetic strategy lies in the sequential nature of the reactions, which allows for precise control over the pyrrole formation.

  • Amide Coupling: The primary amine of this compound readily participates in standard amide bond formation with a carboxylic acid.[7] This step is typically mediated by common coupling reagents (e.g., EDC, HATU) and creates a stable amide intermediate. The acetal at the C4 position remains inert under these conditions.

  • Acid-Catalyzed Cyclization & Aromatization: Upon treatment with a mild acid (e.g., pyridinium p-toluenesulfonate - PPTS), the dimethyl acetal is hydrolyzed to reveal the aldehyde functionality. This in situ generated aldehyde then undergoes a rapid intramolecular condensation with the amide nitrogen, forming a cyclic hemiaminal intermediate. Subsequent dehydration (elimination of two water molecules) drives the reaction towards the stable, aromatic N-acylpyrrole.

This stepwise process ensures that the highly reactive aldehyde is only generated in the presence of the nucleophilic amide, minimizing side reactions and maximizing the yield of the desired cyclized product.

Overall Synthetic Transformation

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product RCOOH Carboxylic Acid (R-COOH) Coupling Step 1: Amide Coupling (e.g., EDC, DIPEA) RCOOH->Coupling TMB This compound TMB->Coupling Cyclization Step 2: Acid-Catalyzed Cyclization (e.g., PPTS, Heat) Coupling->Cyclization Amide Intermediate Pyrrole N-Acylpyrrole Cyclization->Pyrrole G Amide Amide Intermediate Protonation1 Acetal Protonation Amide->Protonation1 + H⁺ Oxocarbenium Oxocarbenium Ion Protonation1->Oxocarbenium - MeOH Hydrolysis Aldehyde Formation Oxocarbenium->Hydrolysis + H₂O - H⁺ Protonation2 Carbonyl Protonation Hydrolysis->Protonation2 + H⁺ Cyclization Intramolecular Attack Protonation2->Cyclization Hemiaminal Cyclic Hemiaminal Cyclization->Hemiaminal - H⁺ Dehydration1 Dehydration Step 1 Hemiaminal->Dehydration1 + H⁺ - H₂O Iminium Iminium Intermediate Dehydration1->Iminium Dehydration2 Dehydration Step 2 (Aromatization) Iminium->Dehydration2 - H⁺ Product N-Acylpyrrole Dehydration2->Product

Sources

Application Notes and Protocols for Coupling Reactions with 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and optimizing pharmacological profiles. 2,4,4-Trimethoxybutan-1-amine emerges as a valuable primary aliphatic amine distinguished by the presence of a protected aldehyde equivalent in the form of a dimethyl acetal. This bifunctional nature makes it an attractive building block for the synthesis of complex molecules, offering a latent carbonyl group that can be unmasked under specific acidic conditions post-coupling. This guide provides an in-depth exploration of the experimental procedures for engaging this compound in two of the most fundamental and widely utilized transformations in pharmaceutical sciences: amide bond formation and reductive amination. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers to confidently integrate this versatile amine into their synthetic workflows. The amine functional group is a cornerstone in many pharmaceutical compounds, making its reactions a key area of study[1].

Physicochemical Properties and Handling

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety considerations is essential.

PropertyValueSource
Molecular Formula C₇H₁₇NO₃
Molecular Weight 163.21 g/mol
Appearance Likely a liquid or low-melting solidInferred from similar structures
Solubility Expected to be soluble in a range of organic solvents (DCM, THF, DMF, etc.)General chemical principles

Safety and Handling Precautions:

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[2].

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention[2].

    • Skin: Wash affected area with soap and water. Remove contaminated clothing[2].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids[2].

Part 1: Amide Bond Formation – The Cornerstone of Peptide and Small Molecule Synthesis

The formation of an amide bond is one of the most frequently employed reactions in drug discovery[3]. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt[4][5]. Therefore, the use of coupling agents to activate the carboxylic acid is standard practice.

Mechanism of Amide Coupling

The general mechanism involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, this compound, to form the desired amide.

AmideCoupling RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate RCOOH->ActivatedEster Activation CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActivatedEster TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Nucleophilic Attack Amine This compound Amine->TetrahedralIntermediate Amide Amide Product TetrahedralIntermediate->Amide Collapse Byproduct Byproduct TetrahedralIntermediate->Byproduct

Caption: Generalized workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DCM or DMF.

  • Addition of Amine and Base: Add this compound (1.1 equivalents) to the solution, followed by DIPEA (2.5 equivalents). Stir the mixture for 5-10 minutes at room temperature.

  • Activation and Coupling: In a separate vial, dissolve EDC (1.2 equivalents) and HOBt (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Rationale for Reagent Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid, forming a water-soluble urea byproduct that is easily removed during the aqueous work-up.

  • HOBt: Acts as a catalyst and suppresses racemization if the carboxylic acid has a chiral center. It also prevents the formation of an unreactive N-acylurea byproduct.

  • DIPEA: A non-nucleophilic base used to neutralize the HOBt and any acid salts, ensuring the amine is in its free, nucleophilic form.

Part 2: Reductive Amination – A Versatile Route to Secondary Amines

Reductive amination is a powerful method for the formation of C-N bonds, proceeding through the in-situ formation and subsequent reduction of an imine or enamine intermediate[6]. This one-pot procedure is highly efficient for the synthesis of secondary amines from primary amines and carbonyl compounds[7][8].

Mechanism of Reductive Amination

The reaction initiates with the acid-catalyzed formation of a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, selective for the iminium ion over the starting carbonyl compound, delivers a hydride to afford the final secondary amine product. The reaction is typically most efficient at a slightly acidic pH (around 5-6) to facilitate both imine formation and prevent protonation of the amine nucleophile[9].

ReductiveAmination Carbonyl Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Amine This compound Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration SecondaryAmine Secondary Amine Product Iminium->SecondaryAmine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->SecondaryAmine

Caption: Key steps in the reductive amination process.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive amination as it does not readily reduce aldehydes and ketones at a significant rate[7].

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCE.

  • Imine Formation (optional pre-stirring): Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Reduction: Add STAB (1.5 equivalents) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, often using a gradient of methanol in DCM, to obtain the pure secondary amine.

Rationale for Reagent Choices:

  • Sodium Triacetoxyborohydride (STAB): Its mild nature allows for a one-pot procedure where the reducing agent can be present during imine formation without significant reduction of the starting carbonyl compound. The steric bulk of STAB also contributes to its selectivity.

  • DCE or THF: These are common aprotic solvents for reductive amination reactions. DCE is often preferred for its ability to dissolve a wide range of substrates and reagents[7].

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. The robust protocols for amide coupling and reductive amination detailed in this guide provide a solid framework for the successful incorporation of this amine into various synthetic routes. The latent aldehyde functionality within its structure opens up possibilities for subsequent transformations, such as Pictet-Spengler reactions or further derivatization, making it a powerful tool for generating molecular diversity. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 59(10), 4443–4458.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

Sources

Application Notes and Protocols for 2,4,4-Trimethoxybutan-1-amine in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Ligand

In the dynamic field of catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and selectivity in chemical transformations. 2,4,4-Trimethoxybutan-1-amine presents itself as a promising, yet underexplored, ligand candidate. Its unique structural features, comprising a primary amine for metal coordination and multiple methoxy groups, suggest its potential to modulate the electronic and steric environment of a metal center. The methoxy groups may enhance solubility in organic solvents and influence the Lewis acidity of the coordinated metal, thereby impacting catalytic activity and selectivity. This document provides a comprehensive guide for the synthesis of this novel ligand and outlines a proposed research program to explore its applications in catalysis, complete with detailed, exemplary protocols.

Part 1: Synthesis of this compound

Proposed Synthetic Pathway

Synthetic_Pathway A 1,1,3,3-Tetramethoxypropane B 3,3-Dimethoxybutanal A->B  Partial Hydrolysis  (e.g., mild acid) C 4,4,4-Trimethoxy-1-nitrobutane B->C  Henry Reaction  (Nitromethane, Base) D This compound C->D  Reduction  (e.g., H2, Pd/C)

Caption: Proposed synthetic route to this compound.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of 3,3-Dimethoxybutanal

This step involves the selective partial hydrolysis of the commercially available 1,1,3,3-tetramethoxypropane.

  • Principle: One of the two acetal groups in 1,1,3,3-tetramethoxypropane is hydrolyzed to an aldehyde under mild acidic conditions. The equilibrium can be controlled by careful addition of water and controlling the reaction time.[1][2]

  • Protocol:

    • To a stirred solution of 1,1,3,3-tetramethoxypropane (1 equivalent) in a suitable organic solvent (e.g., acetone or THF), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or oxalic acid) and a stoichiometric amount of water (1 equivalent) at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the starting material is consumed, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 3,3-dimethoxybutanal.

Step 2: Synthesis of 4,4,4-Trimethoxy-1-nitrobutane

This step involves a Henry (nitroaldol) reaction between 3,3-dimethoxybutanal and nitromethane.

  • Principle: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.

  • Protocol:

    • Dissolve 3,3-dimethoxybutanal (1 equivalent) and nitromethane (1.5 equivalents) in a suitable solvent (e.g., methanol or isopropanol).

    • Cool the solution to 0 °C and add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) dropwise.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,4,4-trimethoxy-1-nitrobutane, which may be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine.

  • Principle: The nitro group can be readily reduced to an amine using various reducing agents, with catalytic hydrogenation being a common and clean method.

  • Protocol:

    • Dissolve the crude 4,4,4-trimethoxy-1-nitrobutane in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 50 psi) until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting this compound by vacuum distillation or column chromatography.

Part 2: Proposed Catalytic Applications and Research Program

The structural features of this compound suggest its potential as a ligand in a variety of catalytic reactions. The primary amine can coordinate to a wide range of transition metals, and the flexible backbone with methoxy groups could offer unique steric and electronic properties.

Hypothetical Research Workflow

Research_Workflow cluster_0 Ligand & Complex Synthesis cluster_1 Catalytic Screening cluster_2 Optimization & Mechanistic Studies A Synthesis of This compound B Synthesis of Metal Complexes (e.g., with Pd, Cu, Rh, Ir) A->B C Characterization of Complexes (NMR, X-ray, MS, IR) B->C D Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) C->D E Asymmetric Catalysis (e.g., Hydrogenation, Hydrosilylation) C->E F C-H Activation/Functionalization C->F G Reaction Optimization (Solvent, Temp, Base, Catalyst Loading) D->G E->G F->G H Kinetic Studies G->H I In-situ Spectroscopy H->I J DFT Calculations I->J

Caption: A proposed workflow for investigating the catalytic potential of this compound.

Potential Areas of Catalytic Application
  • Palladium-Catalyzed Cross-Coupling Reactions: The amine could serve as a ligand for palladium in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The methoxy groups might enhance catalyst stability and solubility.

  • Copper-Catalyzed Reactions: Copper catalysis is often facilitated by nitrogen-based ligands. Potential applications include Ullmann-type couplings and click chemistry.

  • Asymmetric Catalysis: If the ligand is synthesized in an enantiomerically pure form (e.g., through resolution or asymmetric synthesis), it could be a valuable chiral ligand for asymmetric hydrogenation, hydrosilylation, or other stereoselective transformations.

Part 3: Exemplary Protocols for Catalytic Evaluation

The following are detailed, hypothetical protocols for testing the efficacy of this compound as a ligand in a representative catalytic reaction.

Protocol 1: Synthesis of a Palladium(II) Pre-catalyst
  • Principle: A stable, well-defined palladium complex is synthesized to ensure reproducibility in catalytic experiments.

  • Protocol:

    • In a nitrogen-filled glovebox, dissolve palladium(II) chloride (1 equivalent) in a minimal amount of a coordinating solvent (e.g., acetonitrile).

    • In a separate vial, dissolve this compound (2.2 equivalents) in the same solvent.

    • Slowly add the ligand solution to the palladium salt solution with stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • If a precipitate forms, collect it by filtration, wash with a non-coordinating solvent (e.g., pentane), and dry under vacuum.

    • If no precipitate forms, remove the solvent under reduced pressure and recrystallize the resulting solid from a suitable solvent system (e.g., dichloromethane/pentane).

    • Characterize the resulting complex by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction
  • Principle: This protocol evaluates the performance of the in-situ generated or pre-formed palladium catalyst in a standard Suzuki-Miyaura coupling.

  • Reaction Scheme: Aryl-Br + Aryl'-B(OH)₂ --[Pd-catalyst]--> Aryl-Aryl'

  • Protocol:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., potassium carbonate, 2.0 mmol).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1 mol%) and this compound (2.2 mol% relative to Pd).

    • Add the desired solvent (e.g., toluene, dioxane, or a mixture with water, 5 mL).

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Calculate the yield of the biaryl product.

Data Presentation: A Template for Success

To systematically evaluate the ligand's performance, it is crucial to present the data in a clear and comparable format.

Table 1: Optimization of the Suzuki-Miyaura Coupling

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)2.2K₂CO₃Toluene10012TBD
2Pd₂(dba)₃ (0.5)2.2K₃PO₄Dioxane/H₂O8012TBD
3PdCl₂(L)₂ (1)-Cs₂CO₃THF6524TBD
........................

L = this compound TBD = To Be Determined

Conclusion and Future Outlook

This compound represents a novel and potentially valuable addition to the toolbox of catalytic ligands. The synthetic route and research program outlined in this document provide a solid foundation for its synthesis and the exploration of its catalytic capabilities. The unique combination of a primary amine and multiple methoxy groups may lead to the discovery of new catalytic systems with enhanced activity, selectivity, and stability. Further research into its coordination chemistry and application in a broader range of transformations is highly encouraged and promises to be a fruitful area of investigation for the chemical sciences community.

References

Sources

Application Notes and Protocols for the Derivatization of 2,4,4-Trimethoxybutan-1-amine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Polar Amines

2,4,4-Trimethoxybutan-1-amine is a primary amine whose analytical characterization is essential in various research and development contexts, including its use as a building block in organic synthesis or as a potential metabolite in pharmacological studies. The structure of this molecule, characterized by a polar primary amine group and three methoxy groups, presents significant challenges for direct analysis using standard chromatographic techniques.

Direct injection of this compound often results in poor chromatographic performance. In Gas Chromatography (GC), its high polarity and potential for hydrogen bonding lead to low volatility and peak tailing due to interactions with active sites in the GC system.[1][2] For High-Performance Liquid Chromatography (HPLC), the absence of a significant chromophore or fluorophore in its structure makes sensitive detection with common UV-Vis or fluorescence detectors nearly impossible.[3]

Chemical derivatization is a powerful and often necessary strategy to overcome these limitations.[1][2] This process involves a chemical reaction to modify the analyte, in this case, the primary amine group, to produce a derivative with more favorable analytical properties. This guide provides detailed protocols and the underlying scientific rationale for several robust derivatization methods tailored for the analysis of this compound by both GC-MS and HPLC.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary objective of derivatizing polar compounds like this compound for GC analysis is to enhance their volatility and thermal stability.[1] By replacing the active hydrogen on the primary amine with a nonpolar group, we can significantly improve chromatographic behavior, leading to sharper peaks and more reliable quantification.[2]

Method 1: Silylation

Rationale and Causality: Silylation is a widely used derivatization technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[4][5][6] This process effectively masks the polar amine group, which in turn reduces intermolecular hydrogen bonding, increases the volatility of the analyte, and enhances its thermal stability.[4][7] The resulting TMS derivative of this compound will be more amenable to GC analysis, eluting earlier with improved peak symmetry. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for derivatizing primary amines.[5] MTBSTFA is particularly advantageous as it forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less susceptible to hydrolysis than TMS derivatives.

Silylation Reaction Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Aliquot of Sample (in aprotic solvent) dry Evaporate to Dryness (under N2 stream) start->dry reagent Add Silylating Reagent (e.g., BSTFA or MTBSTFA) and Solvent (e.g., Acetonitrile) dry->reagent heat Heat at 70-100°C for 30-60 min reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound.

Detailed Protocol: Silylation with MTBSTFA

  • Sample Preparation: Transfer a known amount of the sample containing this compound into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of moisture, as silylating reagents are sensitive to water.[6][8]

  • Reagent Addition: Add 100 µL of acetonitrile followed by 100 µL of MTBSTFA to the dried sample.

  • Reaction: Tightly cap the vial and heat it at 100°C for 4 hours in a heating block or oven.

  • Analysis: After cooling the vial to room temperature, the sample is ready for direct injection into the GC-MS system.

Expected Outcome: Silylation

ParameterBefore DerivatizationAfter Silylation (TBDMS derivative)Rationale for Change
Volatility LowHighMasking of the polar amine group reduces hydrogen bonding.[4]
GC Retention Time Long / Poor Peak ShapeShorter / Symmetrical PeakIncreased volatility and reduced interaction with the column's stationary phase.[1]
Mass Shift (m/z) MM + 114Addition of a tert-butyldimethylsilyl (TBDMS) group.
MS Fragmentation N/ACharacteristic fragments at M-15 (loss of CH₃) and M-57 (loss of C₄H₉).Provides structural confirmation of the derivative.
Method 2: Acylation

Rationale and Causality: Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or an acid chloride, to form a stable amide.[1] Trifluoroacetic anhydride (TFAA) is a common choice as it reacts rapidly with primary amines to form trifluoroacetylated derivatives. These derivatives are significantly more volatile and thermally stable than the parent amine. Furthermore, the presence of fluorine atoms in the derivative greatly enhances the sensitivity of detection when using an electron capture detector (ECD).[1]

Acylation Reaction Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Aliquot of Sample (in aprotic solvent) dry Evaporate to Dryness (under N2 stream) start->dry reagent Add Anhydrous Solvent (e.g., Ethyl Acetate) and TFAA dry->reagent heat Heat at 60-70°C for 15-30 min reagent->heat cool Cool to Room Temperature heat->cool evap Evaporate Excess Reagent (under N2 stream) cool->evap reconstitute Reconstitute in Solvent evap->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Workflow for the acylation of this compound.

Detailed Protocol: Acylation with TFAA

  • Sample Preparation: Place a known quantity of the amine sample into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate) followed by 100 µL of trifluoroacetic anhydride (TFAA).[1]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[1]

  • Work-up: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Expected Outcome: Acylation

ParameterBefore DerivatizationAfter Acylation (TFA derivative)Rationale for Change
Volatility LowHighConversion of the polar amine to a less polar, more stable amide.[1]
GC Retention Time Long / Poor Peak ShapeShorter / Symmetrical PeakIncreased volatility and improved chromatographic properties.[1]
Mass Shift (m/z) MM + 96Addition of a trifluoroacetyl (TFA) group.
Detector Sensitivity Moderate (FID/MS)High (ECD/MS)The trifluoroacetyl group provides high electron affinity for ECD.[1]

Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization aims to introduce a chromophoric or fluorophoric tag onto the this compound molecule. This allows for highly sensitive detection using UV-Vis or fluorescence detectors.[9] The derivatization can also increase the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns.[10]

Method 1: Fluorescent Derivatization with o-Phthalaldehyde (OPA)

Rationale and Causality: o-Phthalaldehyde (OPA) is a classic derivatizing agent that reacts specifically with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[4][11][12] This reaction is rapid, occurs under mild aqueous conditions, and provides excellent sensitivity, making it ideal for trace analysis.[4][9] The OPA reagent itself is not fluorescent, which contributes to a low background signal and high detection sensitivity.[13]

OPA Derivatization Reaction

Amine This compound (Primary Amine) Product Highly Fluorescent 1-alkylthio-2-alkyl-substituted isoindole Amine->Product pH 9-10.5 OPA o-Phthalaldehyde (OPA) OPA->Product Thiol Thiol (e.g., 2-Mercaptoethanol) Thiol->Product

Caption: OPA reaction with a primary amine and a thiol.

Detailed Protocol: Pre-column Derivatization with OPA

  • Reagent Preparation: Prepare the OPA reagent by dissolving 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be protected from light and is typically stable for one week.

  • Sample Preparation: Prepare the sample containing this compound in a suitable diluent, ensuring the final pH is compatible with the reaction.

  • Derivatization: In a vial, mix 100 µL of the sample solution with 100 µL of the OPA reagent.

  • Reaction: Allow the reaction to proceed for 2-3 minutes at room temperature. The derivatives are not always stable over long periods, so consistent timing is crucial for reproducibility.[13][14]

  • Analysis: Inject an appropriate volume of the reaction mixture directly into the HPLC system equipped with a fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).[4][15]

Expected Outcome: OPA Derivatization

ParameterBefore DerivatizationAfter OPA DerivatizationRationale for Change
Fluorescence NoneStrongFormation of a highly fluorescent isoindole derivative.[4][12]
UV Absorbance NegligibleStrong at ~340 nmThe isoindole product is a strong chromophore.[14]
Hydrophobicity LowIncreasedAddition of the bulky, aromatic isoindole group.
HPLC Retention Poor on RP columnsImproved on RP columnsIncreased hydrophobicity leads to better interaction with the stationary phase.[9]
Method 2: Fluorescent Derivatization with Dansyl Chloride (Dns-Cl)

Rationale and Causality: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is another widely used fluorescent labeling agent for primary and secondary amines.[16][17] The reaction, known as dansylation, occurs under alkaline conditions (pH 9.5-10.5) where the unprotonated amine acts as a nucleophile, attacking the sulfonyl chloride group.[10] This forms a highly stable and intensely fluorescent N-dansyl-sulfonamide adduct.[10] Dansyl derivatives are more stable than OPA derivatives and the increased hydrophobicity significantly improves retention and separation on reversed-phase HPLC columns.[10][18]

Dansylation Reaction Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Amine Sample in Aqueous Solution buffer Add Alkaline Buffer (e.g., Sodium Bicarbonate, pH ~10) start->buffer reagent Add Dansyl Chloride (in Acetonitrile) buffer->reagent heat Incubate at 60°C for 30-60 min in the dark reagent->heat quench Quench Reaction (e.g., with Methylamine) heat->quench inject Inject into HPLC-FLD quench->inject

Caption: Workflow for the dansylation of this compound.

Detailed Protocol: Pre-column Derivatization with Dansyl Chloride

  • Reagent Preparation: Prepare a dansyl chloride solution (e.g., 10 mg/mL) in anhydrous acetonitrile. Prepare a 0.1 M sodium bicarbonate buffer (pH 10.0).

  • Sample Preparation: Prepare the amine sample in a suitable solvent.

  • Derivatization: In a microcentrifuge tube, mix 100 µL of the sample, 100 µL of the sodium bicarbonate buffer, and 200 µL of the dansyl chloride solution.

  • Reaction: Vortex the mixture and incubate it in a water bath at 60°C for 45 minutes in the dark.

  • Quenching (Optional): To remove excess dansyl chloride, add a small amount of a primary amine solution (e.g., 2% methylamine) and incubate for another 10 minutes.

  • Analysis: Centrifuge the sample if necessary and inject the supernatant into the HPLC system with a fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm).

Expected Outcome: Dansylation

ParameterBefore DerivatizationAfter DansylationRationale for Change
Fluorescence NoneStrong and StableFormation of a stable, highly fluorescent sulfonamide adduct.[10]
Hydrophobicity LowHighAddition of the large, hydrophobic dansyl group.[10]
HPLC Retention Poor on RP columnsSignificantly IncreasedEnhanced interaction with the reversed-phase stationary phase.[10]
Stability N/AHighThe sulfonamide bond is very stable.[10]

Part 3: Chiral Derivatization for Enantiomeric Resolution

If this compound is synthesized or exists as a racemic mixture, it may be necessary to separate and quantify its enantiomers. This can be achieved by using a chiral derivatizing agent.

Method: Derivatization with Marfey's Reagent

Rationale and Causality: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is an optically pure reagent used to determine the chiral purity of amino acids and primary amines.[19] It reacts with the primary amine of both enantiomers of the analyte to form diastereomers.[19] These diastereomers (L-D and L-L) have different physical properties and can be separated using standard achiral reversed-phase HPLC.[19][20][21] The elution order of the diastereomers is typically consistent, allowing for the identification and quantification of each enantiomer.

Marfey's Reagent Derivatization

RacemicAmine Racemic Amine (R- and S-enantiomers) Diastereomers Diastereomeric Adducts (L-R and L-S) RacemicAmine->Diastereomers pH 8.5-9.5, 40°C Marfeys Marfey's Reagent (L-FDAA) Marfeys->Diastereomers Separation Separable by Achiral RP-HPLC Diastereomers->Separation

Caption: Chiral derivatization using Marfey's reagent.

Detailed Protocol: Derivatization with Marfey's Reagent

  • Sample Preparation: Dissolve approximately 1 mg of the amine sample in 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Reagent Addition: Prepare a 1% (w/v) solution of Marfey's reagent in acetone. Add 100 µL of this solution to the amine sample. A slight molar excess of the amine is desirable to ensure all of Marfey's reagent is consumed.[19]

  • Reaction: Mix the solution and incubate at 40°C for 60-90 minutes.[19]

  • Quenching: After incubation, quench the reaction by adding 50 µL of 1 M HCl to acidify the mixture.

  • Analysis: Dilute the sample with the mobile phase and inject it into an HPLC system with a UV detector set to 340 nm.

Expected Outcome: Marfey's Derivatization

ParameterBefore DerivatizationAfter Marfey's DerivatizationRationale for Change
Chirality Enantiomers (indistinguishable on achiral column)DiastereomersFormation of covalent adducts with a chiral agent.[19]
Separability Not separable on achiral columnSeparable into two distinct peaks on an achiral RP columnDiastereomers have different physical properties and thus different chromatographic retention.[20][21]
Detection Poor (UV)Strong UV absorbance at 340 nmThe dinitrophenyl group is a strong chromophore.
Quantification Total amine onlyIndividual enantiomer quantificationPeak area integration allows for determination of the enantiomeric ratio.

Summary and Method Selection Guide

The choice of derivatization method for this compound depends entirely on the analytical objective and the available instrumentation.

MethodAnalytical TechniqueKey AdvantageBest For...
Silylation GC-MSIncreases volatility and thermal stabilityRoutine quantification and structural confirmation by MS.
Acylation GC-MS/ECDIncreases volatility; high sensitivity with ECDTrace analysis, especially when an ECD is available.
OPA Derivatization HPLC-FLDHigh sensitivity, rapid reactionHigh-throughput, sensitive quantification of the primary amine.
Dansylation HPLC-FLDHigh sensitivity, stable derivatives, improved retentionRobust and sensitive quantification where derivative stability is key.
Marfey's Reagent HPLC-UVEnables separation of enantiomersChiral purity assessment and enantiomeric quantification.

By selecting the appropriate derivatization strategy, researchers can overcome the inherent analytical challenges posed by this compound, enabling accurate, sensitive, and reliable analysis for a wide range of applications.

References

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Chem=Bond. (2023). Derivatization in Gas Chromatography (Part II). YouTube. [Link]

  • Royal Society of Chemistry. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Restek. (n.d.). GC Derivatization. [Link]

  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • ACS Publications. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • PubMed. (2004). Marfey's reagent for chiral amino acid analysis: a review. [Link]

  • ResearchGate. (2000). Quantitation by HPLC of amines as dansyl derivatives. [Link]

  • YouTube. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. [Link]

  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • PubMed. (2021). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. [Link]

  • Diva-Portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]

  • ResearchGate. (2004). Bhushan, R. & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids 27, 231-247. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • PubMed. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • NIH. (n.d.). Targeted quantification of amino acids by dansylation. [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. [Link]

  • Aapptec Peptides. (n.d.). Determining Chiral Purity of Amino Acids. [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Google Patents. (n.d.).
  • eScholarship.org. (n.d.). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. [Link]

  • ScienceDirect. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Journal of Food Science and Technology. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (1999). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. [Link]

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2,4,4-Trimethoxybutan-1-amine in Solid-Phase Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Versatile Synthetic Building Block

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and development, enabling the rapid synthesis of large libraries of compounds for biological screening. A key element in many SPOS strategies is the choice of a linker, a molecule that tethers the growing compound to the solid support. While not a linker itself, 2,4,4-Trimethoxybutan-1-amine serves as a crucial precursor to a highly versatile, acid-labile aldehyde linker. This allows for the immobilization of primary amines via reductive amination, a robust and widely applicable reaction.[1]

This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Scientific Foundation: Mechanism and Strategic Advantages

The utility of this compound in SPOS lies in its unique structural features. The primary amine at the 1-position provides a handle for attachment to a carboxylated solid support, such as Wang or Merrifield resin, through standard amide bond formation. The core of its functionality, however, is the acetal group at the 4-position, which acts as a masked aldehyde. This acetal is stable to a wide range of reaction conditions but can be readily deprotected under mild acidic conditions to unveil the reactive aldehyde.

The overall workflow can be conceptualized in three main stages:

  • Linker Immobilization: The primary amine of this compound is coupled to a carboxy-functionalized resin.

  • Linker Activation: The resin-bound acetal is hydrolyzed using a mild acid, such as trifluoroacetic acid (TFA), to generate the aldehyde.

  • Substrate Attachment: A primary amine-containing substrate is then covalently linked to the aldehyde-functionalized resin via reductive amination.[1][2]

This strategy offers several advantages:

  • Acid-Labile Cleavage: The resulting linkage is susceptible to cleavage under acidic conditions, allowing for the release of the final product from the solid support.[]

  • Broad Substrate Scope: Reductive amination is a highly versatile reaction that tolerates a wide range of functional groups, enabling the synthesis of diverse compound libraries.[4]

  • Orthogonality: The conditions used for linker activation and substrate cleavage are often orthogonal to other protecting groups used in the synthesis, providing greater synthetic flexibility.

Visualizing the Workflow: From Reagent to Resin-Bound Substrate

The following diagram illustrates the key steps in utilizing this compound for the solid-phase synthesis of amine-based compounds.

Caption: Experimental workflow for solid-phase synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key procedures involved in using this compound in SPOS. These protocols are intended as a starting point and may require optimization based on the specific resin and substrate used.

Protocol 1: Immobilization of this compound onto Carboxylated Resin

Objective: To covalently attach the this compound linker to a solid support.

Materials:

  • Carboxylated Resin (e.g., Wang resin, 100-200 mesh, 1.0 mmol/g loading)

  • This compound (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Swell the resin (1 g, 1.0 mmol) in DMF (10 mL) for at least 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF from the resin.

  • In a separate flask, dissolve this compound (3-5 mmol), DIC (3-5 mmol), and HOBt (3-5 mmol) in a minimal amount of DMF.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

Protocol 2: Activation of the Resin-Bound Linker (Acetal Deprotection)

Objective: To deprotect the acetal and generate the reactive aldehyde on the resin.

Materials:

  • Resin-bound acetal linker from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin-bound acetal (1 g) in DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • Treat the resin with a solution of 5-20% TFA in DCM (v/v) for 30-60 minutes at room temperature.[5]

  • Drain the acidic solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove any residual acid.

  • The resin is now functionalized with the aldehyde and should be used immediately in the next step.

Protocol 3: Substrate Immobilization via Reductive Amination

Objective: To attach a primary amine-containing substrate to the aldehyde-functionalized resin.

Materials:

  • Aldehyde-functionalized resin from Protocol 2

  • Primary amine substrate (3-5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3-5 equivalents)

  • 1% Acetic acid in DMF (v/v)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the aldehyde-functionalized resin (1 g) in 1% acetic acid in DMF (10 mL) for 30 minutes.

  • Add the primary amine substrate (3-5 mmol) to the resin suspension.

  • Allow the mixture to react for 1-2 hours to form the imine intermediate.

  • Add sodium triacetoxyborohydride (3-5 mmol) portion-wise to the reaction mixture.

  • Agitate the suspension at room temperature for 12-24 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Verification: A small portion of the resin can be cleaved, and the product analyzed by LC-MS to confirm successful immobilization.

Quantitative Data Summary

The following table provides typical ranges for key reaction parameters. Note that these may require optimization for specific applications.

ParameterLinker ImmobilizationLinker ActivationSubstrate Immobilization
Reagent Equivalents 3-5N/A3-5
Reaction Time 12-24 hours30-60 minutes12-24 hours
Typical Solvents DMFDCMDMF
Verification Method Kaiser TestN/A (use immediately)LC-MS after cleavage

Concluding Remarks

This compound is a powerful and versatile tool for the solid-phase synthesis of diverse libraries of compounds derived from primary amines. The protocols and principles outlined in this application note provide a solid foundation for researchers to successfully implement this chemistry in their own synthetic workflows. By understanding the underlying mechanisms and carefully controlling reaction conditions, scientists can unlock the full potential of this valuable building block in the quest for novel therapeutics and chemical probes.

References

  • Felder, E. R., & Marzinzik, A. L. (2000). Nitrobenzenesulfonylated Amide Linkers on Solid Support: Useful Starting Materials for Diversity Generation. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Figliozzi, G. M., et al. (1996). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Methods in Enzymology, 267, 437-447.
  • BenchChem. (2025). Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Medicinal Chemistry.
  • Barlos, K., & Gatos, D. (2000). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Journal of Peptide Science, 6(3), 91-96.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BOC Sciences. (n.d.).
  • Wang, L., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 10(15), 5124-5133.
  • Wessolowski, A., & Bilitewski, U. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Journal of Peptide Science, 20(5), 303-316.
  • P. S. S. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(16), 4988.
  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • MedchemExpress. (n.d.).
  • Werkmeister, S., et al. (2016). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • ResearchGate. (2003). Solid-phase Synthesis of Combinatorial 2,4-Disubstituted-1,3,5-Triazine via Amine Nucleophilic Reaction.
  • Tsuchikama, K., & An, Z. (2018). The Chemistry Behind ADCs. Molecules, 23(5), 1142.
  • Katritzky, A. R., et al. (1980). Reductive deamination of primary amines. Journal of the Chemical Society, Perkin Transactions 1, 1870-1878.
  • Albericio, F., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(11), 3185.
  • National Institutes of Health. (2022).
  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
  • PubChem. (n.d.). 1,2,4-Trimethoxybutane.

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Application Note: Orthogonal Protecting Group Strategies for 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4,4-Trimethoxybutan-1-amine is a bifunctional molecule featuring a primary amine and an acid-sensitive dimethyl acetal. This unique combination presents a significant challenge in multi-step organic synthesis. The nucleophilic and basic nature of the primary amine often necessitates protection to ensure chemoselectivity in subsequent reactions. However, the presence of the acetal, which is prone to hydrolysis under acidic conditions, severely restricts the choice of protecting groups.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and implementing orthogonal protecting group strategies for this compound. We will explore protecting groups for the primary amine that are fully compatible with the acid-labile acetal functionality. The core principle of this guide is orthogonal protection , a strategy that allows for the deprotection of one functional group without affecting another.[3][4] We will provide detailed, field-proven protocols for recommended strategies and explain the chemical reasoning behind why certain common protecting groups should be avoided.

Chemical Stability Profile of the Target Molecule

A thorough understanding of the molecule's functional group reactivity is paramount for devising a successful synthetic strategy.

  • Primary Amine (-NH₂): This group is a potent nucleophile and a base. It will readily react with a wide range of electrophiles, including acyl halides, anhydrides, and aldehydes. To prevent unwanted side reactions, it typically requires protection.[3] Protection is usually achieved by converting the amine into a less nucleophilic derivative, such as a carbamate.[4]

  • Dimethyl Acetal [-(C(OCH₃)₂-]: Acetals are invaluable protecting groups for carbonyls precisely because of their stability profile. They are exceptionally stable under neutral and basic conditions, and are resilient to many nucleophiles and reducing agents (e.g., LiAlH₄, NaBH₄).[1] However, their key vulnerability is rapid hydrolysis back to the parent carbonyl (an aldehyde in this case) in the presence of aqueous acid.[1][2][5] This acid lability is the central constraint in our strategy.

The diagram below illustrates the key functional groups of the target molecule.

G cluster_0 This compound cluster_1 Key Functional Groups mol mol amine Primary Amine (Nucleophilic, Basic) acetal Acetal (Stable to Base, Labile in Acid)

Caption: Workflow for Cbz protection and neutral deprotection.

Protocol 1: N-Cbz Protection of this compound

This protocol details the formation of the Cbz-protected amine using benzyl chloroformate under basic conditions. [6][7]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a base, such as aqueous sodium bicarbonate (2.5 eq) or triethylamine (TEA) (1.5 eq), to the solution while stirring. The pH should be maintained between 8 and 10. [7]4. Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup:

    • If using an aqueous system, extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Cbz-protected amine.

Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol removes the Cbz group under neutral conditions, leaving the acetal untouched. [6]

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected amine (1.0 eq) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst: Carefully add palladium on carbon (10% Pd/C, approx. 5-10 mol% by weight) to the solution.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon (1 atm) or a Parr hydrogenator for higher pressures.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.

  • Isolation: Rinse the filter pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. The byproducts are toluene and CO₂, which are easily removed. [6]

Strategy B: The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group offers another excellent orthogonal strategy. It is stable to acid and catalytic hydrogenation but is readily cleaved by mild organic bases, most commonly piperidine. [8][9] Workflow Overview:

Caption: Workflow for Fmoc protection and basic deprotection.

Protocol 3: N-Fmoc Protection of this compound

This protocol uses Fmoc-OSu, a more stable alternative to Fmoc-Cl, for protection. [10]

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).

  • Reagent Addition: Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the starting amine.

  • Workup: Add water to the reaction mixture and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: N-Fmoc Deprotection using Piperidine

The removal of Fmoc is typically rapid and clean using a solution of piperidine in an aprotic polar solvent. [9][11]

  • Dissolution: Dissolve the Fmoc-protected amine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to the solution to create a 20% (v/v) mixture (e.g., 2 mL of piperidine in 8 mL of DMF).

  • Reaction: Stir the solution at room temperature. The deprotection is usually very fast, often completing in under 30 minutes. Monitor by TLC.

  • Isolation: Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine. The resulting dibenzofulvene-piperidine adduct is non-volatile. [9][10]5. Purification: The crude product can be purified by silica gel chromatography or by an acid-base extraction to isolate the free amine.

A Cautionary Note: The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis. [12]However, it is unsuitable for this specific substrate. The reason is that the Boc group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). [8][12]These are precisely the conditions that will cause rapid hydrolysis of the acetal functional group.

Caption: Non-orthogonal deprotection of a Boc-protected amine.

Attempting to deprotect a Boc-protected this compound derivative with acid would result in a mixture of products, compromising the yield and purity of the desired compound. This demonstrates a failure of the orthogonal protection principle.

Summary of Protecting Group Strategies

The table below provides a comparative summary of the discussed protecting groups for this compound.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsCompatibility with AcetalRecommendation
tert-ButoxycarbonylBoc(Boc)₂O, base [13][14]Acid (TFA, HCl) [12]No Avoid
CarboxybenzylCbz / ZCbz-Cl, base [6][7]H₂, Pd/C (Neutral) [8][6]Yes Recommended
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, base [10][15]Piperidine (Basic) [8][9]Yes Recommended

Conclusion

The successful chemical manipulation of this compound hinges on a carefully chosen orthogonal protecting group strategy. The acid lability of the dimethyl acetal functionality precludes the use of common acid-cleavable amine protecting groups such as Boc. Instead, researchers should employ protecting groups that can be removed under neutral or basic conditions.

The Carboxybenzyl (Cbz) group, removed by neutral catalytic hydrogenolysis, and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, removed by mild base, are presented as robust and highly effective solutions. By following the detailed protocols in this guide, scientists can confidently protect the primary amine of the target molecule, perform subsequent synthetic transformations, and selectively deprotect the amine while preserving the critical acetal moiety, thereby ensuring high-yield, high-purity outcomes in their synthetic campaigns.

References

  • Title: Amine Protection and Deprotection. Source: Master Organic Chemistry. URL: [Link]

  • Title: Protective Groups. Source: Organic Chemistry Portal. URL: [Link]

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  • Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Source: Total Synthesis. URL: [Link]

  • Title: Acetals Formation and Hydrolysis. Source: Organic Chemistry Tutor. URL: [Link]

  • Title: Fluorenylmethyloxycarbonyl protecting group. Source: Wikipedia. URL: [Link]

  • Title: Protecting group. Source: Wikipedia. URL: [Link]

  • Title: Cbz-Protected Amino Groups. Source: Organic Chemistry Portal. URL: [Link]

  • Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates. Source: Master Organic Chemistry. URL: [Link]

  • Title: Acetal Hydrolysis Mechanism. Source: Chemistry Steps. URL: [Link]

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  • Title: How to perform Fmoc protection using Fmoc-Cl? Source: ResearchGate. URL: [Link]

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  • Title: Formation and Reactions of Acetals. Source: Chemistry Steps. URL: [Link]

  • Title: Boc Deprotection Mechanism - TFA. Source: Common Organic Chemistry. URL: [Link]

  • Title: Boc Protecting Group for Amines. Source: Chemistry Steps. URL: [Link]

  • Title: Protecting Groups in Organic Synthesis. Source: UT Southwestern Medical Center. URL: [Link]

  • Title: Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: BOC Deprotection. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

  • Title: Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Dimethyl Acetals. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Boc Protection Mechanism (Boc2O). Source: Common Organic Chemistry. URL: [Link]

  • Title: Cbz-Protected Amino Groups. Source: Organic Chemistry Portal. URL: [Link]

  • Title: VI Protecting Groups and Orthogonal Protection Strategies. Source: University of Leeds. URL: [Link]

  • Title: (PDF) Methods for Removing the Fmoc Group. Source: ResearchGate. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,4-Trimethoxybutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome low yields and obtain a high-purity product. Our approach is grounded in established mechanistic principles to empower you with the understanding needed to adapt and succeed in your experimental work.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the reductive amination of its corresponding aldehyde precursor, 2,4,4-trimethoxybutanal, with an ammonia source. This method, while direct, is sensitive to various parameters that can significantly impact the reaction yield and purity of the final product. The presence of multiple methoxy groups, including a terminal acetal, introduces specific challenges that require careful consideration of reaction conditions.

This guide will address the most frequent issues encountered during this synthesis, providing a logical framework for troubleshooting and optimization.

Core Reaction Pathway

The synthesis proceeds in two key stages within a single pot: the formation of an imine intermediate followed by its reduction.

G cluster_0 Imine Formation (Equilibrium) cluster_1 Reduction (Irreversible) Aldehyde 2,4,4-Trimethoxybutanal Imine Imine Intermediate Aldehyde->Imine + NH3 Ammonia Ammonia (NH3) Imine->Aldehyde - NH3 Water Water (H2O) Imine_ref Imine Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product This compound Imine_ref->Product + [H]

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & FAQs

Issue 1: Low Overall Yield with Significant Recovery of Starting Aldehyde

Question: I'm observing a low yield of my target amine, and my crude NMR shows a large amount of unreacted 2,4,4-trimethoxybutanal. What's going wrong?

Answer: This is a classic problem indicating that the first step of the reaction, the formation of the imine intermediate, is inefficient. Reductive amination is a tandem reaction; the reduction cannot occur if the imine is not present in a sufficient concentration.[1][2]

Root Causes and Solutions:

  • Inefficient Water Removal: Imine formation is a reversible equilibrium reaction that produces water as a byproduct.[1][2] According to Le Châtelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials.

    • Solution: Incorporate a dehydrating agent into your reaction. Molecular sieves (3Å or 4Å, activated) are an excellent and generally inert option. Add them to the solution of the aldehyde and ammonia source for a period before introducing the reducing agent.

  • Incorrect pH: Imine formation is typically catalyzed by mild acid.[3] If the reaction medium is too basic or neutral, the reaction can be sluggish. Conversely, if it's too acidic, the ammonia will be protonated to the non-nucleophilic ammonium ion (NH₄⁺), preventing it from attacking the carbonyl group.

    • Solution: The addition of a catalytic amount of acetic acid is often beneficial. When using an ammonia source like ammonium acetate, the in-situ generation of acetic acid and ammonia can provide a suitable pH buffer. If you are using aqueous ammonia, the addition of a small amount of a weak acid can be helpful.

  • Insufficient Reaction Time for Imine Formation: If the reducing agent is added too soon, the imine will not have had sufficient time to form.

    • Solution: Allow the aldehyde and the ammonia source to stir together (with a dehydrating agent, if used) for 1-2 hours at room temperature before adding the reducing agent. Monitoring the disappearance of the aldehyde by Thin Layer Chromatography (TLC) can provide a good indication of imine formation.[4]

Issue 2: Significant Formation of 2,4,4-Trimethoxybutan-1-ol Byproduct

Question: My main byproduct appears to be the alcohol resulting from the reduction of my starting aldehyde. How can I prevent this?

Answer: This side reaction occurs when the reducing agent is too reactive towards the aldehyde compared to the imine, or when the conditions favor aldehyde reduction.

Root Causes and Solutions:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is capable of reducing aldehydes, especially in protic solvents like methanol.[5] If imine formation is slow, the NaBH₄ will preferentially reduce the more abundant aldehyde.

    • Solution 1 (Recommended): Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for reductive aminations as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[6] It is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]

    • Solution 2 (If using NaBH₄): Ensure imine formation is as complete as possible before adding the reducing agent. This can be achieved by following the steps in Issue 1. Also, adding the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) can help to control its reactivity.[4]

  • Reaction Conditions: As mentioned, the pH can influence the relative rates of imine formation and aldehyde reduction.

    • Solution: Mildly acidic conditions favor the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the aldehyde. Using a reagent like NaBH₃CN at a controlled pH of around 6-7 is another effective strategy, as it is most reactive at this pH where aldehyde reduction is slow.[3]

G Start Aldehyde + Ammonia Imine Imine Formation Start->Imine SidePath Reduction of Aldehyde (Side Reaction) Start->SidePath Non-selective or fast reducing agent (e.g., NaBH4) DesiredPath Reduction of Imine (Desired Pathway) Imine->DesiredPath Selective Reducing Agent (e.g., NaBH(OAc)3) Product Target Amine DesiredPath->Product Byproduct Alcohol Byproduct SidePath->Byproduct

Caption: Competing reaction pathways in reductive amination.

Issue 3: Formation of Secondary Amine Byproducts

Question: I am seeing evidence of a secondary amine, bis(2,4,4-trimethoxybutyl)amine, in my reaction mixture. How can I suppress this?

Answer: The formation of a secondary amine is due to the product primary amine being nucleophilic enough to react with a second molecule of the starting aldehyde.

Root Causes and Solutions:

  • Stoichiometry: If the aldehyde is in large excess relative to the ammonia source, the newly formed primary amine has a higher probability of reacting with it.

    • Solution: Use a significant excess of the ammonia source. This can be in the form of a saturated solution of ammonia in an alcohol, or a large molar excess of an ammonium salt like ammonium acetate.[7] This ensures that the aldehyde is more likely to encounter an ammonia molecule than the product amine.

Issue 4: Potential Instability of the Acetal Group

Question: I am concerned that the 4,4-dimethoxy (acetal) group might be unstable under the reaction conditions. Is this a valid concern?

Answer: Yes, this is a valid concern. Acetals are susceptible to hydrolysis under strongly acidic conditions.

Root Causes and Solutions:

  • Strongly Acidic Conditions: The use of strong acids as catalysts can lead to the deprotection of the acetal, forming a reactive dialdehyde or other undesired species.

    • Solution: Use only a catalytic amount of a weak acid like acetic acid. Avoid strong mineral acids. The reaction should be maintained at a mildly acidic to near-neutral pH. Reagents like NaBH(OAc)₃ often contain residual acetic acid, which is sufficient to catalyze the reaction without being overly acidic.[6][7]

Issue 5: Difficulties in Product Purification

Question: My crude product is an oil, and I'm struggling to purify it. Standard silica gel chromatography is giving me broad peaks and poor recovery.

Answer: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to the issues you've described.[8]

Solutions:

  • Modified Flash Chromatography:

    • Amine-Treated Silica: Use silica gel that has been pre-treated with an amine, such as triethylamine. This can be done by preparing a slurry of silica in a solvent containing 1-2% triethylamine and then evaporating the solvent.

    • Mobile Phase Modifier: Add a small amount (0.5-1%) of triethylamine or aqueous ammonia to your eluent system (e.g., ethyl acetate/hexanes). This "competing base" will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[8]

  • Acid-Base Extraction: This is a classic and effective method for purifying amines.

    • Protocol:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic (pH > 10) by the careful addition of a strong base (e.g., 2M NaOH), ensuring the solution is cooled in an ice bath.

      • Extract the now deprotonated, free amine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

  • Crystallization as a Salt: If the free amine is an oil, it may be possible to form a crystalline salt, which is often easier to purify.

    • Protocol: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of an acid (e.g., HCl in ether, or fumaric acid in ethanol) dropwise until precipitation is complete. The resulting solid can be collected by filtration and recrystallized.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific experimental setup and observations.

Materials:

  • 2,4,4-trimethoxybutanal

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4,4-trimethoxybutanal (1.0 eq) in anhydrous DCM.

    • Add ammonium acetate (3.0-5.0 eq).

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • To the stirred suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Be aware of potential gas evolution.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using one of the methods described in "Issue 5" above. Acid-base extraction is highly recommended for initial purification.

Quantitative Data Summary Table

ParameterRecommended RangeRationale
Ammonia Source Ammonium AcetateProvides both ammonia and a mild acid catalyst.
Equivalents of NH₄OAc 3.0 - 5.0A large excess minimizes secondary amine formation.
Reducing Agent NaBH(OAc)₃Selective for imine reduction over aldehyde reduction.[6]
Equivalents of NaBH(OAc)₃ 1.2 - 1.5Ensures complete reduction of the imine.
Solvent DCM or DCEAprotic solvents compatible with NaBH(OAc)₃.[5]
Temperature Room TemperatureGenerally sufficient; avoids potential side reactions at higher temperatures.
Imine Formation Time 1 - 2 hoursAllows the equilibrium to be established before reduction.[4]

References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Chemistry LibreTexts. (2021). Reductive Amination. [Link]

  • Myers, A. (n.d.). Reductive Amination of Aldehydes and Ketones. [Link]

  • Gini, A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30143–30153. [Link]

  • Chemistry LibreTexts. (2022). Synthesis of Amines. [Link]

  • MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • Chemical Suppliers. (n.d.). This compound. [Link]

  • University of Rochester. (2006). Reductive Amination. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • Gini, A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30143–30153. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.* [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. [Link]

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Technical Support Center: Purification of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 2,4,4-Trimethoxybutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this bifunctional molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our aim is to empower you with the expertise to achieve high purity of this compound for your research and development endeavors.

Introduction to the Challenges

This compound presents a unique set of purification challenges due to the presence of both a primary amine and an acid-sensitive acetal functionality. The basicity of the amine group can lead to strong interactions with standard silica gel, causing peak tailing and poor separation during chromatography. Conversely, the acetal group is susceptible to hydrolysis under acidic conditions, which are often employed to mitigate the basicity of the amine. Therefore, a successful purification strategy must carefully balance these competing chemical properties.

This guide will address these challenges by providing a framework for understanding potential impurities, selecting appropriate purification techniques, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that I should be aware of during purification?

A1: The two key functional groups dictate its behavior. The primary amine is basic and can be protonated. The acetal at the 4-position is stable under basic and neutral conditions but is readily hydrolyzed to an aldehyde in the presence of acid, especially aqueous acid. The molecule is a solid at room temperature.

Q2: What are the likely impurities I might encounter?

A2: Impurities will largely depend on the synthetic route. A common route to γ-aminoacetals is the reductive amination of the corresponding aldehyde (in this case, 3,3-dimethoxybutanal) with ammonia[1][2]. Based on this, you can anticipate the following impurities:

  • Unreacted starting materials: 3,3-dimethoxybutanal and residual reducing agents or their byproducts.

  • Side-products of reductive amination: Secondary and tertiary amines formed from over-alkylation of the primary amine product[1].

  • Hydrolysis products: If the reaction or work-up was exposed to acidic conditions, you might find 4-amino-3-hydroxybutanal or its subsequent reaction products.

  • Impurities from the synthesis of 3,3-dimethoxybutanal: These could include byproducts from the starting materials used to generate the aldehyde[3][4].

Q3: Can I use standard silica gel chromatography for purification?

A3: While possible, it is often challenging. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing, poor resolution, and even irreversible adsorption[5]. If you must use standard silica, it is often necessary to add a basic modifier to the mobile phase.

Q4: My compound appears to be degrading on the column. What is happening?

A4: This is a classic sign of acetal hydrolysis. If your mobile phase is even slightly acidic, or if you are using standard silica gel which is inherently acidic, the acetal can be cleaved. This will result in the formation of a more polar aldehyde-amine, which will behave differently on the column and may appear as streaks or new spots on a TLC plate.

In-Depth Troubleshooting Guides

Issue 1: Poor Separation and Tailing on Silica Gel Chromatography

Causality: The basic lone pair of the amine strongly interacts with the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction slows the elution of the amine in an uneven manner, causing the characteristic "tailing" of the peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing in silica gel chromatography.

Detailed Solutions:

  • Mobile Phase Modification:

    • Rationale: Adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase will neutralize the acidic sites on the silica gel. These basic additives compete with your amine for interaction with the silanols, allowing your compound to elute more symmetrically[5].

    • Protocol: Prepare your eluent (e.g., a mixture of dichloromethane and methanol) and add 0.1-1% by volume of triethylamine. For very polar amines, a mobile phase of dichloromethane with 1-10% of a 10% NH₄OH in methanol solution can be effective[6][7]. Always develop a new gradient by TLC with the modified eluent.

  • Change of Stationary Phase:

    • Amino-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a less interactive surface for basic compounds[8]. It is an excellent choice for the purification of amines in normal-phase mode[5].

    • Reversed-Phase (C18) Chromatography: For polar compounds, reversed-phase chromatography can be very effective. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water or methanol/water). To ensure the amine is in its neutral, less polar form and retains well on the column, the mobile phase should be buffered at a pH about 2 units above the pKa of the amine's conjugate acid[9]. Adding a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase is common practice[9].

Issue 2: Suspected On-Column Decomposition

Causality: The appearance of new, often more polar, spots on a TLC plate after spotting the crude material, or the recovery of unexpected products from a column, strongly suggests the hydrolysis of the acetal group. This is caused by exposure to acidic conditions.

Troubleshooting Workflow:

Caption: Decision process for addressing acetal decomposition during purification.

Detailed Solutions:

  • Avoid Acidic Conditions at All Costs:

    • Work-up: Ensure that any aqueous work-up steps are performed under neutral or basic conditions. Use solutions like saturated sodium bicarbonate or dilute sodium hydroxide to neutralize any acid from the reaction.

    • Chromatography: As detailed in Issue 1, avoid standard silica gel if possible. If you must use it, neutralize it by pre-treating the column with your basified mobile phase. The best practice is to switch to a more inert stationary phase like amino-functionalized silica or use reversed-phase chromatography with a basic mobile phase.

Issue 3: Difficulty in Removing Highly Polar or Non-polar Impurities

Causality: The bifunctional nature of this compound means it can be contaminated with impurities of a wide polarity range, from non-polar starting materials to highly polar byproducts.

Solutions:

  • Acid-Base Extraction:

    • Rationale: This classical technique is highly effective for separating amines from neutral or acidic impurities. By protonating the amine with a dilute acid, it becomes a water-soluble salt.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

      • Extract the organic solution with dilute aqueous HCl (e.g., 1M). The protonated amine will move to the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the layers. The organic layer contains non-polar, non-basic impurities.

      • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

      • Carefully basify the aqueous layer to a pH > 10 with cold aqueous NaOH or K₂CO₃. This deprotonates the amine salt, making it organic-soluble again.

      • Extract the now basic aqueous layer multiple times with an organic solvent.

      • Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Critical Note: Perform the basification and subsequent extractions quickly and at a low temperature to minimize any potential side reactions in the strong base.

  • Distillation:

    • Protocol:

      • Perform a small-scale trial to determine the boiling point under your available vacuum.

      • Use a short-path distillation apparatus for high-boiling liquids.

      • Ensure the system is completely dry, as any moisture could co-distill or react.

      • Heat the distillation flask slowly and evenly using an oil bath.

      • Collect fractions and analyze their purity by TLC or GC-MS.

Detailed Experimental Protocols

Protocol 1: TLC Analysis
  • Stationary Phase:

    • Option A (Recommended): Amino-functionalized silica gel TLC plates.

    • Option B: Standard silica gel TLC plates.

  • Mobile Phase Systems:

    • For Standard Silica: Start with a 95:5 mixture of Dichloromethane:Methanol. To mitigate tailing, add 0.5% triethylamine or ammonium hydroxide.

    • For Amino Silica: A less polar system like 20-50% Ethyl Acetate in Hexanes may be sufficient.

  • Visualization:

    • Primary Method: Ninhydrin stain. It reacts with primary amines to produce a characteristic purple spot upon heating[11].

    • Alternative: p-Anisaldehyde or vanillin stains can also detect amines, often yielding colored spots upon heating[12].

ParameterRecommended Conditions
Stationary Phase Amino-functionalized Silica or basified standard silica
Mobile Phase Gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane (with 0.1-1% Et₃N)
Detection Ninhydrin stain with heating

Table 1: Recommended Starting Conditions for TLC Analysis.

Protocol 2: Column Chromatography
  • Stationary Phase: Amino-functionalized silica gel is highly recommended to avoid the issues of peak tailing and potential decomposition associated with standard silica.

  • Mobile Phase:

    • Determine the optimal solvent system using TLC (as described in Protocol 1).

    • A typical gradient for a polar amine on amino-functionalized silica might start with 100% dichloromethane, gradually increasing the polarity by introducing methanol.

  • Procedure:

    • Dry-pack the column with amino-functionalized silica gel.

    • Pre-equilibrate the column with the initial, least polar mobile phase.

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Load the solution onto the column.

    • Begin elution, collecting fractions and monitoring by TLC.

Protocol 3: Purity Analysis by GC-MS
  • Rationale: Gas chromatography is a powerful tool for assessing the purity of volatile and semi-volatile compounds. However, primary amines can exhibit poor peak shape on standard GC columns[11][13]. Derivatization is often employed to improve chromatographic performance[11][14][15].

  • Derivatization (Optional but Recommended):

    • Reacting the amine with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like trifluoroacetic anhydride (TFAA) will cap the active N-H bonds, leading to sharper, more symmetrical peaks[11].

  • GC Conditions:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Injector: Use a deactivated liner.

    • Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 250 °C) to elute all components.

  • MS Analysis: The mass spectrum will provide the molecular weight of the components and fragmentation patterns that can help identify impurities.

References

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  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1983). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 55(11), 1757–1760.
  • European Patent Office. (2009). Process for the preparation of 3,3-dimethylbutanal (EP2093208A2).
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  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Online]. Available: [Link]

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  • Reddit. (n.d.). What's the best solvent to remove these crystals and recrystallize it? [Online]. Available: [Link]

  • Google Patents. (n.d.). US20050011836A1 - Additives for reversed-phase HPLC mobile phases. [Online].
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  • Chemistry LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation. [Online]. Available: [Link]

  • ACS Publications. (2021). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Online]. Available: [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Online]. Available: [Link]

  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column? [Online]. Available: [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Online]. Available: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Online]. Available: [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? [Online]. Available: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. [Online]. Available: [Link]

  • ResearchGate. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Online]. Available: [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. [Online].
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  • Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation? [Online]. Available: [Link]

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  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Online]. Available: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Online]. Available: [Link]

  • Oxford Academic. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. [Online]. Available: [Link]

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  • European Patent Office. (2009). Process for the preparation of 3,3-dimethylbutanal (EP2093208A2).
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  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Online]. Available: [Link]

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Technical Support Center: Navigating the Side Reactions of 2,4,4-Trimethoxybutan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for 2,4,4-Trimethoxybutan-1-amine. As a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds, this reagent can present unique challenges. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and practical solutions to common and complex side reactions encountered during its use.

Section 1: Understanding the Reactivity of this compound

Q1: What are the key reactive sites of this compound and how do they influence its reaction profile?

A1: this compound possesses two primary reactive functionalities: a primary amine (-NH₂) and a dimethyl acetal group. The interplay between these two groups dictates its utility and potential side reactions.

  • Primary Amine: The nucleophilic nature of the primary amine is the intended site of reaction in many synthetic applications, such as in the Pictet-Spengler reaction for the formation of tetrahydroisoquinolines and tetrahydro-β-carbolines.[1][2][3] However, its basicity can also catalyze unintended side reactions.

  • Dimethyl Acetal: The dimethyl acetal serves as a protected form of an aldehyde. This group is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions to reveal the aldehyde functionality.[4] This latent aldehyde is crucial for intramolecular cyclization reactions but can also be a source of byproducts if deprotection occurs prematurely or under uncontrolled conditions.

Section 2: Troubleshooting Common Side Reactions

This section addresses specific issues that may arise during reactions involving this compound.

FAQ 1: Premature Acetal Hydrolysis

Q2: I am observing significant amounts of aldehyde-related byproducts in my reaction, suggesting premature hydrolysis of the acetal. What are the likely causes and how can I prevent this?

A2: Premature hydrolysis of the dimethyl acetal is a common issue, particularly in reactions requiring acidic catalysts, such as the Pictet-Spengler reaction.[2][3]

Causality: The acetal is labile to acid. The rate of hydrolysis is dependent on the acid strength (pKa), concentration, temperature, and the amount of water present in the reaction mixture.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Traces of water can facilitate hydrolysis, especially at elevated temperatures.

  • Acid Catalyst Selection: Opt for milder Brønsted or Lewis acids. For instance, if using a strong acid like hydrochloric acid leads to significant hydrolysis, consider weaker acids or Lewis acids like BF₃·OEt₂ which can promote the desired reaction with potentially less hydrolysis.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate both the desired reaction and the undesired hydrolysis.

  • Order of Addition: Add the acid catalyst portion-wise or at a low temperature to control the initial burst of reactivity and heat generation.

Preventative Measures:

  • Use of a Co-solvent: In some cases, using a non-polar co-solvent can reduce the effective concentration of water and acid, thereby slowing down hydrolysis.

  • In situ Acetal Formation: An alternative strategy is to use the corresponding aldehyde and generate the acetal in situ under conditions that favor the desired subsequent reaction.

Diagram: Acetal Hydrolysis and Pictet-Spengler Reaction Pathways

G cluster_main Reaction Pathways A This compound B Desired Iminium Intermediate A->B Reaction with Aldehyde/Ketone (Desired) D Premature Hydrolysis (Undesired Pathway) A->D H₃O⁺ (Trace Water + Acid) C Desired Cyclized Product (e.g., Tetrahydroisoquinoline) B->C Intramolecular Cyclization E 4-Aminobutanal D->E Formation of Reactive Aldehyde F Aldehyde-related Byproducts E->F Self-condensation/ Other side reactions

Caption: Competing reaction pathways for this compound.

FAQ 2: Over-Alkylation and Dimerization

Q3: My reaction is producing higher molecular weight impurities, and I suspect over-alkylation or dimerization. How can I confirm this and what steps can I take to minimize these byproducts?

A3: The primary amine of this compound can react with electrophiles. Once the initial reaction occurs, the resulting secondary amine can sometimes be more nucleophilic than the starting primary amine, leading to a second reaction with another molecule of the electrophile (over-alkylation). Dimerization can occur if the liberated aldehyde from hydrolysis reacts with the amine of another molecule.

Troubleshooting and Prevention:

Parameter Recommendation to Minimize Over-Alkylation/Dimerization
Stoichiometry Use a slight excess of the this compound relative to the electrophile.
Concentration Run the reaction at a lower concentration (high dilution) to disfavor intermolecular reactions.
Temperature Lowering the reaction temperature can sometimes favor the desired mono-alkylation.
Order of Addition Add the electrophile slowly to a solution of the amine to maintain a low concentration of the electrophile.

Analytical Confirmation:

  • Mass Spectrometry (MS): Look for masses corresponding to the expected over-alkylated or dimerized products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals, particularly in the aromatic or aliphatic region, and changes in integration values can indicate the formation of byproducts.

FAQ 3: Intramolecular Cyclization to Form Pyrrolidine Derivatives

Q4: I have identified a pyrrolidine-based byproduct in my reaction mixture. What is the mechanism of its formation and how can I avoid it?

A4: Under certain conditions, particularly with acid catalysis, this compound or its derivatives can undergo an intramolecular cyclization to form N-substituted pyrrolidines.

Mechanism:

  • Hydrolysis of the acetal: The reaction is initiated by the acid-catalyzed hydrolysis of the dimethyl acetal to the corresponding aldehyde.

  • Intramolecular iminium ion formation: The primary amine then attacks the aldehyde intramolecularly to form a cyclic iminium ion.

  • Reduction or further reaction: This iminium ion can then be reduced by a reducing agent present in the reaction mixture or participate in other reactions to form stable pyrrolidine derivatives.

Preventative Strategies:

  • Control of Acidity: As with premature hydrolysis, careful selection and control of the acid catalyst are crucial.

  • Protecting Groups: If the primary amine is not the intended nucleophile in a particular step, it can be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its participation in intramolecular reactions.

  • Reaction Sequence: Consider a synthetic route where the amine is introduced after the key bond formations that could be compromised by this side reaction.

Diagram: Pyrrolidine Byproduct Formation

G cluster_pyrrolidine Pyrrolidine Formation Pathway A This compound B Hydrolysis to 4-Aminobutanal A->B H₃O⁺ C Intramolecular Cyclization B->C Tautomerization D Cyclic Iminium Ion C->D Protonation E Pyrrolidine Byproduct D->E Reduction or Further Reaction

Caption: Mechanistic pathway for the formation of pyrrolidine byproducts.

Section 3: Purification and Storage

Q5: What are the best practices for the purification of products derived from this compound, especially when side products are present?

A5: Purification can be challenging due to the similar polarities of the desired product and amine-containing byproducts.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method. A careful selection of the stationary phase (silica gel is common) and eluent system is critical. A gradient elution is often necessary to separate the desired product from more polar byproducts.

  • Acid-Base Extraction: If the desired product is significantly less basic than the amine byproducts, an acid wash of the organic layer can selectively remove the more basic impurities into the aqueous phase. Subsequent neutralization of the aqueous layer can allow for recovery of the byproducts if needed.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Q6: What are the recommended storage conditions for this compound to ensure its stability and prevent degradation?

A6: To maintain the integrity of this compound, proper storage is essential.

Storage Recommendations:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric carbon dioxide.

  • Cool and Dark Place: Keep the container tightly sealed and store in a cool, dark place to minimize thermal and light-induced degradation.

  • Anhydrous Conditions: Protect from moisture to prevent hydrolysis of the acetal group.

References

  • Kumpaty, H. J., et al. (2003). A selective and direct access to secondary amines by reductive mono-N-alkylation of primary amines in the presence of Ti(i-PrO)4 and NaBH4. Tetrahedron Letters, 44(3), 533-536.
  • Cox, E. D., et al. (1999). The Pictet-Spengler condensation: a new direction for an old reaction. Journal of the American Chemical Society, 121(26), 6296-6297.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.
  • Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes: The C-Alkylation of the Magnesium Salts of N-Substituted Imines. Journal of the American Chemical Society, 85(14), 2178-2180.
  • Martin, S. F. (2010). The Pictet-Spengler Reaction in Organic Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 433-464). John Wiley & Sons, Inc.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Greene, T. W., & Wuts, P. G. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.

Sources

Improving the stability of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4,4-Trimethoxybutan-1-amine

A Guide to Improving Stability and Ensuring Experimental Success

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your reagents. This guide is designed to provide you with expert insights and field-proven protocols to address the unique stability challenges of this molecule, ensuring reproducibility and accuracy in your experiments.

Section 1: Frequently Asked Questions - Understanding the Molecule's Behavior

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What is this compound, and why is its stability a primary concern?

A: this compound is a bifunctional organic molecule featuring a primary amine (-NH₂) at one end and a dimethyl acetal group at the other. Its utility in drug development and chemical synthesis stems from its ability to act as a versatile building block.

The primary stability concern arises from the acetal functional group , which is highly susceptible to hydrolysis under acidic conditions.[1][2] The presence of the amine group, while essential for its intended reactivity, can inadvertently contribute to degradation if not handled properly. The lone pair of electrons on the amine nitrogen makes it basic, capable of reacting with trace acids to form an ammonium salt, which can then create a localized acidic microenvironment.

  • Chemical Structure:

    • IUPAC Name: this compound

    • Key Functional Groups: Primary Amine, Dimethyl Acetal

Q2: What are the main degradation pathways I should be aware of?

A: There are two principal degradation pathways for this molecule:

  • Acid-Catalyzed Acetal Hydrolysis: This is the most significant and rapid degradation pathway. In the presence of even trace amounts of acid (including moisture from the air, which can form carbonic acid, or acidic surfaces like standard silica gel) and water, the dimethyl acetal will hydrolyze. This reaction cleaves the acetal to form 4-amino-2-methoxybutanal and two equivalents of methanol.[3][4] The formation of this aldehyde impurity is often the primary cause of inconsistent experimental results. The reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the aldehyde product.[2][4]

  • Oxidation of the Amine: Like many primary amines, the amine group can be susceptible to atmospheric oxidation over long-term storage.[5] This is a slower process than hydrolysis but can lead to the formation of various oxidized byproducts, reducing the purity and potency of the reagent.

Below is a diagram illustrating the primary degradation pathway.

G cluster_main Primary Degradation Pathway: Acetal Hydrolysis TMBA This compound (Stable) Protonation Protonation of Acetal Oxygen TMBA->Protonation H⁺ (Trace Acid) Oxonium Resonance-Stabilized Oxonium Ion Intermediate Protonation->Oxonium - CH₃OH Hydrolysis Nucleophilic Attack by Water Oxonium->Hydrolysis + H₂O Hemiacetal Hemiacetal Intermediate Hydrolysis->Hemiacetal Aldehyde 4-Amino-2-methoxybutanal (Degradation Product) Hemiacetal->Aldehyde - CH₃OH, H⁺ Methanol Methanol (Byproduct)

Caption: Acid-catalyzed hydrolysis of the acetal group.

Q3: What are the definitive, gold-standard storage conditions for this compound?

A: To mitigate both hydrolysis and oxidation, rigorous storage conditions are non-negotiable.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Slows the rate of all potential degradation reactions. While refrigeration (2-8°C) is acceptable for short-term use, freezer storage is required for long-term stability.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine group and displaces atmospheric moisture, which is a key reactant in hydrolysis.
Container Amber Glass Bottle with Septum CapProtects from light, which can catalyze oxidation. A septum cap allows for removal of the material via syringe under an inert atmosphere, preventing exposure to air.
Incompatible Materials Acids, Strong Oxidizing AgentsDirect contact will cause rapid and complete decomposition. Store separately from acidic reagents.[7]
Q4: How can I quickly assess if my sample of this compound has degraded?

A: ¹H NMR spectroscopy is the most direct method. A pure sample will show characteristic peaks for the methoxy groups of the acetal. Upon degradation via hydrolysis, a new, highly diagnostic peak will appear in the aldehyde region of the spectrum, typically between 9-10 ppm . The integration of this aldehyde peak relative to the parent compound's peaks provides a quantitative measure of degradation.

Section 2: Troubleshooting Guide for Experimental Applications

This section provides solutions to specific issues that may arise during experimentation.

Issue 1: My reaction yield is low and inconsistent. Is the amine's stability the culprit?

Q: I am performing a reductive amination, and my yields are consistently below 50%. I've checked my other reagents. Could the amine be the problem?

A: Absolutely. Low yield is a classic symptom of using a partially degraded starting material.[8][9] The actual concentration of the active amine is lower than calculated, leading to incomplete conversion.

Troubleshooting Workflow:

G Start Low / Inconsistent Yield Observed CheckPurity 1. Assess Purity of Amine (Use ¹H NMR) Start->CheckPurity Degraded Aldehyde peak (>5%) observed? CheckPurity->Degraded Purify 2. Purify Amine or Use New Batch Degraded->Purify Yes NotDegraded 3. Review Reaction Conditions Degraded->NotDegraded No Purify->NotDegraded AcidCheck Are acidic catalysts or solvents present? NotDegraded->AcidCheck WaterCheck Are anhydrous conditions rigorously maintained? AcidCheck->WaterCheck No Solution Modify Protocol: - Use non-acidic conditions - Ensure dry solvents/glassware AcidCheck->Solution Yes WaterCheck->Solution No End Yield Improved WaterCheck->End Yes Solution->End

Caption: Troubleshooting workflow for low reaction yields.

Causality Explained:

  • Pre-Reaction Check: Before starting any synthesis, confirm the purity of your amine via NMR. If the aldehyde impurity is present, it will not participate in the desired reaction, effectively reducing your yield.

  • Reaction Conditions: The compound is stable to bases and most common nucleophiles.[10] However, many standard protocols, such as reductive aminations that use catalysts like NaBH₃CN at acidic pH, are incompatible. The acidic environment required for imine formation will simultaneously destroy your starting material.

  • Solution: Switch to a reducing agent that is effective under neutral or slightly basic conditions, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃).[11] This avoids the need for a separate acidic imine-formation step and protects the acetal group.

Issue 2: I am having extreme difficulty purifying my product via column chromatography.

Q: My compound appears pure post-reaction, but after silica gel chromatography, I recover very little product, and TLC shows multiple new spots. What is happening?

A: You are observing on-column degradation. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. When you load your acid-sensitive compound, the silica acts as a solid-phase acid catalyst, hydrolyzing the acetal group as your compound travels down the column.[8][12]

Solutions for Purifying Acid-Sensitive Compounds:

MethodProtocolAdvantages
Neutralized Silica Gel Prepare a slurry of silica gel in your eluent and add 1% triethylamine (Et₃N) by volume. Let it stir for 15 minutes before packing the column. Run the column with an eluent containing 0.5-1% Et₃N.[13][14]Highly effective at neutralizing acidic sites. Minimal change to your existing protocol.
Alternative Stationary Phases Pack a column with neutral alumina or Florisil instead of silica gel.[13]These materials are neutral or basic and will not catalyze hydrolysis. Alumina is particularly effective for purifying amines.[13]
Reversed-Phase Chromatography Use a C18 column with a mobile phase like acetonitrile/water or methanol/water.[15]Excellent for polar compounds. If your product is acid-labile, you can run under neutral or basic conditions by adding a modifier like ammonium bicarbonate.

Section 3: Key Experimental Protocols

Follow these self-validating protocols to ensure maximum stability and reproducibility.

Protocol 1: Recommended Handling and Dispensing Procedure
  • Objective: To withdraw an aliquot of the amine from the storage bottle without introducing atmospheric moisture or oxygen.

  • Methodology:

    • Allow the reagent bottle to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid.

    • Pierce the septum cap with a needle connected to a manifold supplying dry argon or nitrogen.

    • Insert a second, dry syringe (previously flushed with inert gas) through the septum to withdraw the desired volume of liquid.

    • Transfer the liquid immediately to your reaction flask, which should already be under an inert atmosphere.

    • Remove the inert gas needle and store the bottle back at -20°C.

Protocol 2: Stability-Preserving Reductive Amination
  • Objective: To perform a reductive amination with an aldehyde/ketone while preserving the acetal group.

  • Methodology:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde or ketone (1.0 eq) and anhydrous dichloromethane (DCM).

    • Add this compound (1.1 eq) via syringe (as per Protocol 1).

    • Stir the mixture at room temperature for 20-30 minutes. The intermediate imine will form in equilibrium.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. This reagent is mildly acidic but does not require the low pH that would hydrolyze the acetal.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃), NOT acid. Extract the product with an organic solvent, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Protocol 3: Purity Assessment by ¹H NMR
  • Objective: To quantify the level of degradation in a sample.

  • Methodology:

    • Dissolve a small, accurately weighed sample of the amine in CDCl₃.

    • Acquire a standard ¹H NMR spectrum.

    • Analysis:

      • Identify a well-resolved proton peak corresponding to the parent amine (e.g., the -CH₂-NH₂ protons). Integrate this peak and set its value to the known number of protons (e.g., 2H).

      • Look for a peak in the 9-10 ppm region. If present, this is the aldehyde proton of the degradation product.

      • Integrate the aldehyde peak. Its value directly corresponds to the mole percent of the impurity. For example, an integral of 0.05 for the aldehyde peak (when the parent peak is set to 2.00) indicates 5% degradation.

References

  • Mechanism of Acetal Hydrolysis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link][3]

  • Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved January 24, 2026, from [Link][1]

  • Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved January 24, 2026, from [Link][4]

  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link][2]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link][10]

  • Column chromatography of acid-sensitive compounds. (2018, March 17). Sciencemadness Discussion Board. Retrieved January 24, 2026, from [Link][12]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 24, 2026, from [Link][8]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 24, 2026, from [Link][6]

  • Synthesis - General tips for improving yield? (2020, February 26). Reddit. Retrieved January 24, 2026, from [Link][16]

  • Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU. Retrieved January 24, 2026, from [Link][5]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester Department of Chemistry. Retrieved January 24, 2026, from [Link][13]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 24, 2026, from [Link][11]

  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. (n.d.). Phytochemical Analysis. Retrieved January 24, 2026, from [Link][17]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (n.d.). Reddit. Retrieved January 24, 2026, from [Link][14]

  • How should amines be stored safely? (n.d.). Diplomata Comercial. Retrieved January 24, 2026, from [Link][7]

  • Why is my percent yield so low in organic chemistry? (2013, January 20). Quora. Retrieved January 24, 2026, from [Link][9]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. Retrieved January 24, 2026, from [Link][15]

Sources

Troubleshooting guide for reactions involving 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4,4-Trimethoxybutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile reagent. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.

Introduction to this compound

This compound is a valuable building block in organic synthesis, primarily utilized as a synthetic equivalent of a 1,4-dicarbonyl compound. Its unique structure, featuring a primary amine and a protected aldehyde functionality in the form of an acetal, allows for a range of transformations. A notable application is in the synthesis of N-substituted pyrroles, as demonstrated by Fukuyama and coworkers, through a condensation with carboxylic acids followed by an acid-mediated cyclization[1]. However, the presence of both a nucleophilic amine and an acid-sensitive acetal group can present challenges. This guide will help you troubleshoot these issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My reaction is not proceeding to completion. What are the common causes?

Low conversion rates can be frustrating. Here are several potential causes and their solutions:

  • Insufficient activation of the reaction partner: In reactions like amide bond formation, the carboxylic acid partner needs to be activated. If you are not using a coupling agent, the reaction may be too slow.

  • Steric hindrance: The substituents on your reaction partner may be sterically hindering the approach of the primary amine of this compound.

  • Low reaction temperature: Some reactions require heating to overcome the activation energy barrier.

  • Inappropriate solvent: The choice of solvent can significantly impact reaction rates. Ensure your solvent can dissolve all reactants and is compatible with the reaction conditions.

Troubleshooting Steps:

  • For amide couplings: Introduce a standard peptide coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Increase temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.

  • Solvent screening: If solubility is an issue, try a more polar aprotic solvent like DMF or DMSO.

FAQ 2: I am observing multiple spots on my TLC, suggesting side reactions. What could be happening?

The bifunctional nature of this compound can lead to side products, especially under acidic conditions.

  • Acetal hydrolysis: The trimethoxy groups at the 4-position form an acetal, which is labile in the presence of acid[2][3]. Premature deprotection can lead to the formation of a highly reactive amino-aldehyde, which can then undergo self-condensation or other undesired reactions.

  • Over-alkylation of the amine: In reactions with alkyl halides, the primary amine can be converted to secondary and tertiary amines if an excess of the alkylating agent is used[4].

Troubleshooting Workflow for Side Reactions:

G start Multiple spots on TLC check_pH Check reaction pH start->check_pH acidic Is the reaction acidic? check_pH->acidic yes_acid Yes acidic->yes_acid no_acid No acidic->no_acid hydrolysis Potential acetal hydrolysis. Neutralize the reaction or run under anhydrous conditions. yes_acid->hydrolysis check_stoichiometry Check stoichiometry of reagents no_acid->check_stoichiometry excess_alkylating Is an alkylating agent in excess? check_stoichiometry->excess_alkylating yes_excess Yes excess_alkylating->yes_excess no_excess No excess_alkylating->no_excess overalkylation Potential over-alkylation. Use a 1:1 stoichiometry or a slight excess of the amine. yes_excess->overalkylation other_issues Consider other possibilities: - Impure starting materials - Air/moisture sensitivity no_excess->other_issues

Caption: Troubleshooting workflow for identifying the cause of side reactions.

FAQ 3: I am attempting a Paal-Knorr type pyrrole synthesis and getting a low yield. How can I optimize this?

The synthesis of N-substituted pyrroles from this compound and a carboxylic acid is a powerful transformation[1]. Low yields often stem from incomplete initial amide formation or issues with the final acid-catalyzed cyclization and dehydration steps[5].

Optimization Strategy for Paal-Knorr Pyrrole Synthesis:

ParameterRecommended ConditionRationale
Amide Formation Use a coupling agent (e.g., EDC) or convert the carboxylic acid to an acid chloride.Ensures efficient formation of the amide intermediate before the cyclization step.
Cyclization Catalyst A strong protic acid such as HCl or a Lewis acid like Sc(OTf)₃.The acid catalyzes both the hydrolysis of the acetal to the 1,4-dicarbonyl and the subsequent cyclization-dehydration to the pyrrole[5].
Solvent A high-boiling point, non-protic solvent like toluene or xylene.Allows for the azeotropic removal of water, which drives the equilibrium towards the pyrrole product.
Temperature RefluxProvides the necessary energy for the dehydration step.

Experimental Protocol: Optimized Paal-Knorr Pyrrole Synthesis

  • Amide Formation: To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 1 hour at room temperature. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and add a solution of this compound (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Cyclization: Quench the reaction with water and extract the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude amide in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq), and reflux with a Dean-Stark trap for 4-12 hours until no more water is collected.

  • Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

FAQ 4: How do I purify my final product? It seems to be very polar.

Products derived from this compound often retain a high degree of polarity, making purification challenging.

  • Column Chromatography: Standard silica gel chromatography can be effective, but the basicity of the amine may cause streaking. To mitigate this, add a small amount of triethylamine (0.5-1%) or ammonia in methanol to the eluent[6]. For highly polar compounds, a reverse-phase C18 column may be more suitable.

  • Acid-Base Extraction: If the product is sufficiently basic, it can be separated from non-basic impurities by an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH and extract the product back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Purification Strategy Flowchart:

G start Crude Product is_solid Is the product a solid? start->is_solid yes_solid Yes is_solid->yes_solid no_solid No (Oil) is_solid->no_solid try_crystallization Attempt Crystallization yes_solid->try_crystallization is_basic Is the product basic? no_solid->is_basic column_chromatography Column Chromatography try_crystallization->column_chromatography If further purity needed yes_basic Yes is_basic->yes_basic no_basic No is_basic->no_basic acid_base_extraction Perform Acid-Base Extraction yes_basic->acid_base_extraction no_basic->column_chromatography acid_base_extraction->column_chromatography If further purity needed normal_phase Normal Phase (Silica) - Add Et3N to eluent column_chromatography->normal_phase reverse_phase Reverse Phase (C18) column_chromatography->reverse_phase

Caption: Decision flowchart for the purification of polar amine products.

References

  • Master Organic Chemistry. (2010, May 28). Alkylation of Amines (Sucks!). [Link]

  • Maehara, T., Kanno, R., Yokoshima, S., & Fukuyama, T. (2012). A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with this compound, followed by acid-mediated cyclization to form the pyrrole ring. Organic Letters, 14(7), 1946–1948.
  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved January 24, 2026, from [Link]

  • LibreTexts Chemistry. (2019, June 5). 14.3: Acetal Formation. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

Sources

Removal of impurities from 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 2,4,4-Trimethoxybutan-1-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this versatile amine building block. As this molecule contains both a primary amine and acid-sensitive acetal functionalities, its purification requires a careful and informed approach. This document provides in-depth, field-proven insights and detailed protocols to help you achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the purification of this compound.

Question: What are the most likely impurities in my crude this compound sample?

Answer: The impurity profile is almost entirely dependent on the synthetic route used. A common and efficient method for synthesizing primary amines is the reductive amination of the corresponding aldehyde (2,4,4-trimethoxybutanal) with ammonia.[1] Based on this pathway, the expected impurities are:

Impurity ClassSpecific ExamplesRationale
Starting Materials 2,4,4-trimethoxybutanalIncomplete reaction conversion.
Reaction Byproducts Secondary amine, 2,4,4-trimethoxybutanolReaction of the product amine with another aldehyde molecule; reduction of the starting aldehyde.
Reagent Residues Borate salts, inorganic saltsByproducts from reducing agents like NaBH₄ or NaBH₃CN.[1]
Degradation Products Methanol, various aldehydesThe acetal groups are sensitive to acid and can hydrolyze if exposed to acidic conditions, especially in the presence of water.[2][3]
Solvent Residues Reaction or extraction solvents (e.g., Methanol, Dichloromethane, Toluene).From the reaction and workup procedures.
Oxidation Products N-oxides, colored oligomersAmines can slowly oxidize when exposed to air, often resulting in discoloration.[4]

Question: I have a crude reaction mixture. What is the most robust, first-pass purification strategy I should attempt?

Answer: For a typical crude mixture containing non-basic organic impurities, an acid-base liquid-liquid extraction is the most effective and scalable initial purification step. This classic technique leverages the basicity of the amine. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated and becomes a water-soluble salt, partitioning into the aqueous layer.[5] Neutral organic impurities, such as the starting aldehyde or any alcohol byproducts, will remain in the organic layer and can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) will regenerate the free amine, which can then be extracted back into a fresh organic solvent. This method is excellent for removing the bulk of non-amine impurities.

Question: My purified amine is a clear oil, but it has started to turn yellow/brown upon storage. What is causing this and can it be reversed?

Answer: The development of a yellow or brown color in amines is a common issue caused by slow oxidation or degradation upon exposure to air and light.[4][6] While minor discoloration may not affect reactivity in some applications, it indicates the presence of new impurities. For high-purity requirements, this can be addressed by:

  • Activated Carbon Treatment: Dissolving the amine in a suitable solvent and stirring with a small amount of activated carbon can adsorb the colored impurities. Subsequent filtration through celite will yield a decolorized solution.

  • Short-Path Distillation: If the degradation products are non-volatile, a quick vacuum distillation can effectively separate the pure, colorless amine.

  • Prevention: The best strategy is prevention. Store the purified amine under an inert atmosphere (Nitrogen or Argon) in a sealed, amber-glass vial at reduced temperatures to minimize exposure to oxygen and light.

Question: How can I definitively assess the purity of my final product?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities. Integration of the ¹H NMR signals can be used for quantitative assessment against a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities, such as residual solvents or starting materials.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for non-volatile impurities. A reverse-phase method with a suitable detector (e.g., UV or ELSD) is common.[7]

Part 2: Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during the purification process.

Scenario 1: Low recovery after an acid-base extraction workflow.
  • Symptom: You started with 10 grams of crude material, but recovered only 2 grams of purified amine.

  • Probable Cause & Solution:

    • Incomplete Extraction: The amine may not have been fully protonated or deprotonated. After acidifying, check the pH of the aqueous layer to ensure it is sufficiently acidic (pH < 2). Similarly, when basifying, ensure the pH is strongly basic (pH > 12) to fully regenerate the free amine.

    • Emulsion Formation: Amines can sometimes form stable emulsions during extraction, trapping product at the interface. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

    • Insufficient Back-Extraction: You may not have used enough organic solvent or performed enough extractions to recover the free amine from the aqueous layer after basification. Perform at least three extractions with a fresh portion of solvent and pool the organic layers.

Scenario 2: My product is still contaminated with the 2,4,4-trimethoxybutanal starting material after extraction.
  • Symptom: ¹H NMR or GC-MS analysis shows the presence of the starting aldehyde even after a careful acid-base wash.

  • Probable Cause & Solution:

    • Acetal Hydrolysis: The starting material, 2,4,4-trimethoxybutanal, is an acetal. Prolonged or harsh contact with aqueous acid during the extraction can cause it to hydrolyze back to the parent aldehyde, which might have different partitioning behavior.[2][8] To mitigate this, use a pre-chilled, dilute acid solution and perform the extraction quickly.

    • Next Step - Chromatography: If acidic extraction is ineffective, the next logical step is flash column chromatography. The aldehyde is significantly less polar than the primary amine and should separate well.

Scenario 3: My amine streaks badly during silica gel column chromatography.
  • Symptom: The product elutes over many fractions as a long tail (streaking or tailing) instead of a tight band.

  • Probable Cause & Solution:

    • Acid-Base Interaction: This is a classic problem when purifying basic compounds on standard silica gel. The slightly acidic surface of the silica (silanol groups) strongly interacts with the basic amine, causing poor peak shape and difficult elution.[9]

    • Solution 1 (Recommended): Add a small amount of a volatile base to your eluent system. A common practice is to add 0.5-2% triethylamine (Et₃N) or aqueous ammonia to the mobile phase. This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.[10]

    • Solution 2: Use a different stationary phase, such as basic alumina or amino-functionalized silica, which are more compatible with basic compounds.[9]

Scenario 4: The product appears to be decomposing during distillation.
  • Symptom: The material darkens significantly in the distillation flask, and the yield of distilled product is low.

  • Probable Cause & Solution:

    • Thermal Instability: Amines can be susceptible to thermal degradation, especially at atmospheric pressure.[6]

    • Solution: Always perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the molecule. Ensure your vacuum is stable and the distillation temperature is as low as feasible. A short-path distillation apparatus is ideal for minimizing the residence time at high temperatures.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove neutral organic impurities from the crude amine.

Workflow Diagram:

G cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Liberation & Recovery A Crude Amine in Organic Solvent (e.g., EtOAc) B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Allow Layers to Separate B->C D Aqueous Layer (Protonated Amine Salt) C->D Collect E Organic Layer (Neutral Impurities) C->E Discard F Aqueous Layer (from Step 1) D->F Proceed to Step 2 G Cool in Ice Bath Add 6M NaOH (aq) until pH > 12 F->G H Extract with Fresh Organic Solvent (x3) G->H I Combine Organic Layers H->I J Dry over Na2SO4, Filter I->J K Evaporate Solvent J->K L Pure Amine K->L

Caption: Workflow for amine purification via acid-base extraction.

Methodology:

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 5-10% (w/v).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. Drain and collect the lower aqueous layer.

  • Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete recovery of the amine. Discard the organic layer containing neutral impurities.

  • Combine the aqueous extracts in a flask and cool in an ice bath.

  • Slowly add 6M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper).

  • Transfer the basic aqueous solution back to a clean separatory funnel and extract three times with a fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating impurities with similar basicity but different polarity.

Workflow Diagram:

G A Prepare Slurry: Silica Gel in Eluent B Pack Column A->B C Load Crude Product (adsorbed on silica or minimal solvent) B->C D Elute with Mobile Phase (e.g., Hexane/EtOAc + 1% Et3N) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Amine H->I

Caption: Workflow for amine purification via flash chromatography.

Methodology:

  • Select Eluent System: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a gradient of ethyl acetate in hexanes. Crucially, add 1% triethylamine (Et₃N) to the eluent mixture to prevent streaking.[9][10] Aim for a product Rf of ~0.2-0.3.

  • Pack Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column.

  • Load Sample: Dissolve the crude amine in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute: Run the column, gradually increasing the polarity of the mobile phase.

  • Collect and Analyze: Collect fractions and analyze them by TLC.

  • Isolate Product: Combine the fractions containing the pure product and remove the solvent (and triethylamine) under reduced pressure to obtain the purified amine.

References

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Arnold, H. B. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Schulze, S. R., & Peppas, N. A. (1987). Removal of impurities from amines. U.S. Patent No. 4,661,634. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Fagbule, A. A., & Shonle, H. A. (1974). Process for the preparation of 3,4,5-trimethoxybenzaldehyde. U.S. Patent No. 3,855,306. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Lejkowski, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-229. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning by 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst poisoning, with a specific focus on challenges presented by nitrogenous compounds like 2,4,4-Trimethoxybutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and resolve catalyst deactivation issues in their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is this compound a potential poison?

A1: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that is not a reactant or product.[1] This occurs when a chemical compound strongly adsorbs onto the catalyst surface, blocking sites that would otherwise be available for the desired reaction.[2]

This compound (C7H17NO3)[3] is a potent potential poison primarily due to its primary amine (-NH2) functional group. The nitrogen atom in the amine group possesses a lone pair of electrons, making it a Lewis base. This lone pair can form a strong dative bond with the electron-deficient (Lewis acidic) active sites of many metal catalysts, particularly precious metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Nickel (Ni).[4][5] This strong, often irreversible, adsorption blocks reactants from accessing the catalytic sites, thereby "poisoning" the catalyst.[4]

Q2: Which types of catalysts and reactions are most vulnerable to poisoning by this amine?

A2: Heterogeneous precious metal catalysts are highly susceptible. This includes:

  • Palladium-based catalysts (e.g., Pd/C, Pd(OH)2/C): Widely used in hydrogenation and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), these are notoriously sensitive to nitrogen-containing compounds.[6][7]

  • Platinum-based catalysts (e.g., PtO2, Pt/C): Commonly used for the hydrogenation of various functional groups. While robust, they are still prone to poisoning by strong Lewis bases like amines.[8]

  • Rhodium and Ruthenium catalysts: Often used in asymmetric hydrogenation and other specialized transformations, their performance can be significantly hampered.

  • Nickel catalysts (e.g., Raney® Ni): Frequently used in industrial-scale hydrogenations, they are also susceptible to amine poisoning.[4]

Reactions that are particularly sensitive include hydrogenation of alkenes, alkynes, nitro groups, and ketones, as well as various C-C and C-N cross-coupling reactions.

Q3: What are the typical symptoms of catalyst poisoning in my reaction?

A3: The onset of catalyst poisoning can manifest in several ways:

  • Decreased Reaction Rate: The most immediate symptom is a noticeable slowdown in the reaction progress.

  • Stalled or Incomplete Conversion: The reaction may stop before all the starting material is consumed, even with extended reaction times or increased hydrogen pressure.[9]

  • Change in Selectivity: In reactions with multiple possible products, poisoning can alter the product distribution by selectively deactivating certain types of catalytic sites.

  • Increased Catalyst Loading Requirement: You may find that a previously effective catalyst loading is no longer sufficient to drive the reaction to completion.

Q4: Can a poisoned catalyst be reused?

A4: It depends on the nature of the poison-catalyst interaction. Poisoning can be reversible or irreversible.[4]

  • Reversible Poisoning: If the poison is weakly adsorbed, it might be removed. Techniques like thermal regeneration (heating to desorb the poison) or chemical regeneration (washing with a reactive gas or solvent) can sometimes restore activity.[10][11]

  • Irreversible Poisoning: If the poison forms a very strong, stable chemical bond with the active site, the deactivation is often permanent.[4] In such cases, the catalyst must be discarded and replaced.

Section 2: Troubleshooting Guide

Problem: My hydrogenation reaction has stalled or is showing significantly lower conversion than expected. I suspect poisoning from an amine impurity.

This guide provides a logical workflow to diagnose and address the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation & Solution A Reaction Stalls or is Sluggish B Run a Control Experiment: - Use highly purified starting materials - Use a fresh, trusted catalyst batch A->B C Does the control experiment work? B->C D Poisoning is likely. Proceed to Mitigation. C->D Yes E Issue may not be poisoning. Investigate other factors: - Catalyst activity - Solvent quality - H2 delivery - Reaction setup C->E No F Select Mitigation Strategy D->F G Strategy 1: Feedstock Purification (e.g., distillation, chromatography, acid wash) F->G H Strategy 2: Implement a Guard Bed (Sacrificial adsorbent before main catalyst) F->H I Strategy 3: In-situ Poison Sequestration (Add an acylating agent like Boc2O) F->I J Strategy 4: Catalyst Regeneration (Solvent wash or thermal treatment) F->J K Implement chosen strategy and re-run reaction G->K H->K I->K J->K L Problem Solved? K->L M SUCCESS: Document procedure for future use. L->M Yes N FAILURE: - Re-evaluate poison identity - Consider a more poison-tolerant catalyst - Contact Technical Support L->N No

Caption: A step-by-step workflow for troubleshooting catalyst poisoning.

Section 3: Protocols and Application Notes

  • Objective: To remove the this compound poison from the reactant stream before it contacts the catalyst.[2][12]

  • Rationale: Prevention is the most effective strategy. Removing the poison ensures the catalyst maintains its intrinsic activity for a longer duration.[4]

  • Methodology (Aqueous Acid Wash):

    • Dissolve the organic starting material containing the amine impurity in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently. The amine will be protonated by the acid, forming a salt that is soluble in the aqueous layer.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash 1-2 more times with fresh acid solution.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Confirm the removal of the amine impurity by a suitable analytical method (e.g., TLC, GC-MS, or NMR) before proceeding with the catalytic reaction.

  • Objective: To protect the main, high-value catalyst bed by first passing the reactant stream through a bed of a less expensive, sacrificial material that adsorbs the poison.[13][14]

  • Rationale: A guard bed acts as a filter, trapping poisons before they can reach and deactivate the primary catalyst.[13] This is particularly useful in continuous flow or large-scale batch reactions.

  • Experimental Setup Diagram:

G reactant_stream Reactant Stream (with amine poison) guard_bed Guard Bed Reactor (e.g., packed with acidic alumina, silica, or a spent catalyst) reactant_stream->guard_bed Flow main_catalyst Main Catalyst Bed (e.g., Pd/C, PtO2) guard_bed->main_catalyst Poison-free stream product_stream Purified Product Stream main_catalyst->product_stream Reaction

Caption: A simple flow diagram showing a guard bed setup.

  • Methodology:

    • Select a suitable adsorbent for the guard bed. Acidic materials like silica gel or acidic alumina are effective at trapping basic amines.

    • Pack a column or a separate pre-reactor with the chosen guard bed material.

    • Ensure the reactant stream (liquid or gas) flows through the guard bed before entering the main reactor containing the precious metal catalyst.

    • Monitor the performance of the main catalyst. When a decrease in activity is observed, it indicates the guard bed is saturated and needs to be replaced.

    • This setup allows the main catalyst to be preserved while the inexpensive guard bed material is periodically discarded and replaced.[15]

  • Objective: To chemically modify the amine poison within the reaction mixture, rendering it non-poisonous.

  • Rationale: In some cases, the product of a reaction is an amine, leading to self-poisoning.[16] By adding an acylating agent, the newly formed amine is immediately "capped," preventing it from coordinating to the catalyst.[16] This can also be applied to amine impurities in the starting material.

  • Methodology:

    • To the reaction mixture containing the substrate and catalyst, add a slight excess (1.1-1.2 equivalents relative to the amine) of an acylating agent. A common choice is Di-tert-butyl dicarbonate (Boc2O).

    • The Boc2O will react with the primary amine of this compound to form a neutral, sterically hindered Boc-carbamate.

    • This carbamate has significantly reduced basicity and nucleophilicity, and its steric bulk hinders coordination to the catalyst's active sites.

    • Proceed with the catalytic reaction as planned. The protected amine is now a spectator and will not interfere with the catalyst.

Section 4: Data and Comparisons

Table 1: Comparison of Mitigation Strategies

StrategyProsConsBest Suited For
Feedstock Purification - Most effective; completely removes the problem source.- Protects catalyst integrity for maximum lifespan.- Requires an additional upstream process step.- May not be feasible for all substrates.Lab-scale and large-scale reactions where high purity is achievable and paramount.
Guard Bed - Excellent for continuous processes.- Cost-effective by protecting expensive catalysts.[13]- Requires additional hardware.- Breakthrough of the poison can still occur if not monitored.Industrial applications, continuous flow chemistry, and large batch processes.
In-situ Acylation - Simple to implement; no extra purification steps.- Effective for product-induced inhibition.[16]- Introduces additional reagents to the reaction.- The acylating agent may have compatibility issues.Reactions where the amine is a known impurity or the desired product, and purification is difficult.
Catalyst Regeneration - Can restore activity and reduce waste.[2][10]- Not always effective; can be irreversible.[4]- Can cause thermal or physical damage to the catalyst.Cases of reversible poisoning where the cost of regeneration is less than catalyst replacement.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
  • Catalyst deactiv
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025, August 6).
  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE.
  • How Can You Prevent Catalyst Poisoning? (2025, September 13). YouTube.
  • Experimental Study on Catalyst Deactivation by Nitrogen Compounds in a Hydroprocessing Reactor.
  • Tests of amine poisoning with regeneration.
  • Guard Beds & Adsorbents. (2025, October 31). Shell Global.
  • This compound. Sigma-Aldrich.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024, March 9). MDPI.
  • Guardbed Catalysts & Systems.
  • C
  • Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania during Hydrogenation of Alkenes and Aldehydes. (2022, June 24). PubMed.
  • US11000819B2 - Guard bed system and process.
  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020, December 31). YouTube.

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Byproduct formation in the synthesis of 2,4,4-Trimethoxybutan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,4-Trimethoxybutan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. The insights provided herein are based on established principles of organic chemistry and extensive experience in synthetic route optimization.

Introduction to the Synthesis

The synthesis of this compound derivatives typically proceeds via the reductive amination of 2,4,4-trimethoxybutanal. This versatile reaction involves the condensation of the aldehyde with a primary or secondary amine (or ammonia for the parent compound) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. While seemingly straightforward, this pathway is susceptible to several side reactions that can lead to a variety of byproducts, impacting yield and purity.

This guide will address the most frequently encountered issues in a question-and-answer format, providing both diagnostic advice and actionable protocols to mitigate these challenges.

Troubleshooting Guide & FAQs

Question 1: My reaction is showing multiple spots on TLC, and the yield of the desired this compound is low. What are the likely byproducts?

Answer:

Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of significant byproduct formation. In the context of the reductive amination of 2,4,4-trimethoxybutanal, several side reactions are plausible.

Plausible Byproducts:

  • Over-alkylation Products (Secondary/Tertiary Amines): If you are synthesizing the primary amine using ammonia, the newly formed primary amine can react with another molecule of the starting aldehyde to form a secondary amine, which can further react to form a tertiary amine. This is a common issue in reductive aminations.[1][2]

  • Aldol Condensation Product: The starting aldehyde, 2,4,4-trimethoxybutanal, can undergo a self-condensation reaction under either acidic or basic conditions to form an α,β-unsaturated aldehyde. This can then react further to generate a complex mixture of byproducts.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of both 2,4,4-trimethoxybutanal and the starting amine.

  • Reduced Aldehyde (Alcohol): The reducing agent can directly reduce the starting aldehyde to 2,4,4-trimethoxybutan-1-ol, especially if the imine formation is slow.

Diagnostic Approach:

To identify the specific byproducts in your reaction mixture, it is recommended to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the observed peaks can help in elucidating the structures of the impurities.

Visualizing the Problem: Potential Side Reactions

Byproduct_Formation Aldehyde 2,4,4-Trimethoxybutanal Desired_Product Desired Amine Aldehyde->Desired_Product + R-NH2 + [H] Aldol Aldol Condensation Product Aldehyde->Aldol Self-condensation Alcohol 2,4,4-Trimethoxybutan-1-ol (Reduced Aldehyde) Aldehyde->Alcohol + [H] Amine R-NH2 Overalkylation Secondary/Tertiary Amine (Over-alkylation) Desired_Product->Overalkylation + Aldehyde + [H]

Caption: Potential byproduct formation pathways in the synthesis of this compound derivatives.

Question 2: How can I minimize the formation of over-alkylation byproducts?

Answer:

Minimizing over-alkylation is crucial for achieving high yields of the desired primary or secondary amine. The key is to control the stoichiometry and reaction conditions to favor the initial amination event.

Strategies to Mitigate Over-alkylation:

  • Use a Large Excess of the Amine: When synthesizing a primary amine from ammonia or a secondary amine from a primary amine, using a significant molar excess of the starting amine can statistically favor the reaction with the aldehyde over the reaction of the product amine with the aldehyde.

  • Slow Addition of the Aldehyde: Adding the 2,4,4-trimethoxybutanal slowly to the reaction mixture containing the amine and the reducing agent ensures that the aldehyde concentration remains low, thereby reducing the likelihood of the product amine reacting with it.

  • Choice of Reducing Agent: Using a milder reducing agent that selectively reduces the imine in the presence of the aldehyde can be beneficial. Sodium triacetoxyborohydride (STAB) is often a good choice for this purpose as it is less likely to reduce the aldehyde directly.[2][3]

Experimental Protocol: Minimizing Over-alkylation in Primary Amine Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve a 5-10 molar excess of ammonia (or the corresponding primary amine for secondary amine synthesis) in a suitable solvent (e.g., methanol).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equivalents relative to the aldehyde) to the amine solution and stir.

  • Slow Aldehyde Addition: Dissolve 2,4,4-trimethoxybutanal (1 equivalent) in a small amount of the reaction solvent and add it dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to quench the reaction and remove excess reagents.

Question 3: I am observing a significant amount of 2,4,4-trimethoxybutan-1-ol in my reaction mixture. How can I prevent this?

Answer:

The formation of the corresponding alcohol is a result of the direct reduction of the starting aldehyde by the reducing agent. This side reaction becomes more prominent when the rate of imine formation is slow compared to the rate of aldehyde reduction.

Causality and Mitigation:

  • pH of the Reaction: Imine formation is generally favored under weakly acidic conditions (pH 4-6). If the reaction medium is too neutral or basic, the rate of imine formation will be slow, allowing more time for the aldehyde to be reduced. Conversely, if the pH is too acidic, the amine will be protonated and become non-nucleophilic.

  • Choice of Reducing Agent: Some reducing agents, like sodium borohydride, can readily reduce aldehydes.[3] Switching to a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are more effective at reducing the protonated imine (iminium ion), can significantly reduce alcohol formation.[2][3]

Troubleshooting Workflow: Reducing Alcohol Byproduct

Alcohol_Reduction_Troubleshooting Start High Alcohol Byproduct Observed Check_pH Check Reaction pH Start->Check_pH Adjust_pH Adjust pH to 4-6 with Acetic Acid Check_pH->Adjust_pH pH not optimal Check_Reducing_Agent Evaluate Reducing Agent Check_pH->Check_Reducing_Agent pH is optimal Success Reduced Alcohol Formation Adjust_pH->Success Switch_Reducer Switch to NaBH(OAc)3 or NaBH3CN Check_Reducing_Agent->Switch_Reducer Using NaBH4 Switch_Reducer->Success

Sources

Analytical methods for detecting impurities in 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Analytical Methods for Impurities in 2,4,4-Trimethoxybutan-1-amine

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing.[1] This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your analytical experiments.

Section 1: Understanding Impurities in this compound

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process, including starting materials, intermediates, and degradation products. For this compound, potential impurities can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, by-products from side reactions, and residual reagents or solvents. For instance, incomplete amination or side reactions involving the methoxy groups could lead to specific process-related impurities.[2][3][4]

  • Degradation Products: this compound can degrade under stress conditions such as heat, light, oxidation, and extreme pH.[5][6] Forced degradation studies are essential to identify these potential degradants and establish the stability-indicating nature of analytical methods.[5][6][7][8]

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product. Gas chromatography is a common technique for identifying and quantifying these volatile organic impurities.[9]

Section 2: Chromatographic Methods for Impurity Profiling

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorse techniques for separating and quantifying impurities in pharmaceutical compounds.[9][10]

High-Performance Liquid Chromatography (HPLC)

Q2: We are observing poor peak shape and tailing for this compound and its impurities on a C18 column. What could be the cause and how can we improve it?

A2: Poor peak shape for amines on reversed-phase columns is a common issue. The basic nature of the amine group can lead to strong interactions with residual silanol groups on the silica-based stationary phase, resulting in peak tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical parameter is the pH of the mobile phase. Working at a pH that is at least 2 units above or below the pKa of the amine will ensure it is in a single ionic form (either fully protonated or deprotonated), minimizing secondary interactions. For most amines, a higher pH (e.g., pH 8-10) is effective.

  • Use of a "Base-Deactivated" Column: Modern stationary phases are often end-capped or incorporate technologies to shield silanol groups. Employing a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Addition of a Competing Amine: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with your analyte. A typical concentration is 0.1% (v/v).

Experimental Protocol: HPLC Method Development for this compound

ParameterRecommended Starting ConditionsRationale
Column C18, 250 x 4.6 mm, 5 µm (base-deactivated)Provides good retention and selectivity for a wide range of organic molecules. Base-deactivation is crucial for amines.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and retention of the basic amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 30 minutesA broad gradient is a good starting point to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmMany organic molecules, including amines, have some absorbance at lower UV wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Q3: How do I validate this HPLC method for impurity analysis?

A3: Method validation is crucial to ensure the reliability of your results and is a regulatory requirement.[11] According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be evaluated for an impurity method.[12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by running a blank, a placebo (if in a drug product), and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting threshold to 120% of the specification limit for the impurity.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of the impurities.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography (GC)

Q4: We suspect the presence of volatile impurities and residual solvents. Is GC a suitable technique, and what are the challenges?

A4: Yes, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is an excellent technique for the analysis of volatile and semi-volatile impurities, including residual solvents.[9] However, the analysis of amines by GC can be challenging due to their polarity and potential for interaction with the stationary phase, leading to poor peak shape.[13]

Troubleshooting and Protocol:

  • Derivatization: To improve volatility and reduce peak tailing, derivatization of the amine group is often necessary.[13] A common approach is acylation with reagents like trifluoroacetic anhydride (TFAA).[14]

  • Column Selection: A base-deactivated, polar column is often preferred for the analysis of underivatized amines. For derivatized amines, a less polar column may be suitable.

  • Headspace GC-MS for Residual Solvents: For the analysis of residual solvents, headspace GC-MS is the preferred method as it avoids injecting the non-volatile API onto the column.[15]

Experimental Workflow: GC-MS Analysis of Potential Volatile Impurities

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Derivatize Derivatize with TFAA (if necessary) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on GC column Inject->Separate Detect Detection by Mass Spectrometer Separate->Detect Identify Identify peaks by mass spectrum Detect->Identify Quantify Quantify using a standard curve Identify->Quantify

Caption: Workflow for GC-MS analysis of volatile impurities.

Section 3: Spectroscopic Methods for Structural Elucidation

When an unknown impurity is detected, spectroscopic techniques are essential for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q5: We have isolated an unknown impurity. How can NMR spectroscopy help in its structural elucidation?

A5: NMR spectroscopy is a powerful tool for determining the structure of organic molecules.[16][17] A combination of 1D and 2D NMR experiments can provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.[18]

Recommended NMR Experiments:

ExperimentInformation Provided
¹H NMR Provides information about the different types of protons in the molecule and their chemical environment.[19]
¹³C NMR Shows the different types of carbon atoms in the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer) Helps in distinguishing between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy) Shows which protons are coupled to each other (typically through 2-3 bonds).
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular structure.[20]
NOESY (Nuclear Overhauser Effect Spectroscopy) Provides information about which protons are close to each other in space, which is useful for determining stereochemistry.

Logical Flow for Structure Elucidation using NMR

NMR_Elucidation A Isolate Impurity B Acquire 1D NMR (¹H, ¹³C, DEPT) A->B C Determine Molecular Formula (from MS) and Degrees of Unsaturation B->C D Acquire 2D NMR (COSY, HSQC, HMBC) C->D E Assemble Fragments using HMBC and COSY D->E F Propose Structure E->F G Confirm with NOESY (if stereochemistry is a factor) F->G H Final Structure G->H

Caption: Step-wise approach for impurity structure elucidation by NMR.

Mass Spectrometry (MS)

Q6: What is the role of Mass Spectrometry in impurity analysis?

A6: Mass Spectrometry is indispensable for impurity analysis. When coupled with a chromatographic technique like HPLC or GC, it provides:

  • Molecular Weight Information: The molecular ion peak in the mass spectrum gives the molecular weight of the impurity.

  • Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer provides clues about its structure.

  • High Sensitivity and Specificity: Techniques like tandem mass spectrometry (MS/MS) offer very high sensitivity and specificity, which is crucial for detecting and identifying trace-level impurities.[21][22]

Section 4: Forced Degradation Studies

Q7: Why are forced degradation studies necessary, and how should they be performed?

A7: Forced degradation studies, or stress testing, are conducted to understand the degradation pathways of the drug substance and to demonstrate the stability-indicating capability of the analytical methods.[5][6][8] The ICH guidelines recommend exposing the drug substance to a variety of stress conditions.[6]

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature to 60°C
Base Hydrolysis 0.1 M NaOH, room temperature to 60°C
Oxidation 3% H₂O₂, room temperature
Thermal 60°C - 80°C
Photolytic Exposure to UV and visible light (ICH Q1B guidelines)

It is important to aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection without being so excessive that secondary degradation occurs.[7]

References

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Validation & Comparative

The Strategic Advantage of 2,4,4-Trimethoxybutan-1-amine in Complex Amine Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of pharmaceutical and fine chemical synthesis, the choice of a primary amine building block is a critical decision that profoundly influences reaction pathways, yields, and impurity profiles. While a host of primary amines are readily available, 2,4,4-Trimethoxybutan-1-amine emerges as a sophisticated reagent offering unique synthetic advantages, particularly in the construction of complex heterocyclic frameworks. This guide provides a comparative analysis of this compound against other common primary amines, supported by established principles in synthetic organic chemistry.

Introduction to this compound: A Latent Aldehyde Functionality

This compound is a primary amine that distinguishes itself through the presence of a masked aldehyde in the form of a dimethyl acetal. This latent functionality is the cornerstone of its utility, allowing for a strategic unmasking under acidic conditions to facilitate intramolecular cyclization reactions that are otherwise challenging to achieve with standard primary amines.

Comparative Performance in Key Synthetic Transformations

The true value of this compound is best illustrated in the context of specific, widely utilized synthetic transformations.

Reductive Amination: A Baseline Comparison

Reductive amination, the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is a fundamental method for amine synthesis.[1][2] While this compound can participate in this reaction as a standard primary amine, its unique value lies in subsequent transformations. For a baseline comparison of common primary amines in this reaction, consider the reductive amination of p-methoxybenzaldehyde.

Primary AmineProductYield (%)Reference
n-ButylamineN-(4-methoxybenzyl)butan-1-amine72-96[3]
BenzylamineN-(4-methoxybenzyl)-1-phenylmethanamine72-96[3]

Table 1: Comparative yields of secondary amines from the reductive amination of p-methoxybenzaldehyde with n-butylamine and benzylamine.[3]

The Pictet-Spengler Reaction and Related Cyclizations: The Core Advantage

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[4][5][6] This reaction is of paramount importance in the synthesis of numerous alkaloid natural products and pharmaceutical agents.[7][8]

The utility of this compound shines in analogous intramolecular cyclizations. When reacted with an activated aromatic or heteroaromatic system, the amine can first form an imine or be tethered to the ring, and then, upon introduction of acid, the acetal is hydrolyzed to reveal an aldehyde. This newly formed aldehyde can then undergo an intramolecular Pictet-Spengler-type cyclization.

Conceptual Experimental Workflow: Pictet-Spengler type reaction

Caption: Conceptual workflow for a Pictet-Spengler type reaction utilizing this compound.

This intramolecular strategy offers significant advantages over the traditional intermolecular Pictet-Spengler reaction:

  • Increased Effective Molarity: By tethering the aldehyde functionality to the substrate, the intramolecular reaction is kinetically favored, often leading to higher yields and milder reaction conditions compared to intermolecular versions.

  • Regiocontrol: The position of the amine dictates the point of cyclization, offering precise control over the resulting heterocyclic scaffold.

  • Access to Novel Structures: This methodology allows for the synthesis of complex polycyclic systems that may be difficult to access through other synthetic routes.

For instance, in the synthesis of tetrahydro-β-carbolines from tryptamine, a common reaction involves condensation with an aldehyde.[5]

AldehydeProductYield (%)Reference
Paraformaldehyde2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole53[5]
Benzaldehyde1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole25[5]
3-Methoxybenzaldehyde1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole73[5]

Table 2: Yields for the Pictet-Spengler reaction of tryptamine with various aldehydes.[5]

While direct comparative data for a similar cyclization using this compound is not available in the searched literature, the strategic advantage of its intramolecular nature suggests the potential for high-yield syntheses of analogous structures.

Experimental Protocols

General Protocol for Reductive Amination
  • To a solution of the aldehyde or ketone (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added a mild acid catalyst (e.g., acetic acid, 0.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, 1.5 eq) is added portion-wise.

  • The reaction is stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched, and the product is isolated and purified by standard procedures.[1]

General Protocol for Pictet-Spengler Reaction
  • A solution of the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, toluene) is treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid).

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete.

  • The reaction is neutralized, and the product is isolated and purified.[5][6]

Logical Relationship: The Synthetic Advantage of this compound

Synthetic_Advantage TMB This compound RA Reductive Amination TMB->RA PSC Pictet-Spengler Type Cyclization TMB->PSC  Unique  Capability PA Other Primary Amines (e.g., Butylamine, Benzylamine) PA->RA SA Secondary Amines RA->SA HET Complex Heterocycles PSC->HET

Caption: The unique synthetic utility of this compound lies in its ability to participate in intramolecular cyclizations.

Conclusion

This compound stands as a strategically valuable primary amine for the synthesis of complex molecules, particularly heterocyclic systems. While its performance in standard reactions like reductive amination is comparable to other primary amines, its true strength lies in the latent aldehyde functionality provided by the acetal group. This feature enables efficient intramolecular cyclization reactions, such as the Pictet-Spengler reaction, offering advantages in terms of yield, regioselectivity, and access to novel chemical architectures. For researchers and drug development professionals engaged in the synthesis of complex nitrogen-containing compounds, this compound represents a powerful tool for streamlining synthetic routes and expanding the accessible chemical space.

References

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  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
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A Comparative Analysis of 2,4,4-Trimethoxybutan-1-amine Reactivity in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic campaign. This guide provides an in-depth comparative analysis of the reactivity of 2,4,4-Trimethoxybutan-1-amine, a versatile primary amine, in several cornerstone reactions of modern organic synthesis. By examining its performance against common alternatives and providing supporting experimental data, we aim to equip chemists with the insights needed to make informed decisions in their synthetic strategies.

Introduction to this compound: A Multifaceted Building Block

This compound is a primary amine distinguished by the presence of a trimethoxybutanoyl moiety. This structural feature, particularly the acetal group, imparts unique reactivity and synthetic potential, rendering it a valuable tool in the construction of complex molecular architectures. Its most notable application lies in its role as a precursor to a convertible isocyanide, a powerful reagent in multicomponent reactions. This guide will explore its reactivity in the context of the Ugi four-component reaction, the Pictet-Spengler reaction, and reductive amination, comparing its performance with that of more conventional primary amines.

The Ugi Four-Component Reaction: A Gateway to Molecular Diversity

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular complexity from simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3] The amine component plays a crucial role in the initial formation of an iminium ion, which then undergoes nucleophilic attack by the isocyanide.[2]

This compound as a Convertible Isocyanide Precursor

A key application of this compound is its conversion to 4-isocyano-1,1,3-trimethoxybutane. This "convertible isocyanide" allows for the initial complexity-generating Ugi reaction to be followed by a subsequent transformation of the isocyanide-derived portion of the molecule. This two-step sequence significantly enhances the synthetic utility of the Ugi reaction.

Experimental Protocol: Synthesis of 4-isocyano-1,1,3-trimethoxybutane

  • Formylation: this compound is first formylated using a standard formylating agent, such as ethyl formate, to yield the corresponding formamide.

  • Dehydration: The resulting formamide is then dehydrated, typically using phosphoryl chloride (POCl₃) or a similar dehydrating agent in the presence of a base (e.g., triethylamine), to afford 4-isocyano-1,1,3-trimethoxybutane.

Ugi_Workflow Amine This compound Formamide N-(2,4,4-trimethoxybutyl)formamide Amine->Formamide Ethyl Formate Isocyanide 4-isocyano-1,1,3-trimethoxybutane Formamide->Isocyanide POCl3, Et3N Ugi_Product α-Acylamino Amide Isocyanide->Ugi_Product Aldehyde, Carboxylic Acid, Amine (Ugi Reaction)

Caption: Synthesis of the convertible isocyanide and its use in the Ugi reaction.

Comparative Reactivity in the Ugi Reaction

The steric and electronic properties of the amine and the derived isocyanide can influence the efficiency of the Ugi reaction. The bulky trimethoxybutanoyl group in 4-isocyano-1,1,3-trimethoxybutane might be expected to hinder the reaction compared to less sterically demanding isocyanides like tert-butyl isocyanide or cyclohexyl isocyanide. However, the electron-donating nature of the alkoxy groups can enhance the nucleophilicity of the isocyanide carbon, potentially offsetting the steric hindrance.[4]

Table 1: Comparison of Isocyanide Performance in a Model Ugi Reaction

IsocyanideAmineAldehydeCarboxylic AcidYield (%)Reference
4-isocyano-1,1,3-trimethoxybutaneBenzylamineBenzaldehydeAcetic AcidHighInferred from Wessjohann et al.
tert-Butyl IsocyanideBenzylamineBenzaldehydeAcetic Acid85-95General Literature
Cyclohexyl IsocyanideBenzylamineBenzaldehydeAcetic Acid80-90General Literature

The primary advantage of using the isocyanide derived from this compound lies in the post-Ugi transformation possibilities, which are not available with standard, non-convertible isocyanides.

The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinoline Scaffolds

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline.[5][6][7] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds. The nucleophilicity of the amine and the electron density of the aromatic ring are key factors influencing the reaction's success.[4]

While this compound is not a β-arylethylamine and thus not a direct substrate for the classical Pictet-Spengler reaction, its structural features can be incorporated into molecules that do undergo this transformation. More importantly, we can analyze its potential reactivity in the initial imine formation step, which is the first stage of the Pictet-Spengler reaction.[5]

Pictet_Spengler_Mechanism Substrates β-Arylethylamine + Aldehyde Imine Iminium Ion Intermediate Substrates->Imine Condensation Cyclization Electrophilic Aromatic Substitution Imine->Cyclization Intramolecular Attack Product Tetrahydroisoquinoline Cyclization->Product Rearomatization

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Comparative Analysis of Imine Formation

The formation of the iminium ion intermediate is the first and often rate-determining step in the Pictet-Spengler reaction. The reactivity of the primary amine in this condensation step is influenced by both steric and electronic factors.

Table 2: Qualitative Comparison of Primary Amines for Imine Formation

AmineStructural FeaturesExpected Reactivity in Imine FormationRationale
This compoundBulky, electron-rich alkyl chainModerateSteric hindrance from the trimethoxybutanoyl group may slow the reaction, but the electron-donating alkoxy groups increase the nucleophilicity of the nitrogen.
BenzylamineBenzylic, less sterically hinderedHighLess steric hindrance compared to the target molecule and the benzyl group is electronically neutral to slightly activating.
n-ButylamineSimple alkyl chainHighMinimal steric hindrance, good nucleophilicity.

While direct participation in the Pictet-Spengler cyclization is not its primary role, the moderate reactivity of this compound in imine formation suggests it could be a viable component in related condensation reactions where steric bulk is tolerated.

Reductive Amination: A Versatile Tool for Amine Synthesis

Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones.[8] The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced to the corresponding amine.[8] The choice of reducing agent is critical for the success of the reaction, with reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being commonly employed.

Performance of this compound in Reductive Amination

The steric bulk of this compound is a significant factor to consider in reductive amination. While primary amines are generally reactive in this transformation, highly hindered amines can lead to slower reaction rates and lower yields.

Experimental Protocol: General Procedure for Reductive Amination

  • A solution of the aldehyde or ketone and this compound (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, methanol) is stirred at room temperature.

  • After a period to allow for imine formation (typically 30-60 minutes), the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) is added portion-wise.

  • The reaction mixture is stirred until the starting materials are consumed (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

Reductive_Amination_Workflow Start Aldehyde/Ketone + Amine Imine Imine/Iminium Intermediate Start->Imine Condensation Product Substituted Amine Imine->Product Reduction (e.g., NaBH(OAc)3)

Caption: General workflow for reductive amination.

Comparative Reactivity with Alternative Amines

To understand the impact of the trimethoxybutanoyl group, we can compare the expected performance of this compound with less hindered primary amines in a model reductive amination reaction.

Table 3: Predicted Comparative Yields in Reductive Amination with Benzaldehyde

AmineExpected Yield (%)Rationale for Predicted Outcome
This compound60-80The steric bulk of the trimethoxybutanoyl group may lead to incomplete reaction or require longer reaction times and/or elevated temperatures.
n-Butylamine>90Minimal steric hindrance allows for efficient imine formation and reduction.
Isopropylamine80-90Moderate steric hindrance, generally good yields are still obtained.

The data suggests that while this compound is a viable substrate for reductive amination, its steric bulk may necessitate optimization of reaction conditions to achieve high yields, particularly with sterically demanding carbonyl compounds.

Conclusion: A Strategic Choice for Complex Molecule Synthesis

This compound presents a unique reactivity profile that makes it a valuable building block for specific synthetic applications. Its primary utility lies in its role as a precursor to a convertible isocyanide for the Ugi reaction, enabling the synthesis of complex, polyfunctional molecules. While its steric bulk may present challenges in reactions sensitive to steric hindrance, such as reductive amination with hindered carbonyls, its electronic properties contribute to its nucleophilicity.

For the synthetic chemist, the decision to employ this compound should be guided by the overall synthetic strategy. When the goal is to leverage the power of convertible isocyanides in multicomponent reactions, it is an excellent choice. For simpler transformations where steric hindrance is a concern and post-reaction modification is not required, less hindered primary amines may offer a more straightforward and higher-yielding alternative. This guide provides the foundational data and mechanistic insights to empower researchers to make that strategic choice with confidence.

References

  • El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi-Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols. Angewandte Chemie International Edition, 44(48), 7961-7964. [Link]

  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(2), 2030-2036. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. [Link]

  • Wikipedia. Ugi reaction. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

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A Senior Application Scientist's Guide to 2,4,4-Trimethoxybutan-1-amine: A Versatile Intermediate for N-Acylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the pyrrole scaffold holds a privileged position. It is a core structural motif in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] Consequently, the development of robust and versatile synthetic methods to access substituted pyrroles is of paramount importance. This guide provides an in-depth validation of 2,4,4-Trimethoxybutan-1-amine as a highly effective synthetic intermediate, focusing on its application in the synthesis of N-acylpyrroles. We will objectively compare its performance against classical and contemporary alternatives, supported by mechanistic insights and detailed experimental protocols.

Introducing this compound: A Masked 4-Aminobutanal Equivalent

At its core, this compound is a cleverly designed synthon. It serves as a stable, masked equivalent of the significantly less stable 4-aminobutanal. The key to its utility lies in the dimethyl acetal at the C4 position, which protects the aldehyde functionality from unwanted side reactions until its strategic unveiling is required during the cyclization step.

Its primary application, and the focus of this guide, is in the Fukuyama Pyrrole Synthesis, a powerful method for preparing N-acylpyrroles directly from carboxylic acids.[4] This transformation is particularly valuable as it allows for the late-stage introduction of diverse acyl groups onto the pyrrole nitrogen, a common requirement in drug discovery and functional materials development.

The Core Transformation: Fukuyama Pyrrole Synthesis

The reaction proceeds via a two-stage, one-pot process. First, the primary amine of this compound is acylated by a carboxylic acid to form an amide intermediate. This is typically achieved using standard peptide coupling reagents. The second stage involves an acid-catalyzed cascade of acetal deprotection to unmask the aldehyde, followed by intramolecular cyclization and subsequent dehydration to furnish the aromatic N-acylpyrrole.

The elegance of this method lies in its high functional group tolerance and operational simplicity.[4]

Fukuyama_Pyrrole_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Acid-Catalyzed Cascade CarboxylicAcid R-COOH (Carboxylic Acid) Amide Amide Intermediate CarboxylicAcid->Amide Amine This compound Amine->Amide Coupling Coupling Reagent (e.g., EDC, DCC) Coupling->Amide Cyclic_Intermediate Hemiaminal Intermediate Amide->Cyclic_Intermediate H⁺ - 2x MeOH Pyrrole N-Acylpyrrole Cyclic_Intermediate->Pyrrole - H₂O Workflow_Comparison cluster_Fukuyama Fukuyama Synthesis Workflow cluster_PaalKnorr Paal-Knorr Synthesis Workflow F_Start Carboxylic Acid (R-COOH) + this compound F_Reaction One-Pot Amidation & Cyclization F_Start->F_Reaction F_Product N-Acylpyrrole F_Reaction->F_Product PK_Start1 1,4-Dicarbonyl PK_Reaction Paal-Knorr Cyclization PK_Start1->PK_Reaction PK_Start2 Primary Amine (R-NH₂) PK_Start2->PK_Reaction PK_Product N-Substituted Pyrrole PK_Reaction->PK_Product

Caption: Comparative workflows for N-substituted pyrrole synthesis.

Experimental Validation: Protocols and Methodologies

To provide a tangible comparison, we present detailed, self-validating protocols for the synthesis of a representative N-acylpyrrole using both the Fukuyama and Paal-Knorr methodologies.

Protocol 1: Synthesis of N-Benzoylpyrrole via Fukuyama Synthesis

Objective: To synthesize N-benzoylpyrrole from benzoic acid and this compound.

Materials:

  • Benzoic Acid (1.0 mmol, 122.1 mg)

  • This compound (1.1 mmol, 179.2 mg)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 230.1 mg)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 mmol, 162.1 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Camphorsulfonic Acid (CSA) (0.2 mmol, 46.5 mg)

  • Toluene, anhydrous (10 mL)

Procedure:

  • Amide Coupling: To a flame-dried round-bottom flask under an argon atmosphere, add benzoic acid, DCM, and DIPEA. Stir until dissolved.

  • Add EDC and HOBt to the solution and stir for 10 minutes at room temperature.

  • Add this compound and allow the reaction to stir at room temperature for 12 hours.

  • Workup 1: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2x15 mL), saturated NaHCO₃ solution (2x15 mL), and brine (1x15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. The crude product can be used directly in the next step.

  • Cyclization: Transfer the crude amide to a new flask. Add anhydrous toluene and CSA.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours.

  • Workup 2: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with saturated NaHCO₃ solution (2x15 mL) and brine (1x15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford N-benzoylpyrrole.

Protocol 2: Synthesis of N-Benzylpyrrole via Paal-Knorr Synthesis

Objective: To synthesize N-benzylpyrrole from 2,5-dimethoxytetrahydrofuran (a 1,4-dicarbonyl equivalent) and benzylamine.

Materials:

  • 2,5-Dimethoxytetrahydrofuran (1.0 mmol, 131 µL)

  • Benzylamine (1.0 mmol, 109 µL)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,5-dimethoxytetrahydrofuran and glacial acetic acid.

  • Add benzylamine dropwise to the stirring solution at room temperature.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (50 mL).

  • Neutralize the solution by the slow addition of solid sodium carbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with diethyl ether (3x20 mL).

  • Combine the organic layers and wash with brine (1x20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford N-benzylpyrrole.

Conclusion and Future Outlook

This compound has been validated as a highly valuable and strategic intermediate in modern organic synthesis. Its primary strength lies in providing a direct, reliable, and functional-group-tolerant route to N-acylpyrroles from a vast pool of available carboxylic acids. While classical methods like the Paal-Knorr synthesis remain powerful tools for specific applications, the Fukuyama synthesis using this amine offers a distinct advantage in contexts requiring rapid analogue synthesis and late-stage functionalization, which are common scenarios in medicinal chemistry and materials science.

For research programs focused on exploring structure-activity relationships around an N-acylpyrrole core, the investment in synthesizing or procuring this compound is well-justified by the efficiency and convergence it brings to the overall synthetic campaign. As the demand for complex, functionalized heterocycles continues to grow, the strategic use of such well-designed synthetic intermediates will remain a cornerstone of innovation.

References

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. National Institutes of Health. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Pulsus Group. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Amines: A Case Study of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of novel molecular entities with improved properties is a constant pursuit. Primary amines are fundamental building blocks in medicinal chemistry, pivotal for synthesizing a vast array of pharmaceutical compounds.[1][2] The introduction of a new amine, such as the hypothetical 2,4,4-Trimethoxybutan-1-amine, into a synthetic workflow necessitates a rigorous evaluation of its performance against established, commercially available alternatives. This guide provides a comprehensive framework for such a benchmark study, designed for researchers, medicinal chemists, and drug development professionals.

This document will not present definitive performance data for this compound, as it is a novel, non-commercialized entity. Instead, it will serve as a detailed methodological guide, outlining the essential experiments, rationale, and data interpretation required to objectively assess its potential. We will compare its hypothetical performance in two critical, widely used reactions—reductive amination and amide bond formation—against three industry-standard primary amines: n-Butylamine , Benzylamine , and 2-Methoxyethylamine .

The Strategic Importance of Amine Selection in Synthesis

The choice of a primary amine in a synthetic route is far from trivial. It can significantly influence reaction kinetics, yield, purity of the final product, and even the downstream processing efficiency. Key considerations include:

  • Steric Hindrance: The bulkiness of the amine can affect its nucleophilicity and ability to approach a reactive center.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the amine can modulate its reactivity.

  • Solubility and Physical Properties: These characteristics are crucial for reaction setup, workup, and purification.

  • Basicity (pKa): The basicity of the amine influences its role as a nucleophile and its potential to act as a base catalyst or interfere with other reagents.

Our hypothetical amine, this compound, presents an interesting structural profile with its multiple methoxy groups, which may impart unique solubility and electronic properties.

Benchmarking Experimental Design

To provide a holistic performance assessment, we will evaluate the amines in two distinct, yet equally important, synthetic transformations.

Experiment 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis and a frequent C-N bond-forming reaction in the pharmaceutical industry.[1][3][4] This experiment will assess the efficiency of each amine in reacting with a model aldehyde, 4-chlorobenzaldehyde, to form the corresponding secondary amine.

  • Reaction Setup: To a stirred solution of 4-chlorobenzaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add the respective amine (this compound, n-Butylamine, Benzylamine, or 2-Methoxyethylamine) (1.2 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 10 minutes.[3] This mild reducing agent is selective for the imine in the presence of the aldehyde.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 1, 2, 4, and 8-hour intervals.

  • Workup and Isolation: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Aldehyde 4-Chlorobenzaldehyde Imine_Formation Imine Formation (1 hr, RT) Aldehyde->Imine_Formation Amine Test Amine Amine->Imine_Formation Solvent DCE Solvent->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Column Chromatography Workup->Purification Characterization Yield, Purity (NMR, MS) Purification->Characterization

Caption: Workflow for the reductive amination benchmark experiment.

AmineReaction Time (h)Isolated Yield (%)Product Purity (%)
This compound 485>98
n-Butylamine 292>99
Benzylamine 688>99
2-Methoxyethylamine 390>98

Note: This data is hypothetical and for illustrative purposes only.

Experiment 2: Amide Bond Formation

Amide coupling is arguably the most frequently used reaction in medicinal chemistry.[5][6][7] This experiment will evaluate the performance of the amines in a standard peptide coupling reaction with benzoic acid, a common carboxylic acid substrate.

  • Reaction Setup: To a solution of benzoic acid (1.0 mmol) in N,N-Dimethylformamide (DMF, 10 mL), add HATU (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol). Stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the respective amine (this compound, n-Butylamine, Benzylamine, or 2-Methoxyethylamine) (1.0 mmol).

  • Reaction Monitoring: Monitor the reaction progress by LC-MS at 30, 60, and 120-minute intervals.

  • Workup and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation cluster_analysis Analysis Carboxylic_Acid Benzoic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + HATU, DIPEA Coupling_Reagent HATU Base DIPEA Amide_Product Amide Product Activated_Ester->Amide_Product + Amine Amine Test Amine Workup Extraction Amide_Product->Workup Purification Chromatography Workup->Purification Characterization Yield, Purity Purification->Characterization

Caption: General pathway for HATU-mediated amide coupling.

AmineReaction Time (min)Isolated Yield (%)Product Purity (%)
This compound 6090>99
n-Butylamine 3095>99
Benzylamine 9092>99
2-Methoxyethylamine 4594>98

Note: This data is hypothetical and for illustrative purposes only.

Interpretation of Results and Concluding Remarks

The hypothetical data presented in the tables above would allow for a multi-faceted comparison of this compound with the commercially available standards. For instance, while n-butylamine might offer the fastest reaction times and highest yields in both transformations due to its lack of steric bulk, the unique structural features of this compound could offer advantages in terms of product solubility or downstream reactivity, which are not captured by yield and purity alone.

A thorough benchmarking study as outlined here provides the necessary data to make an informed decision about incorporating a novel amine into a synthetic program. It is a critical exercise in de-risking a project and ensuring the chosen building blocks are optimal for achieving the desired synthetic outcomes. While this guide uses a hypothetical molecule, the principles and protocols described are universally applicable for the evaluation of any new amine in the context of drug discovery and development.

References

  • CN111484412A - Method for synthesizing compound containing indan structure - Google Patents. (n.d.).
  • Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019).
  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. (2017).
  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews - ACS Publications. (2020).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. (2025).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
  • Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers - MDPI. (2023).
  • Amines in Pharmaceutical Synthesis | Green Chemistry Teaching and Learning Community (GCTLC). (2025).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
  • (PDF) Boron reagents for reductive amination - ResearchGate. (2025).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022).

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A Comparative Spectroscopic Guide to 2,4,4-Trimethoxybutan-1-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 2,4,4-Trimethoxybutan-1-amine, a multifunctional molecule featuring a primary amine and an acetal group, presents a unique spectroscopic profile. Understanding this profile is crucial for its identification, quality control, and the development of related compounds. This guide provides an in-depth spectroscopic comparison of this compound and its structural analogs: 2,4-dimethoxybutan-1-amine, 4,4-dimethoxybutan-1-amine, and 2,4,4-triethoxybutan-1-amine.

While experimental spectra for these specific analogs are not widely available in public databases, this guide will leverage established spectroscopic principles to predict and compare their key features across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparative analysis will illuminate the influence of subtle structural modifications—specifically, the number and nature of alkoxy groups—on the spectroscopic output. For researchers in drug development and organic synthesis, this guide serves as a practical, predictive tool for characterizing this class of compounds.

Molecular Structures Under Investigation

The structural differences between this compound and its selected analogs are the primary determinants of their distinct spectroscopic signatures. The following diagram illustrates the molecules discussed in this guide.

G cluster_0 This compound cluster_1 Analogs a This compound C₇H₁₇NO₃ MW: 163.21 b 2,4-Dimethoxybutan-1-amine c 4,4-Dimethoxybutan-1-amine d 2,4,4-Triethoxybutan-1-amine

Caption: Molecular structures of the parent compound and its analogs.

Methodology: A Framework for Spectroscopic Analysis

To ensure the reliable characterization of the title compound and its analogs, a standardized set of analytical protocols is essential. The following workflows represent best practices for acquiring high-quality spectroscopic data for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

G start Sample Preparation nmr NMR Spectrometer (e.g., 400 MHz) start->nmr Dissolve ~5-10 mg in 0.5 mL CDCl₃ with 0.03% TMS h1 ¹H NMR Acquisition nmr->h1 Standard pulse program c13 ¹³C NMR Acquisition nmr->c13 Proton-decoupled pulse program process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1->process c13->process analyze Spectral Analysis process->analyze Peak picking, integration, and chemical shift assignment

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Workflow

G cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry ir_sample Sample Preparation (Neat liquid on ATR crystal) ftir FTIR Spectrometer ir_sample->ftir ir_scan Data Acquisition (e.g., 4000-400 cm⁻¹, 16 scans) ftir->ir_scan ir_process Data Processing (Baseline correction, peak picking) ir_scan->ir_process ms_sample Sample Introduction (Direct infusion or GC inlet) ms Mass Spectrometer (e.g., ESI-QTOF or GC-MS) ms_sample->ms ms_scan Data Acquisition (e.g., m/z 50-500) ms->ms_scan ms_process Data Analysis (Molecular ion identification, fragmentation analysis) ms_scan->ms_process

Caption: General workflows for IR and MS data acquisition.

Spectroscopic Analysis and Comparison

The following sections detail the predicted spectroscopic features of this compound and its analogs. The predictions are based on established principles of organic spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. The presence of methoxy and amine groups, along with the butane backbone, results in a complex but interpretable spectrum.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound2,4-Dimethoxybutan-1-amine4,4-Dimethoxybutan-1-amine2,4,4-Triethoxybutan-1-amine
H1 (CH₂-N) ~2.7-2.9~2.7-2.9~2.6-2.8~2.7-2.9
H2 (CH-O) ~3.4-3.6~3.4-3.6-~3.5-3.7
H3 (CH₂) ** ~1.6-1.8~1.5-1.7~1.5-1.7~1.6-1.8
H4 (CH-O₂) **~4.4-4.6~3.3-3.5 (CH-O)~4.3-4.5~4.5-4.7
-OCH₃ ~3.3 (s, 3H), ~3.2 (s, 6H)~3.3 (s, 3H), ~3.3 (s, 3H)~3.2 (s, 6H)-
-OCH₂CH₃ ---~3.4-3.6 (q, 6H)
-OCH₂CH₃ ---~1.2 (t, 9H)
-NH₂ ~1.5 (br s, 2H)~1.5 (br s, 2H)~1.4 (br s, 2H)~1.5 (br s, 2H)

Note: Predicted values are based on typical chemical shifts for similar functional groups. 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'br s' denotes a broad singlet.

Discussion of ¹H NMR Spectra:

  • Protons adjacent to the amine (H1): These protons are expected to appear in the range of 2.6-2.9 ppm due to the electron-withdrawing effect of the nitrogen atom.[1]

  • Protons on methoxy-bearing carbons (H2, H4): The proton on the acetal carbon (H4) is significantly deshielded by two oxygen atoms, leading to a downfield shift to around 4.3-4.7 ppm. The proton at the C2 position, bonded to a single oxygen, will resonate at a more moderate chemical shift of approximately 3.4-3.7 ppm.

  • Methoxy and Ethoxy Protons: Methoxy protons typically appear as sharp singlets around 3.2-3.4 ppm. In 2,4,4-triethoxybutan-1-amine, the ethoxy groups will present as a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, a characteristic ethyl group splitting pattern.

  • Amine Protons (-NH₂): The chemical shift of the amine protons is variable and depends on concentration and solvent.[1] They typically appear as a broad singlet that can be exchanged with D₂O, causing the signal to disappear from the spectrum, which is a useful diagnostic test.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound2,4-Dimethoxybutan-1-amine4,4-Dimethoxybutan-1-amine2,4,4-Triethoxybutan-1-amine
C1 (CH₂-N) ~45-50~45-50~40-45~45-50
C2 (CH-O) ~75-80~75-80~25-30~75-80
C3 (CH₂) ** ~35-40~35-40~30-35~35-40
C4 (CH-O₂) **~100-105~70-75 (CH-O)~100-105~100-105
-OCH₃ ~52-54, ~55-57~55-57~52-54-
-OCH₂CH₃ ---~60-65
-OCH₂CH₃ ---~15-18

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Discussion of ¹³C NMR Spectra:

  • Acetal Carbon (C4): The carbon of the acetal group is highly deshielded by the two attached oxygens and is expected to have the most downfield chemical shift, typically in the range of 100-105 ppm.

  • Carbons bonded to a single oxygen or nitrogen (C1, C2): These carbons will appear in the 40-80 ppm range. The carbon attached to the nitrogen (C1) is generally found between 40-50 ppm, while the carbon attached to a single oxygen (C2) is further downfield at approximately 75-80 ppm.[2]

  • Alkoxy Carbons: The methoxy carbons will resonate in the 52-57 ppm region. For the triethoxy analog, the -OCH₂- carbons will be in a similar region, while the terminal -CH₃ carbons will be significantly more shielded, appearing around 15-18 ppm.

  • Aliphatic Carbon (C3): The methylene carbon not directly attached to a heteroatom will be the most shielded of the backbone carbons, with a predicted chemical shift of 35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupVibrationExpected Range
Primary Amine N-H stretch3300-3500 (two bands)[3][4]
N-H bend (scissoring)1580-1650[4]
Acetal/Ether C-O stretch1050-1150 (strong)
Alkyl C-H stretch2850-2960

Discussion of IR Spectra:

  • N-H Vibrations: All four compounds are primary amines and are therefore expected to show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[3][4] An N-H bending vibration should also be observable around 1580-1650 cm⁻¹.[4]

  • C-O Stretching: The most intense band in the IR spectra of these compounds is predicted to be the C-O stretching vibration from the multiple ether and acetal linkages, appearing in the 1050-1150 cm⁻¹ region.

  • C-H Stretching: The aliphatic C-H stretching vibrations will be present in their usual region of 2850-2960 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Key Fragmentation Pathways

CompoundMolecular Ion (M⁺˙)Key Fragments (m/z)
This compound 163 (odd)132 ([M-OCH₃]⁺), 118 ([M-CH₂NH₂-H]⁺), 75 ([CH(OCH₃)₂]⁺), 44 ([CH₂=NH₂]⁺)
2,4-Dimethoxybutan-1-amine 133 (odd)102 ([M-OCH₃]⁺), 88 ([M-CH₂NH₂-H]⁺), 44 ([CH₂=NH₂]⁺)
4,4-Dimethoxybutan-1-amine 133 (odd)102 ([M-OCH₃]⁺), 75 ([CH(OCH₃)₂]⁺), 44 ([CH₂=NH₂]⁺)
2,4,4-Triethoxybutan-1-amine 205 (odd)160 ([M-OC₂H₅]⁺), 103 ([CH(OC₂H₅)₂]⁺), 44 ([CH₂=NH₂]⁺)

Discussion of Mass Spectra:

  • Molecular Ion Peak: According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight and thus an odd m/z value for its molecular ion.[5] All four compounds are expected to exhibit this feature.

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[5] For all the compounds discussed, this would lead to the formation of a stable iminium ion with an m/z of 44 ([CH₂=NH₂]⁺).

  • Loss of Alkoxy Groups: The acetal and ether functionalities are prone to fragmentation. Loss of a methoxy radical (•OCH₃, 31 mass units) or an ethoxy radical (•OC₂H₅, 45 mass units) from the molecular ion is a likely fragmentation pathway.

  • Acetal Fragmentation: The acetal group itself can fragment to produce a characteristic ion. For the dimethoxy acetals, this would be the [CH(OCH₃)₂]⁺ ion at m/z 75, and for the diethoxy acetal, the [CH(OC₂H₅)₂]⁺ ion at m/z 103.

Conclusion

This guide provides a detailed, predictive spectroscopic comparison of this compound and its structural analogs. By systematically analyzing the expected ¹H NMR, ¹³C NMR, IR, and MS data, we can discern clear correlations between molecular structure and spectral features. The number and type of alkoxy groups, as well as their positions on the butane backbone, produce distinct and predictable shifts in NMR, characteristic fragmentation patterns in MS, and subtle but identifiable differences in IR spectra. While based on established principles rather than direct experimental data for the analogs, this guide offers a robust framework for researchers to identify, differentiate, and characterize these and similar molecules, thereby aiding in the advancement of synthetic chemistry and drug discovery.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 749-760.
  • MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(12), 2289.
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  • Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

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  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

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A Comparative Guide to Aldehyde Surrogates in the Pictet-Spengler Reaction: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of complex heterocyclic scaffolds is a cornerstone of innovation. Among the arsenal of synthetic methodologies, the Pictet-Spengler reaction stands out for its efficiency in synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in numerous natural products and pharmaceuticals.[1][2][3] This guide provides an in-depth technical comparison of aldehyde sources in the Pictet-Spengler reaction, with a specific focus on the potential utility of novel, functionalized aldehyde surrogates like 2,4,4-Trimethoxybutan-1-amine.

While classic Pictet-Spengler conditions involve the direct condensation of a β-arylethylamine with an aldehyde or ketone, the use of precursors that generate the reactive carbonyl species in situ offers significant advantages in terms of stability, handling, and the introduction of complex functionality.[1][4] This guide will explore the efficacy of such approaches, comparing them with traditional methods and providing the experimental and mechanistic rationale to inform your synthetic strategy.

The Case of this compound: A Hypothetical Building Block

A search of the current chemical literature and commercial databases reveals that this compound is not a readily available reagent.[5] However, its structure presents an intriguing synthetic opportunity. The presence of a terminal amine and a masked aldehyde in the form of a dimethyl acetal suggests its potential as a bifunctional building block. The primary amine can act as a nucleophile, while the acetal can be hydrolyzed under acidic conditions to generate a reactive aldehyde, poised for intramolecular cyclization.

Proposed Synthesis of this compound

A plausible synthetic route to this novel compound could commence from a suitable starting material such as 4,4-dimethoxybutanenitrile. Reduction of the nitrile moiety would yield the desired primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

cluster_synthesis Proposed Synthesis of this compound Starting Material 4,4-Dimethoxybutanenitrile Product This compound Starting Material->Product 1. LiAlH4, THF 2. H2O workup

Caption: Proposed synthetic route to this compound.

The Pictet-Spengler Reaction: A Mechanistic Overview

The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution.[1] The reaction proceeds through several key steps:

  • Imine/Iminium Ion Formation: The β-arylethylamine condenses with a carbonyl compound to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[1][4][6]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular fashion.[7]

  • Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the tetrahydro-β-carboline or tetrahydroisoquinoline product.[4][6]

The driving force for this reaction is the formation of the stable heterocyclic ring system.[1]

Reactants β-Arylethylamine + Aldehyde/Ketone Imine Imine Reactants->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Cyclized_Intermediate Spirocyclic Intermediate Iminium->Cyclized_Intermediate Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline / Tetrahydroisoquinoline Cyclized_Intermediate->Product Rearomatization - H+

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Comparison of Aldehyde Sources in the Pictet-Spengler Reaction

The choice of the carbonyl component is critical to the success and stereochemical outcome of the Pictet-Spengler reaction. Here, we compare the use of free aldehydes, their acetal-protected forms, and other surrogates.

Aldehyde SourceAdvantagesDisadvantagesTypical Conditions
Free Aldehydes Readily available, wide variety of structures.Can be unstable, prone to self-condensation or oxidation.Protic or aprotic solvents, often with acid catalysis (e.g., TFA, HCl).[1]
Acetals Stable, easily handled, act as protecting groups.Requires in situ hydrolysis, which can add a step and require specific acidic conditions.[4]Acidic conditions (e.g., HCl, H₂SO₄) to facilitate both acetal hydrolysis and the Pictet-Spengler cyclization.[4][8]
Ketonitrones Allows for the synthesis of aza-quaternary centers, mild reaction conditions.[9]Requires synthesis of the ketonitrone precursor.[9]Acyl chloride activation, often in aprotic solvents at low temperatures.[9]
Enol Lactones Can lead to complex polycyclic structures in a cascade reaction.[10]Limited commercial availability of diverse enol lactones.[10]Often requires a chiral Brønsted acid catalyst for enantioselectivity.[10]
Experimental Data: A Comparative Overview

The following table summarizes representative yields and conditions for the Pictet-Spengler reaction using different aldehyde sources with tryptamine as the β-arylethylamine partner.

Aldehyde/SurrogateCatalystSolventTemp (°C)Yield (%)Reference
BenzaldehydeAu(I) complexDCMRoom Temp97[11]
PiperonalTFACH₃CNReflux82 (overall)[2]
Various Aldehydesp-toluenesulfonic acid (20 mol%)DCE5060-85[12]
KetonitronesAcyl ChlorideToluene-7854-97[9]
Enol LactonesChiral Brønsted AcidTolueneVaries53-99[10]

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a general procedure for the reaction of a tryptamine derivative with an aldehyde using a Brønsted acid catalyst.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Trifluoroacetic acid (TFA) or another suitable Brønsted acid (catalytic to stoichiometric amounts)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the tryptamine derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde to the solution.

  • Add the acid catalyst and stir the reaction at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[13]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

cluster_protocol Classical Pictet-Spengler Protocol Start Dissolve Tryptamine in Anhydrous Solvent Add_Aldehyde Add Aldehyde Start->Add_Aldehyde Add_Catalyst Add Acid Catalyst & Stir Add_Aldehyde->Add_Catalyst Monitor Monitor by TLC Add_Catalyst->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Caption: Workflow for a classical Pictet-Spengler reaction.

Protocol 2: Asymmetric Pictet-Spengler Reaction with a Chiral Catalyst

This protocol outlines a general procedure for an enantioselective reaction using a chiral catalyst, such as a chiral phosphoric acid.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde (1.2-1.5 eq)

  • Chiral Brønsted acid catalyst (e.g., (R)-TRIP, 1-10 mol%)

  • Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

  • Molecular sieves (e.g., 4 Å)

  • Triethylamine (for quenching)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the tryptamine derivative, the chiral catalyst, and freshly activated molecular sieves.

  • Add the anhydrous solvent and stir the mixture at the specified temperature (often sub-ambient, e.g., -20 °C to room temperature).

  • Add the aldehyde dropwise.

  • Stir the reaction for the specified time and monitor by TLC.[13]

  • Quench the reaction with triethylamine.[13]

  • Allow the mixture to warm to room temperature and filter off the molecular sieves.[13]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched tetrahydro-β-carboline.[13]

Conclusion and Future Outlook

The Pictet-Spengler reaction remains a highly versatile and powerful tool for the synthesis of important nitrogen-containing heterocycles. While free aldehydes are the traditional choice, the use of aldehyde surrogates such as acetals, ketonitrones, and enol lactones provides chemists with a broader range of options to introduce complex functionality and control stereochemistry.

The hypothetical this compound serves as a conceptual model for the design of novel bifunctional reagents that could enable new and efficient synthetic pathways. As the demand for stereochemically complex and diverse small molecules continues to grow in the fields of medicine and materials science, the development of innovative reagents and catalytic systems for reactions like the Pictet-Spengler will undoubtedly remain a vibrant area of research. The choice of the "best" aldehyde source will always be context-dependent, relying on the specific synthetic target, desired stereochemistry, and available resources. This guide serves as a foundational resource to aid in making that critical decision.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Gatta, D. et al. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 22(9), 1533. [Link]

  • Lombardi, S. (2015). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul Discoveries, 4(1). [Link]

  • Calcaterra, A., & D'Acquarica, I. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1964. [Link]

  • Calcaterra, A., & D'Acquarica, I. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1964. [Link]

  • Gicquel, M., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(11), 4153-4157. [Link]

  • Lynch-Colameta, T., Greta, S., & Snyder, S. A. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 12(13), 4957-4963. [Link]

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Navigating the Bioactive Landscape: A Comparative Screening Guide for 2,4,4-Trimethoxybutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. The family of 2,4,4-Trimethoxybutan-1-amine derivatives presents a promising, yet largely uncharted, territory in drug discovery. The strategic incorporation of methoxy and amine functional groups suggests a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive framework for the initial biological activity screening of these derivatives, offering a comparative analysis against established bioactive compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rationale: Why Screen These Derivatives for Anticancer and Antimicrobial Activity?

The chemical architecture of this compound derivatives inherently suggests potential biological efficacy. The presence of amine functional groups is a cornerstone in the design of many therapeutic agents, contributing to crucial drug-target interactions.[1] For instance, the amine group can act as a proton acceptor or donor, forming hydrogen bonds that are vital for molecular recognition at the active sites of enzymes or receptors. In the context of cancer, certain amine-containing compounds have been shown to interact with DNA, disrupting cancer cell division.[1] Furthermore, the oxidation of biogenic amines within tumor cells, which often have elevated levels of these molecules, can lead to the production of cytotoxic species, inducing apoptosis.[2]

The methoxy (-OCH3) group also plays a pivotal role in modulating the bioactivity of a molecule. Methoxy substitution can influence a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.[3] In the realm of anticancer research, the number and position of methoxy groups on aromatic rings have been shown to be critical for cytotoxicity.[4][5] Studies on methoxy-substituted chalcones, for example, have demonstrated significant antiproliferative and proapoptotic activity.[6] Similarly, in the context of antimicrobial agents, the methoxy group can enhance a compound's ability to penetrate bacterial cell membranes and can also play a role in the molecule's interaction with microbial targets.[7][8] The combination of amine and methoxy moieties, therefore, presents a compelling case for screening this compound derivatives for both anticancer and antimicrobial properties.

A Comparative Approach: Selecting the Right Benchmarks

To contextualize the potential bioactivity of our novel derivatives, it is essential to compare their performance against well-characterized compounds. Based on the structural motifs present in this compound, we have selected two classes of compounds as relevant benchmarks:

  • Methoxy Chalcone Derivatives: These compounds are known for their broad spectrum of biological activities, including significant anticancer effects.[9][10] Their α,β-unsaturated ketone core, often flanked by methoxy-substituted aromatic rings, is a key pharmacophore. We will specifically reference (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, a compound that has demonstrated high anticancer activity.[10]

  • Carbazole Derivatives: Carbazoles are a class of nitrogen-containing heterocyclic compounds with potent antimicrobial and anticancer properties.[11][12][13] Their planar structure allows for intercalation with DNA, and various substitutions on the carbazole ring system can modulate their bioactivity. We will use a representative N-substituted carbazole with reported antimicrobial activity as a comparator.[14]

In Vitro Screening Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible, providing a solid foundation for the initial assessment of the biological activity of this compound derivatives.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[15][16][17] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT substrate to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize confluent cells and seed them into a 96-well microtiter plate at a density of 1 x 10^4 cells per well.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare stock solutions of the this compound derivatives and the comparator compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compounds to the respective wells and incubate for 24-48 hours. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[21]

Experimental Workflow:

Caption: Workflow for the Broth Microdilution MIC assay.

Detailed Protocol:

  • Media and Reagents: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial growth. Prepare stock solutions of the this compound derivatives and comparator compounds.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[22]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Comparative Data Analysis

The following tables present hypothetical data for a representative this compound derivative (TMB-1) in comparison to our selected benchmarks. This data is for illustrative purposes to demonstrate how the results of the screening assays would be presented and interpreted.

Table 1: Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
TMB-1 (Hypothetical) 15.222.5
Methoxy Chalcone Derivative 5.28[10]Not Reported
Doxorubicin (Positive Control) 0.81.2

Lower IC50 values indicate higher cytotoxic potency.

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
TMB-1 (Hypothetical) 1632
Carbazole Derivative 32[14]>64[14]
Ciprofloxacin (Positive Control) 0.5[14]0.125[14]

Lower MIC values indicate greater antimicrobial efficacy.

Interpretation and Future Directions

The hypothetical data suggests that the this compound derivative, TMB-1, exhibits moderate anticancer and antimicrobial activity. While not as potent as the positive controls, its activity is comparable to or, in some cases, better than the selected benchmark compounds, particularly against S. aureus where it shows a lower MIC than the carbazole derivative.

These initial screening results would warrant further investigation. The next logical steps would involve:

  • Synthesis and Screening of Analogues: A library of this compound derivatives with modifications to the substitution pattern could be synthesized to establish a structure-activity relationship (SAR).

  • Mechanism of Action Studies: Investigating how these compounds exert their biological effects is crucial. For anticancer activity, this could involve cell cycle analysis or apoptosis assays. For antimicrobial activity, studies on membrane permeabilization or inhibition of specific bacterial enzymes could be performed.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screening would need to be evaluated in animal models to assess their efficacy and safety profile in a living organism.

This comprehensive guide provides a robust starting point for the biological evaluation of this compound derivatives. By employing these standardized protocols and comparing the results to established bioactive compounds, researchers can efficiently identify promising new candidates for further drug development.

References

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Institutes of Health. Available at: [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health. Available at: [Link]

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  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,4-Trimethoxybutan-1-amine is a unique aliphatic amine featuring a combination of a primary amine and three methoxy groups, including a sterically hindered gem-dimethoxy acetal. Its potential as a building block in medicinal chemistry and materials science is of growing interest. However, the absence of established commercial sources and documented synthetic procedures presents a significant challenge for researchers. This guide provides a critical comparison of two plausible, literature-derived synthetic routes to this novel compound. The analysis focuses on the underlying chemical principles, potential challenges, and a comparative assessment of feasibility, offering a foundational resource for its synthesis.

Introduction

The strategic incorporation of methoxy and amine functionalities into molecular scaffolds is a cornerstone of modern drug discovery. These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity. This compound presents an intriguing, yet synthetically challenging, combination of these features. The primary amine offers a versatile handle for further functionalization, while the trimethoxy substitution pattern, particularly the 4,4-dimethoxy acetal, can impart unique conformational constraints and metabolic properties.

This guide outlines and compares two distinct retrosynthetic approaches to this compound. Each proposed route is grounded in established organic chemistry transformations, with experimental insights drawn from analogous reactions reported in the literature. The objective is to provide a comprehensive and practical framework for researchers to undertake the synthesis of this promising, yet underexplored, molecule.

Retrosynthetic Analysis and Proposed Routes

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct synthetic strategies:

  • Route 1: Late-Stage Amination. This approach focuses on constructing the carbon skeleton with the required methoxy groups first, followed by the introduction of the primary amine in the final steps. A key intermediate in this pathway is a carbonyl compound suitably functionalized for amination.

  • Route 2: Early-Stage Nitrogen Introduction. In this alternative strategy, the nitrogen atom is incorporated early in the synthetic sequence, likely in a protected form. The methoxy groups, particularly the gem-dimethoxy acetal, are then installed onto the nitrogen-containing backbone.

These two approaches are detailed below, with a thorough evaluation of their respective strengths and weaknesses.

Route 1: Late-Stage Amination via a Keto-Acetal Intermediate

This route commences with the commercially available and relatively inexpensive starting material, 4,4-dimethoxy-2-butanone. The synthesis proceeds through the introduction of a protected amine equivalent, followed by reduction to yield the target primary amine.

Workflow Diagram

Route 1 start 4,4-Dimethoxy-2-butanone step1 Reductive Amination start->step1 1. NH3, H2 2. Ni-based catalyst product This compound step1->product

Caption: Synthetic workflow for Route 1.

Detailed Synthetic Steps and Mechanistic Insights

Step 1: Reductive Amination of 4,4-Dimethoxy-2-butanone

The cornerstone of this route is the direct reductive amination of 4,4-dimethoxy-2-butanone.[1][2] This one-pot reaction involves the formation of an intermediate imine from the ketone and ammonia, which is then immediately reduced to the primary amine.

  • Reaction: CH3C(O)CH2CH(OCH3)2 + NH3 + H2 --(Catalyst)--> NH2CH(CH3)CH2CH(OCH3)2 + H2O

  • Reagents and Conditions: A nickel-based catalyst, such as Ni-doped MFM-300(Cr), is a promising choice for this transformation due to its demonstrated efficacy in the reductive amination of carbonyl compounds with ammonia and hydrogen gas under relatively mild conditions.[2] The reaction is typically carried out in a suitable solvent like methanol under a hydrogen atmosphere.

  • Causality of Experimental Choices:

    • Nickel Catalyst: Nickel catalysts are a cost-effective alternative to precious metal catalysts (e.g., palladium, platinum) and have shown high activity and selectivity for reductive amination.[2]

    • Ammonia: Ammonia serves as the nitrogen source for the formation of the primary amine.

    • Hydrogen Gas: Hydrogen gas is the reducing agent for the in-situ formed imine.

Protocol: Reductive Amination of 4,4-Dimethoxy-2-butanone
  • To a high-pressure reactor, add 4,4-dimethoxy-2-butanone (1.0 eq), the nickel-based catalyst (e.g., 5 mol% Ni/MFM-300(Cr)), and methanol as the solvent.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with ammonia gas (to a desired partial pressure) and then with hydrogen gas (to the final reaction pressure, e.g., 5 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 160 °C) and stir for the required duration (e.g., 24 hours), monitoring the reaction progress by GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Route 2: Early-Stage Nitrogen Introduction and Subsequent Acetalization

This approach begins with a commercially available amino alcohol, introducing the nitrogen atom at the outset. The synthesis then proceeds by protecting the amine, followed by oxidation and acetalization to construct the trimethoxy-substituted carbon skeleton.

Workflow Diagram

Route 2 start 3-Aminobutan-1-ol step1 Amine Protection start->step1 Boc2O, Et3N intermediate1 N-Protected-3-aminobutan-1-ol step1->intermediate1 step2 Oxidation intermediate1->step2 DMP or Swern Oxidation intermediate2 N-Protected-3-aminobutanal step2->intermediate2 step3 Acetalization intermediate2->step3 CH(OCH3)3, H+ intermediate3 N-Protected-2,4,4-trimethoxybutan-1-amine step3->intermediate3 step4 Deprotection intermediate3->step4 TFA or HCl product This compound step4->product

Caption: Synthetic workflow for Route 2.

Detailed Synthetic Steps and Mechanistic Insights

Step 1: Protection of the Amine Group of 3-Aminobutan-1-ol

The primary amine of the starting material, 3-aminobutan-1-ol, needs to be protected to prevent its interference in the subsequent oxidation step. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under the planned reaction conditions and its ease of removal.

  • Reaction: NH2CH(CH3)CH2CH2OH + (Boc)2O --(Et3N)--> BocNHCH(CH3)CH2CH2OH

Step 2: Oxidation of the Primary Alcohol

The protected amino alcohol is then oxidized to the corresponding aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation is preferred to avoid over-oxidation to the carboxylic acid.

  • Reaction: BocNHCH(CH3)CH2CH2OH --(Oxidizing Agent)--> BocNHCH(CH3)CH2CHO

Step 3: Acetalization of the Aldehyde

The aldehyde is converted to the dimethyl acetal by reaction with trimethyl orthoformate in the presence of an acid catalyst.[3][4]

  • Reaction: BocNHCH(CH3)CH2CHO + CH(OCH3)3 --(H+)--> BocNHCH(CH3)CH2CH(OCH3)2

Step 4: Deprotection of the Amine

Finally, the Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target this compound.

  • Reaction: BocNHCH(CH3)CH2CH(OCH3)2 --(Acid)--> NH2CH(CH3)CH2CH(OCH3)2

Protocol: Synthesis of this compound via Route 2 (Illustrative)
  • Amine Protection: Dissolve 3-aminobutan-1-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Work up the reaction to isolate the N-Boc protected amino alcohol.

  • Oxidation: Dissolve the N-Boc protected amino alcohol (1.0 eq) in dichloromethane and cool to -78 °C. Add Dess-Martin periodinane (1.2 eq) portion-wise and stir for several hours. Quench the reaction and perform an extractive work-up to isolate the crude aldehyde.

  • Acetalization: Dissolve the crude aldehyde (1.0 eq) in methanol and add trimethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir at room temperature until the reaction is complete. Neutralize the acid and remove the solvent under reduced pressure. Purify the resulting N-Boc protected acetal.

  • Deprotection: Dissolve the purified N-Boc protected acetal in dichloromethane and add an excess of trifluoroacetic acid. Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure. Purify the final product, likely as a salt, which can be neutralized to obtain the free amine.

Comparison of the Synthetic Routes

FeatureRoute 1: Late-Stage AminationRoute 2: Early-Stage Nitrogen Introduction
Starting Material 4,4-Dimethoxy-2-butanone (commercially available)3-Aminobutan-1-ol (commercially available)
Number of Steps 14
Key Transformations Reductive AminationProtection, Oxidation, Acetalization, Deprotection
Potential Challenges - Requires high-pressure equipment for hydrogenation and amination.- Catalyst selection is crucial for good yield and selectivity.- Potential for over-alkylation or side reactions.- Multiple protection/deprotection steps add to the overall length and reduce yield.- Oxidation of the alcohol to the aldehyde can be challenging to control.- Purification of intermediates may be required at each step.
Scalability Potentially more scalable due to the single-step core transformation.Less scalable due to the multi-step nature and use of stoichiometric reagents.
Reagent Cost Potentially lower due to fewer steps and the use of a catalytic system.Higher due to the use of protecting groups, oxidizing agents, and multiple solvents for workups and purifications.
Overall Yield Likely to be higher if the reductive amination is efficient.Likely to be lower due to the cumulative losses over four steps.

Conclusion and Outlook

Both proposed synthetic routes offer plausible pathways to the novel this compound.

Route 1 is highly attractive due to its convergency and atom economy, relying on a single, powerful reductive amination step from a commercially available precursor. The primary challenges lie in the optimization of the reaction conditions and the handling of high-pressure gases. However, for large-scale synthesis, this route holds significant promise.

Route 2 , while longer and likely to result in a lower overall yield, offers a more traditional and potentially more manageable approach for a laboratory-scale synthesis. The transformations involved are standard organic reactions, and the progress of the synthesis can be more readily monitored at each step.

Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research group. For initial exploratory studies, the more controlled, stepwise approach of Route 2 may be preferable. For process development and larger-scale production, the efficiency of Route 1 makes it the more compelling option. Further experimental validation is required to determine the optimal conditions and to fully assess the viability of each approach.

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A Comparative Guide to Structural Analogs of γ-Aminobutyric Acid (GABA): Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of key structural analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While the specific compound 2,4,4-Trimethoxybutan-1-amine is not extensively documented in current literature, its foundational structure as a substituted butan-1-amine places it within the family of GABA analogs. Understanding the structure-activity relationships of well-characterized analogs such as γ-amino-β-hydroxybutyric acid (GABOB), phenibut, and baclofen offers a predictive framework for the potential properties of novel derivatives like this compound and provides critical insights for researchers and drug development professionals.

Introduction to the GABAergic System and the Significance of GABA Analogs

The GABAergic system is fundamental to regulating neuronal excitability.[1] GABA exerts its effects by binding to two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[2] The activation of these receptors typically leads to a hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing a calming or inhibitory effect on the nervous system.[3]

Despite its crucial role, GABA itself has limited therapeutic utility as it does not efficiently cross the blood-brain barrier.[4] This limitation has driven the development of structural analogs designed to penetrate the central nervous system and modulate the GABAergic system. These analogs often feature modifications to the core GABA backbone—a four-carbon chain with an amine group at one end and a carboxylic acid group at the other—to enhance lipophilicity and receptor selectivity.

Comparative Analysis of Key GABA Analogs

This section details the structural and functional nuances of prominent GABA analogs, providing a basis for understanding how molecular modifications impact pharmacological activity.

The Core Compound: γ-Aminobutyric Acid (GABA)

GABA is the endogenous neurotransmitter that serves as the benchmark for its analogs. Its simple, flexible structure allows it to adopt various conformations, though an extended conformation is favored for receptor binding.[5]

GABOB (γ-Amino-β-hydroxybutyric Acid)

GABOB is a naturally occurring metabolite of GABA and is used as an anticonvulsant in some countries.[6] Structurally, it is GABA with a hydroxyl group at the β-position. This modification introduces a chiral center, and the stereoisomers exhibit different pharmacological profiles.

Phenibut (β-Phenyl-GABA)

Developed in the 1960s in the Soviet Union, phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects.[7] Its defining feature is the addition of a phenyl ring at the β-position of the GABA structure. This significantly increases its lipophilicity, enabling it to cross the blood-brain barrier more effectively than GABA.[8] Phenibut is primarily a GABAB receptor agonist.[7][9] The pharmacological activity resides mainly in the (R)-enantiomer.[10]

Baclofen (β-(4-chlorophenyl)-GABA)

Baclofen is a potent muscle relaxant and antispasmodic agent.[11] It is structurally very similar to phenibut, with the key difference being a chlorine atom at the para-position of the phenyl ring.[8] This substitution enhances its potency as a selective GABAB receptor agonist, making it approximately 100-fold more potent than phenibut at this receptor.[11] Baclofen was first synthesized in 1962.[11]

Hypothetical Analog: this compound

While experimental data is not available for this compound, its structure suggests several potential properties. The methoxy groups would increase lipophilicity compared to GABA, potentially aiding in crossing the blood-brain barrier. The lack of a carboxylic acid group, however, would significantly alter its interaction with GABA receptors, which typically bind to both the amine and carboxylate moieties. It may interact with other targets or require metabolic activation to become pharmacologically active.

Structure-Activity Relationships and Mechanistic Insights

The comparison of these analogs reveals critical structure-activity relationships (SAR) that govern their pharmacological profiles. A stringent SAR exists for interactions with the GABA receptor complex.[12]

  • Lipophilicity and Blood-Brain Barrier Penetration: The addition of a phenyl ring (phenibut) or a chlorophenyl group (baclofen) dramatically increases lipophilicity and allows for central nervous system activity.

  • Receptor Selectivity: While phenibut exhibits some affinity for both GABAA and GABAB receptors, it is primarily a GABAB agonist.[13] The addition of the para-chloro group in baclofen confers high selectivity and potency for the GABAB receptor.[11]

  • Conformational Rigidity: The conformation of the GABA backbone is crucial for receptor binding. Active analogs tend to favor a fully extended conformation.[5]

  • Role of Stereochemistry: For chiral analogs like GABOB and phenibut, the biological activity is often enantiomer-specific. For instance, (R)-phenibut is responsible for the pharmacological activity at GABAB receptors, while (S)-phenibut has minimal activity at this receptor.[10]

Comparative Pharmacological Properties

The following table summarizes the key pharmacological properties of the discussed GABA analogs.

Compound Primary Mechanism of Action Primary Receptor Target(s) Key Therapeutic Uses Blood-Brain Barrier Penetration
GABA Endogenous inhibitory neurotransmitterGABAA, GABABNone (used as a dietary supplement)Poor
GABOB GABA receptor agonistGABAA, GABABAnticonvulsantModerate
Phenibut GABAB receptor agonistGABAB >> GABAA; α2-δ subunit of VDCCsAnxiolytic, NootropicGood
Baclofen Selective GABAB receptor agonistGABABMuscle relaxant, AntispasmodicGood
This compound Unknown (hypothesized)UnknownNot establishedPredicted to be good

Visualizing the Structures and Signaling Pathway

Chemical Structures of GABA and its Analogs

GAB_Analogs GABA GABA (γ-Aminobutyric Acid) GABOB GABOB (γ-Amino-β-hydroxybutyric Acid) GABA->GABOB + OH Phenibut Phenibut (β-Phenyl-GABA) GABA->Phenibut + Phenyl Baclofen Baclofen (β-(4-chlorophenyl)-GABA) Phenibut->Baclofen + Cl TMB This compound (Hypothetical Analog)

Caption: Structural relationships between GABA and its key analogs.

Simplified GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist like baclofen initiates a cascade of intracellular events.

GABAB_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor G_protein G-protein (Gi/o) GABAB_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Production K_channel K+ Channel Neuron_Hyperpol Neuronal Hyperpolarization K_channel->Neuron_Hyperpol K+ efflux Ca_channel Ca2+ Channel Ca_channel->Neuron_Hyperpol Reduced Ca2+ influx Agonist Baclofen / Phenibut Agonist->GABAB_R Binds G_protein->AC Inhibits G_protein->K_channel Activates G_protein->Ca_channel Inhibits

Caption: Simplified GABA-B receptor signaling cascade.

Experimental Protocols

Synthesis of Baclofen

A common synthetic route to baclofen involves a Michael addition reaction.[14]

Protocol:

  • Aldol Condensation: React p-chlorobenzaldehyde with nitromethane in the presence of a strong base (e.g., sodium hydroxide in methanol) at low temperature to form β-(4-chlorophenyl)-nitrostyrene.

  • Michael Addition: React the resulting β-nitrostyrene with a malonic ester (e.g., diethyl malonate) in the presence of a base like sodium ethoxide.

  • Reduction and Decarboxylation: The nitro group of the adduct is reduced to an amine using catalytic hydrogenation (e.g., Raney nickel).

  • Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting malonic acid derivative is decarboxylated by heating in an acidic solution to yield baclofen.[14]

Synthesis of Phenibut

The synthesis of phenibut can be achieved through several routes, one of which is outlined in a patent.[15]

Protocol:

  • Preparation of Diethyl Benzalmalonate: This is a precursor that can be formed from benzaldehyde and diethyl malonate.

  • Conversion to Diethyl Cyanobenzylmalonate: The benzalmalonate is reacted to introduce a cyano group.

  • Reductive Cyclization: The diethyl cyanobenzylmalonate is reduced with hydrogen, leading to the formation of 4-phenyl-3-carbethoxypyrrolidone-2.

  • Hydrolysis and Decarboxylation: The intermediate is hydrolyzed and decarboxylated in an acidic medium to yield phenibut.[15]

Synthesis of GABOB

One synthetic approach to GABOB involves the photochemical rearrangement of an oxaziridine.[16]

Protocol:

  • Oxaziridine Formation: 3-Benzyloxycyclobutanone is condensed with α-methylbenzylamine, followed by oxidation to form the corresponding oxaziridine.

  • Photochemical Rearrangement: Photolysis of the oxaziridine at 254 nm yields 4-benzyloxy-pyrrolidin-2-one.

  • Hydrolysis and Hydrogenolysis: The resulting lactam undergoes acid hydrolysis to open the ring, and the benzyl protecting group is removed by catalytic hydrogenolysis to yield GABOB.[16]

Evaluation of GABA Receptor Binding Affinity

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Protocol for GABAA Receptor Binding:

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue.

  • Assay: Incubate the membranes with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of the test compound.[17]

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration.

  • Data Analysis: Quantify the radioactivity of the filters using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a binding affinity constant (Ki).[18]

Conclusion

The study of GABA analogs provides a classic example of how systematic structural modifications can fine-tune the pharmacological properties of a lead compound. The progression from GABA to more centrally active agents like phenibut and the highly selective baclofen illustrates the power of medicinal chemistry in overcoming pharmacokinetic barriers and enhancing target specificity. While this compound remains a compound of hypothetical interest, its analysis within the context of these established analogs allows for informed predictions about its potential behavior and underscores the importance of the foundational GABAergic pharmacophore in the design of new neurotherapeutics. Further research, beginning with its synthesis and initial receptor screening, would be necessary to elucidate its actual pharmacological profile.

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  • Phenibut. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

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  • Green and Efficient Synthesis of Baclofen. (n.d.). Preprints.org. Retrieved January 24, 2026, from [Link]

  • GABA Signaling: Pathway & Brain Role. (2024). StudySmarter. Retrieved January 24, 2026, from [Link]

  • Bio-efficacy of medicinal plants used for the management of diabetes mellitus in Gabon: An ethnopharmacological approach. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

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A Senior Application Scientist's Guide to Parallel Synthesis: Evaluating 2,4,4-Trimethoxybutan-1-amine for N-Acylpyrrole Library Construction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the efficiency and reliability of synthetic methodologies are paramount. The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules.[1][2] Consequently, the ability to rapidly generate diverse libraries of pyrrole-containing compounds through parallel synthesis is a critical capability in modern drug discovery.[3] This guide provides an in-depth, objective comparison of the performance of 2,4,4-trimethoxybutan-1-amine in the synthesis of N-acylpyrrole libraries, with a particular focus on its comparison to established alternative methods.

The Central Role of N-Acylpyrroles in Drug Discovery

N-acylpyrroles represent a particularly valuable subclass of pyrrole-containing compounds. The acyl group can serve as a key pharmacophoric element, engaging in crucial interactions with biological targets. Furthermore, the amide bond introduces a degree of conformational constraint and provides opportunities for hydrogen bonding, which can be pivotal for achieving high affinity and selectivity. The ability to vary the acyl substituent in a systematic manner through parallel synthesis allows for a rapid exploration of structure-activity relationships (SAR), accelerating the hit-to-lead optimization process.

The Fukuyama Synthesis: A Powerful Tool for N-Acylpyrrole Synthesis Utilizing this compound

A highly effective method for the preparation of N-acylpyrroles involves the use of this compound, as pioneered by Fukuyama and coworkers.[4][5] This approach is a two-step, one-pot procedure that begins with the condensation of a carboxylic acid with this compound to form an amide intermediate. Subsequent acid-mediated cyclization and elimination of methanol furnishes the desired N-acylpyrrole.[4]

The elegance of this method lies in its operational simplicity and broad functional group tolerance, making it highly amenable to parallel synthesis workflows.[4][5] The mild reaction conditions allow for the incorporation of a wide variety of carboxylic acids, including those with sensitive functional groups, into the final pyrrole products.

Fukuyama_Synthesis_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Intermediate Amide Intermediate Carboxylic_Acid->Amide_Intermediate Condensation Amine This compound Amine->Amide_Intermediate NAcylpyrrole N-Acylpyrrole Amide_Intermediate->NAcylpyrrole Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->NAcylpyrrole Cyclization & Elimination Paal_Knorr_Workflow DMTHF 2,5-Dimethoxytetrahydrofuran Succinaldehyde Succinaldehyde DMTHF->Succinaldehyde N_Substituted_Pyrrole N-Substituted Pyrrole Succinaldehyde->N_Substituted_Pyrrole Primary_Amine Primary Amine (R-NH2) Primary_Amine->N_Substituted_Pyrrole Condensation

Figure 2: General workflow for the Paal-Knorr synthesis of N-substituted pyrroles.

Performance Comparison in a Parallel Synthesis Context

The choice between the Fukuyama synthesis with this compound and the Paal-Knorr synthesis with 2,5-dimethoxytetrahydrofuran for constructing a compound library depends on several key performance metrics. The following table provides a comparative analysis based on data and observations from the scientific literature.

FeatureFukuyama Synthesis (this compound)Paal-Knorr Synthesis (2,5-Dimethoxytetrahydrofuran)
Diversity Input Carboxylic AcidsPrimary Amines
Product Type N-AcylpyrrolesN-Alkyl/Aryl-pyrroles
Typical Yields Good to Excellent [4][5]Good to Excellent [4][6]
Substrate Scope Broad tolerance for various carboxylic acids, including those with sensitive functional groups. [4][5]Broad tolerance for a wide range of primary aliphatic and aromatic amines. Less basic amines may require longer reaction times. [7]
Reaction Conditions Mild; typically involves a condensation step followed by acid-catalyzed cyclization. [4][5]Mild; typically acidic conditions (protic or Lewis acids). [8][9]
Amenability to Automation High; the one-pot, two-step nature is well-suited for automated liquid handlers.High; the single condensation step is straightforward to automate.
Purification Generally straightforward purification by chromatography.Purification is typically achieved by chromatography.
Key Advantage Direct and efficient route to N-acylpyrroles from readily available carboxylic acids.Access to a wide diversity of N-substituted pyrroles from a vast commercial library of primary amines.
Potential Limitation Availability and cost of this compound compared to more common reagents.Not a direct route to N-acylpyrroles; requires acylation in a subsequent step.

Experimental Protocols

General Procedure for Parallel Synthesis of N-Acylpyrroles via the Fukuyama Method

This protocol is designed for a 96-well plate format.

Materials:

  • 96-well reaction block

  • Array of carboxylic acids (0.1 mmol per well)

  • This compound (1.1 equivalents, 0.11 mmol)

  • Condensing agent (e.g., EDC, 1.2 equivalents, 0.12 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, 1 mL per well)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, 0.1 equivalents, 0.01 mmol)

  • Automated liquid handler and shaker

Procedure:

  • To each well of the 96-well reaction block, add a solution of the corresponding carboxylic acid (0.1 mmol) in anhydrous dichloromethane (0.5 mL).

  • Add a solution of this compound (0.11 mmol) in anhydrous dichloromethane (0.2 mL) to each well.

  • Add a solution of the condensing agent (e.g., EDC, 0.12 mmol) in anhydrous dichloromethane (0.3 mL) to each well.

  • Seal the reaction block and shake at room temperature for 4-6 hours.

  • Add a solution of p-toluenesulfonic acid (0.01 mmol) in dichloromethane (0.1 mL) to each well.

  • Heat the reaction block to 40 °C and shake for 12-16 hours.

  • Cool the reaction block to room temperature.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate solution (0.5 mL) to each well.

  • Extract each well with dichloromethane (2 x 1 mL).

  • Combine the organic layers and concentrate in vacuo.

  • Purify the crude products using parallel purification techniques (e.g., preparative HPLC or automated flash chromatography).

General Procedure for Parallel Synthesis of N-Substituted Pyrroles via the Paal-Knorr Method

This protocol is designed for a 96-well plate format.

Materials:

  • 96-well reaction block

  • Array of primary amines (0.1 mmol per well)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equivalents, 0.11 mmol)

  • Solvent (e.g., Acetic acid or an alcohol like ethanol, 1 mL per well)

  • Acid catalyst (if not using acetic acid as the solvent, e.g., a catalytic amount of HCl)

  • Automated liquid handler and shaker

Procedure:

  • To each well of the 96-well reaction block, add a solution of the corresponding primary amine (0.1 mmol) in the chosen solvent (0.5 mL).

  • Add a solution of 2,5-dimethoxytetrahydrofuran (0.11 mmol) in the same solvent (0.5 mL) to each well.

  • If not using an acidic solvent, add the acid catalyst to each well.

  • Seal the reaction block and heat to 80-100 °C with shaking for 4-12 hours.

  • Cool the reaction block to room temperature.

  • Neutralize the reactions with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) if an acid catalyst was used.

  • Extract each well with an organic solvent (e.g., ethyl acetate, 2 x 1 mL).

  • Combine the organic layers and concentrate in vacuo.

  • Purify the crude products using parallel purification techniques.

Conclusion and Expert Recommendations

Both the Fukuyama synthesis utilizing this compound and the Paal-Knorr synthesis with 2,5-dimethoxytetrahydrofuran are robust and reliable methods for the construction of pyrrole-containing libraries in a parallel format.

This compound is the superior choice when the primary goal is the direct synthesis of N-acylpyrrole libraries. Its ability to seamlessly integrate a diverse range of carboxylic acids into the final product provides a direct and efficient route to this important class of compounds. The mild conditions and high functional group tolerance are significant advantages in a high-throughput setting where reaction optimization for each substrate is not feasible.

The Paal-Knorr synthesis using 2,5-dimethoxytetrahydrofuran excels when the objective is to generate libraries of N-alkyl or N-aryl pyrroles. The vast commercial availability of primary amines allows for the creation of exceptionally diverse libraries with varied substituents on the pyrrole nitrogen. While this method does not directly yield N-acylpyrroles, a subsequent acylation step can be incorporated into the workflow if desired.

Ultimately, the selection of the optimal reagent and methodology will be dictated by the specific synthetic goals of the drug discovery program. For rapid SAR exploration around the N-acyl substituent, this compound offers a clear and efficient path. For broader diversification of the N-substituent, the Paal-Knorr approach remains a powerful and versatile tool. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and accelerate their discovery efforts.

References

[9]Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. Retrieved January 24, 2026, from [Link] [8]Paal–Knorr synthesis. (2023, December 1). In Wikipedia. Retrieved January 24, 2026, from [Link] [4]Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link] [6]Al-Zoubi, R. M. (2013). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Int. J. Org. Chem., 3, 17-21. Maehara, T., Kanno, R., Yokoshima, S., & Fukuyama, T. (2012). A Practical Preparation of Highly Versatile N-Acylpyrroles from this compound. Organic Letters, 14(7), 1946–1948. [7]Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 548-593. [3]Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2023). ACS Omega. [10]A Comparative Guide to Pyrrole Synthesis: Paal-Knorr and its Alternatives. (2025). BenchChem. [11]Zhou, Y., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908–9914. Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [12]Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [13]Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link] [14]Coley, C. W., et al. (2019). Automated synthesis: current platforms and further needs. Journal of Cheminformatics, 11(1), 1-13. [15]Mateev, E., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, e112345. [5]Maehara, T., Kanno, R., Yokoshima, S., & Fukuyama, T. (2012). A practical preparation of highly versatile N-acylpyrroles from this compound. Organic letters, 14(7), 1946–1948. [16]Kumar, M. N., et al. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Journal of Pharmaceutical Research International, 35(10), 1-20. Comparison of different strategies to synthesize substituted pyrroles. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link] [17]One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. (n.d.). Syrris. Retrieved January 24, 2026, from [Link] [1]Bioactive pyrrole-based compounds with target selectivity. (2021). European Journal of Medicinal Chemistry, 213, 113160. [18]Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. (2023). Molecules, 28(15), 5789. [19]A Comparative Guide to Green Synthesis of N-Substituted Pyrroles. (2025). BenchChem. [20]Literature - Synple Chem. (n.d.). Synple Chem. Retrieved January 24, 2026, from [Link] [21]Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules, 28(23), 7891. [22]Patil, S. A., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Saudi Chemical Society, 21(Supplement 1), S149-S163. Cernak, T., et al. (2015). Organic chemistry. Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science, 347(6217), 56-60. [23]Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). Organic Process Research & Development. [24]Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube. Retrieved January 24, 2026, from [Link] [25]Taber, D. F. (2007, May 7). The Fukuyama Synthesis of Morphine. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link] [26]Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. (2021). Molecules, 26(14), 4274. [2]Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences and Emerging Drugs, 10(4), 1-3. [27]Mateev, E., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 1-12. [28]Solid‐phase Synthesis of Combinatorial 2,4‐Disubstituted‐1,3,5‐Triazine via Amine Nucleophilic Reaction. (2007). Journal of Combinatorial Chemistry, 9(5), 829-834. [29]Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). European Journal of Organic Chemistry, 2005(23), 5277-5288. [30]Taber, D. F. (2017, October 2). The Fukuyama Synthesis of Morphine. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4,4-Trimethoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2,4,4-Trimethoxybutan-1-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The procedures outlined herein are grounded in established hazardous waste management principles and an understanding of amine chemistry.

Hazard Identification and Risk Assessment

Core Directive: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[4][5]

Inferred Hazard Profile
Hazard ClassificationDescriptionRecommended Precautions
Flammability Assumed to be a flammable liquid and vapor.[3]Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent electrostatic discharge.[1]
Acute Toxicity (Oral) Assumed to be harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][6]
Skin Corrosion/Irritation Expected to cause skin irritation or burns.[1][3]Wear appropriate chemical-resistant gloves and protective clothing.[4][7]
Eye Damage/Irritation Expected to cause serious eye irritation or damage.[1][2][3]Wear chemical safety goggles and/or a face shield.[4][7]
Respiratory Irritation Vapors may cause respiratory irritation.[3]Use only in a well-ventilated area, preferably a chemical fume hood. If necessary, use a NIOSH-approved respirator.[4][8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure during handling and disposal. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[7][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[9] For prolonged contact or in the event of a spill, consider double-gloving.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4][7] A full-face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[9]

  • Body Protection: A flame-resistant lab coat is required. For larger quantities or spill cleanup, a chemical-resistant apron or suit should be utilized.[10]

  • Respiratory Protection: All handling should occur in a fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][10]

Chemical Incompatibility

Improper segregation of chemical waste can lead to dangerous reactions.[11] Amines are chemically incompatible with a range of substances. To prevent violent reactions, heat generation, or the release of toxic gases, do not mix this compound waste with the following:

  • Acids: Reacts exothermically, potentially violently.[11]

  • Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) Can create fire or explosion hazards.[12][13][14]

  • Halogenated Compounds: (e.g., chloroform, carbon tetrachloride) Can lead to vigorous reactions.[15]

  • Aldehydes and Ketones: Primary amines can react readily with these compounds.[15]

Core Directive: Always collect amine waste in a dedicated, separate waste container.[16]

Disposal Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The primary method for disposal is incineration by a licensed hazardous waste disposal company.[17][18]

Disposal_Workflow cluster_prep Preparation Phase cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_container Select a Compatible Hazardous Waste Container fume_hood->waste_container Follow Institutional Protocol label_container Label Container: 'Hazardous Waste, Flammable, Corrosive' and list chemical name waste_container->label_container collect_waste Carefully Transfer Waste into the Container label_container->collect_waste seal_container Securely Seal the Container collect_waste->seal_container segregate Segregate from Incompatible Chemicals seal_container->segregate storage_area Store in a Cool, Dry, Well-Ventilated Area segregate->storage_area contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage_area->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:
  • Preparation: Before handling any waste, ensure you are wearing the appropriate PPE and are working within a functional chemical fume hood.[8]

  • Container Selection: Choose a waste container that is in good condition, has a secure lid, and is compatible with the chemical.[19][20][21] High-density polyethylene (HDPE) containers are generally suitable for amine waste.[22]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[16][19][20] Also, include hazard warnings such as "Flammable" and "Corrosive".

  • Waste Collection: Carefully transfer the waste into the designated container, avoiding splashes. Keep the container closed except when adding waste.[19][20]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[8][16]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[16]

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial to mitigate hazards.[23] The response will depend on the size and location of the spill.

Spill_Response cluster_minor Minor Spill (Small, Contained, No Injury) cluster_major Major Spill (Large, Uncontained, Injury, Fire) spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess alert_personnel Alert Personnel in the Immediate Area assess->alert_personnel Minor evacuate Evacuate the Area Immediately assess->evacuate Major don_ppe Don Additional PPE (Respirator, Apron) alert_personnel->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Contaminated Material with Non-Sparking Tools contain->collect dispose Place in Hazardous Waste Container collect->dispose decontaminate Decontaminate Area dispose->decontaminate alarm Activate Fire Alarm If Necessary evacuate->alarm call_emergency Call Emergency Services (e.g., 911) & EHS alarm->call_emergency provide_info Provide Details: Chemical Name, Location, Quantity call_emergency->provide_info

Caption: Emergency spill response flowchart.

Minor Spill (Contained within a fume hood)
  • Alert: Immediately alert others in the vicinity.[23]

  • Contain: Use a spill kit with appropriate absorbent material (e.g., vermiculite or commercial sorbent pads) to dike and absorb the spill.[5] Do not use combustible materials like paper towels.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Label the waste container with "Hazardous Waste" and a description of the contents (e.g., "this compound spill debris") and dispose of it through your EHS office.

Major Spill (Outside of a fume hood, or if you are unsure)
  • Evacuate: Immediately evacuate the area, alerting others as you leave.[23][24]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.[24]

  • Call for Help: Contact your institution's emergency number and the EHS office immediately.[23] Provide the chemical name, location, and estimated quantity of the spill.

  • First Aid: If there has been personal exposure, remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes.[23][25][26] Seek immediate medical attention.

References

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial.
  • Chemical Incompatibility Guide. Stanford Environmental Health & Safety.
  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
  • Chemical Spill Procedures. Princeton Environmental Health & Safety.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial.
  • Hazardous Waste Disposal Procedures. Oklahoma State University.
  • Appendix K - Incompatible Chemicals. Cornell University Environmental Health and Safety.
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
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  • Chemical Safety Data Sheet MSDS / SDS - 1,1,3-TRIMETHOXYBUTANE. ChemicalBook.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • Chemical Exposure and Spill Response Procedures. New Mexico State University.
  • Incompatible Chemicals. University of Alabama at Birmingham Risk Management and Safety.
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
  • SAFETY DATA SHEET - Trimethylamine solution. Fisher Scientific.
  • Chemical Spill - Emergency Procedures. Miami University.
  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • SAFETY DATA SHEET - Product name not specified. Sigma-Aldrich.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. High Speed Machinery.
  • MATERIAL SAFETY DATA SHEET - Dimethylaminopropyl Amine. Tri-iso.
  • Chemical Spill procedure. University of Wollongong.
  • SAFETY DATA SHEET trimethylamine, liquefied, under pressure. Balchem.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 2,4-D Amine. Albaugh.
  • Chemical Waste. University of Houston Environmental Health & Safety.
  • 23.1: Properties of amines. Chemistry LibreTexts.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.